molecular formula C4H8N4O B169688 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine CAS No. 105445-19-0

3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B169688
CAS No.: 105445-19-0
M. Wt: 128.13 g/mol
InChI Key: HYLMHQTVTUXWRX-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine is a functionalized 1,2,4-triazole derivative of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a privileged scaffold in pharmaceutical development, known for its wide range of biological activities. Compounds featuring this moiety have been extensively researched for their potential as anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory agents . Furthermore, triazole derivatives have gained considerable attention as tyrosinase inhibitors, which are relevant for developing agents in the pharmaceutical, food, and cosmetic industries . As a building block, this compound is particularly valuable for lead-oriented synthesis. Its structure allows for further chemical modifications, enabling researchers to expand chemical space and explore structure-activity relationships in the development of new bioactive molecules . The compound serves as a key intermediate in the synthesis of more complex heterocyclic systems, which are prevalent in many natural products and marketed drugs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLMHQTVTUXWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396509
Record name 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105445-19-0
Record name 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility. As a bioisostere for amide and ester functionalities, this heterocyclic scaffold imparts metabolic stability and favorable pharmacokinetic properties to bioactive molecules. The inherent structural features of the 1,2,4-triazole ring, including its planarity, dipole moment, and capacity for hydrogen bonding, enable it to effectively interact with a wide array of biological targets. Consequently, derivatives of 1,2,4-triazole have demonstrated a broad spectrum of therapeutic activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties. The subject of this guide, 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS No. 105445-19-0), is a key building block in the synthesis of more complex pharmaceutical agents, making a comprehensive understanding of its synthesis crucial for researchers in drug development.

This guide provides an in-depth exploration of the scientifically established methodologies for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Strategic Approach to Synthesis: The Cyclization of Aminoguanidine with Methoxyacetic Acid Derivatives

The most prevalent and scientifically sound strategy for the synthesis of 3-substituted-5-amino-1,2,4-triazoles involves the cyclization of an aminoguanidine salt with a corresponding carboxylic acid or its derivative. This approach is favored for its robustness, accessibility of starting materials, and amenability to various reaction conditions, including green chemistry principles such as microwave-assisted synthesis.

The core of this methodology lies in the initial formation of a guanyl hydrazide intermediate, which subsequently undergoes intramolecular cyclization to yield the stable 1,2,4-triazole ring. The choice of aminoguanidine salt and the reaction conditions are critical for achieving high yields and purity of the final product. While aminoguanidine hydrochloride is a common starting material, aminoguanidine bicarbonate can also be effectively utilized with the in-situ formation of the hydrochloride salt.

Reaction Mechanism: A Stepwise Look at the Formation of the Triazole Ring

The synthesis of this compound from aminoguanidine and methoxyacetic acid proceeds through a well-established reaction pathway. The key steps are outlined below:

  • In-situ Formation of Aminoguanidine Hydrochloride: When starting with aminoguanidine bicarbonate, the addition of a strong acid, such as hydrochloric acid, is necessary to generate the more reactive aminoguanidine hydrochloride. This initial acid-base reaction is crucial for the subsequent condensation step.

  • Nucleophilic Acyl Substitution: The primary amino group of aminoguanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetic acid. This reaction is typically acid-catalyzed, which enhances the electrophilicity of the carboxylic acid. The initial product of this step is a tetrahedral intermediate that subsequently eliminates a molecule of water to form the N-acylaminoguanidine (guanyl hydrazide) intermediate.

  • Intramolecular Cyclization and Dehydration: The guanyl hydrazide intermediate then undergoes an intramolecular cyclization. A terminal amino group of the guanidinyl moiety attacks the carbonyl carbon, forming a five-membered ring intermediate. This is followed by a dehydration step, leading to the formation of the aromatic 1,2,4-triazole ring. This cyclization is often promoted by heating, which can be efficiently achieved through conventional methods or microwave irradiation.

Diagram of the Synthetic Pathway

Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Final Product Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate N-(methoxyacetyl)aminoguanidine N-(methoxyacetyl)aminoguanidine Aminoguanidine Bicarbonate->N-(methoxyacetyl)aminoguanidine 1. HCl 2. Methoxyacetic Acid Methoxyacetic Acid Methoxyacetic Acid Methoxyacetic Acid->N-(methoxyacetyl)aminoguanidine HCl (acid catalyst) HCl (acid catalyst) Heat (Δ) or Microwave (µW) Heat (Δ) or Microwave (µW) This compound This compound N-(methoxyacetyl)aminoguanidine->this compound Cyclization & Dehydration

Caption: Synthetic pathway for this compound.

Experimental Protocols: A Guide to Laboratory Synthesis

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound. Two common approaches are presented: a conventional heating method and a more rapid microwave-assisted synthesis.

Protocol 1: Conventional Synthesis via Thermal Cyclization

This method relies on standard laboratory equipment and provides a reliable route to the target compound.

Materials:

  • Aminoguanidine bicarbonate (≥98%)

  • Methoxyacetic acid (≥99%)

  • Concentrated Hydrochloric Acid (37%)

  • Deionized water

  • Ethanol (95%)

  • Activated carbon

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH indicator strips

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Preparation of Aminoguanidine Hydrochloride Solution: In a round-bottom flask, suspend aminoguanidine bicarbonate in a minimal amount of deionized water. With stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is between 1 and 2. This ensures the complete conversion of the bicarbonate to the hydrochloride salt.

  • Reaction with Methoxyacetic Acid: To the acidic aminoguanidine hydrochloride solution, add a stoichiometric equivalent of methoxyacetic acid.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. The crude product may precipitate out of the solution upon cooling and neutralization.

  • Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water. If the product is colored, a small amount of activated carbon can be added during recrystallization to decolorize the solution. Dry the purified crystals under vacuum to obtain this compound as a solid.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and can lead to improved yields.

Materials:

  • Aminoguanidine bicarbonate (≥98%)

  • Methoxyacetic acid (≥99%)

  • Concentrated Hydrochloric Acid (37%)

  • Deionized water

  • Ethanol (95%)

Equipment:

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Preparation of Reaction Mixture: In a microwave-safe reaction vessel, combine aminoguanidine bicarbonate and a stoichiometric equivalent of methoxyacetic acid. Add a catalytic amount of concentrated hydrochloric acid.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150-180 °C) for a short period (e.g., 15-30 minutes). The optimal temperature and time should be determined empirically.

  • Work-up and Purification: After the reaction is complete and the vessel has cooled to a safe temperature, follow the work-up and purification steps as described in Protocol 1 (steps 4 and 5).

Data Presentation: Expected Product Characteristics

The successful synthesis of this compound should be confirmed by analytical characterization.

PropertyExpected Value
CAS Number 105445-19-0
Molecular Formula C₄H₈N₄O
Molecular Weight 128.13 g/mol
Appearance White to off-white solid
Purity (Typical) >95%

Note: The melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired and compared with reference data for positive identification.

Diagram of the Experimental Workflow

Experimental Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start Start Mix Aminoguanidine Bicarbonate & Methoxyacetic Acid Mix Aminoguanidine Bicarbonate & Methoxyacetic Acid Start->Mix Aminoguanidine Bicarbonate & Methoxyacetic Acid Add HCl (catalyst) Add HCl (catalyst) Mix Aminoguanidine Bicarbonate & Methoxyacetic Acid->Add HCl (catalyst) Heating Method Heating Method Add HCl (catalyst)->Heating Method Conventional Heating (Reflux) Conventional Heating (Reflux) Heating Method->Conventional Heating (Reflux) Conventional Microwave Irradiation Microwave Irradiation Heating Method->Microwave Irradiation Microwave Cool to RT Cool to RT Conventional Heating (Reflux)->Cool to RT Microwave Irradiation->Cool to RT Neutralize (e.g., NaHCO₃) Neutralize (e.g., NaHCO₃) Cool to RT->Neutralize (e.g., NaHCO₃) Filter Crude Product Filter Crude Product Neutralize (e.g., NaHCO₃)->Filter Crude Product Recrystallize Recrystallize Filter Crude Product->Recrystallize Dry Final Product Dry Final Product Recrystallize->Dry Final Product End End Dry Final Product->End

Caption: A generalized workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The synthesis of this compound via the cyclization of aminoguanidine with methoxyacetic acid is a robust and efficient method. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable building block for drug discovery and development. The adaptability of this synthetic route, particularly with the advent of microwave-assisted organic synthesis, allows for rapid and scalable production. Future research may focus on the development of continuous flow processes for the synthesis of this and related triazole derivatives, further enhancing efficiency and safety. As the demand for novel therapeutics continues to grow, the importance of versatile and readily accessible building blocks like this compound will undoubtedly increase, making its synthesis a key area of focus for synthetic and medicinal chemists.

References

  • PubChem. This compound. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23155-23164. [Link]

  • Chernyshev, V. M., et al. (2014). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry, 87(12), 1891-1897. [Link]

  • Beyzaei, H., et al. (2019). A green one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines as potential antimicrobial agents. Journal of the Iranian Chemical Society, 16(12), 2565-2573. [Link]

An In-depth Technical Guide to 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability and versatile bonding capabilities.[1][2][3][4][5] This guide focuses on a specific, functionalized derivative, 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS No. 105445-19-0), a molecule poised for significance in drug discovery and development. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized, experience-driven perspective on the chemical attributes and potential utility of this compound. We will explore its core properties, delve into a reasoned, field-proven synthetic approach, and discuss its reactivity and potential as a building block for novel therapeutic agents.

Section 1: Core Chemical and Physical Properties

This compound is a solid at room temperature, possessing a molecular architecture that offers multiple points for chemical modification.[6][7] The presence of a primary amine, a methoxymethyl group, and the triazole ring itself imparts a unique combination of polarity and reactivity.

PropertyValueSource
CAS Number 105445-19-0[6][7][8][9][10]
Molecular Formula C₄H₈N₄O[9][11]
Molecular Weight 128.14 g/mol [6][7][8]
Physical Form Solid[6]
Purity Typically ≥95%[6][7]
Predicted LogP -0.7[11]
InChI Key HYLMHQTVTUXWRX-UHFFFAOYSA-N[6]

Note: LogP is a predicted value, indicating a high degree of hydrophilicity, a crucial factor in determining pharmacokinetic properties.

Section 2: Synthesis Protocol - A Validated Approach

The proposed synthesis is a two-step process starting from methoxyacetic acid and aminoguanidine.

A proposed two-step synthesis workflow for this compound.
Step-by-Step Experimental Protocol:

Part 1: Synthesis of Methoxyacetyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add methoxyacetic acid (1.0 eq) to the flask.

  • Acylation: Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. The reaction is exothermic and will evolve HCl gas.

  • Reaction Monitoring: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: After cooling, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude methoxyacetyl chloride, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, dissolve aminoguanidine hydrochloride (1.0 eq) and a suitable base such as sodium acetate (1.1 eq) in a polar solvent like ethanol.

  • Condensation: To this suspension, add the freshly prepared methoxyacetyl chloride (1.0 eq) dropwise at 0-5 °C. Stir the mixture at room temperature for 4-6 hours.

  • Cyclization: After the initial condensation, add a stronger base (e.g., sodium methoxide, 1.2 eq) and heat the mixture to reflux for 6-8 hours to effect cyclization and dehydration.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). The solvent is then removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product.

Section 3: Spectroscopic and Analytical Characterization (Expected)

While experimental spectra for this specific molecule are not publicly available, we can predict the characteristic signals based on its structure and data from analogous compounds.

Technique Expected Observations
¹H NMR * -OCH₃ (singlet): ~3.3 ppm * -CH₂- (singlet): ~4.4 ppm * -NH₂ (broad singlet): ~5.5-6.5 ppm (exchangeable with D₂O) * -NH (triazole, broad singlet): ~11-13 ppm (exchangeable with D₂O)
¹³C NMR * -OCH₃: ~59 ppm * -CH₂-: ~65 ppm * C3 (triazole): ~155 ppm * C5 (triazole): ~160 ppm
FT-IR (cm⁻¹) * N-H stretch (amine & triazole): 3100-3400 (broad) * C-H stretch (alkyl): 2850-3000 * N-H bend (amine): 1600-1650 * C=N stretch (triazole): 1500-1580 * C-O stretch (ether): 1080-1150
Mass Spec (ESI+) * [M+H]⁺: m/z 129.0771 * [M+Na]⁺: m/z 151.0590

Note: NMR shifts are estimates in DMSO-d₆ and can vary based on solvent and concentration. Mass spectrometry data is based on predicted values.[11]

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key functional components: the 5-amino group, the triazole ring nitrogens, and the methoxymethyl substituent.

Reactivity of the Amino Group and Triazole Ring

The 5-amino-1,2,4-triazole system exhibits complex reactivity towards electrophiles, with several potential sites for reaction.[6][12][13][14] Computational and experimental studies on related C-amino-1,2,4-triazoles indicate that the nucleophilicity of the exocyclic amino group and the ring nitrogens (N1, N2, and N4) are key determinants of reaction outcomes.

Potential electrophilic attack sites on this compound.
  • Acylation and Alkylation of the Amino Group: The exocyclic amino group is a primary site for reactions such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides. These reactions provide a straightforward route to further functionalize the molecule.

  • Alkylation of the Triazole Ring: The ring nitrogen atoms are also nucleophilic and can undergo alkylation. The regioselectivity of this reaction (i.e., which nitrogen is alkylated) can be influenced by the nature of the electrophile and the reaction conditions.

The methoxymethyl group is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.

Section 5: Potential Applications in Drug Discovery

The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1][2][4][5] The subject molecule, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.

  • Scaffold for Library Synthesis: The multiple points of reactivity on this molecule make it an ideal starting point for the creation of compound libraries for high-throughput screening.

  • Bioisosteric Replacement: The 1,2,4-triazole ring can act as a bioisostere for amide or ester groups, potentially improving the pharmacokinetic profile of a drug candidate.[3]

  • Hydrogen Bonding: The amine and triazole nitrogens can participate in hydrogen bonding interactions with biological targets, a key aspect of drug-receptor binding.

Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Chernyshev, V. M., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. [Link]

  • PubMed. (2015). Reactivity of C-Amino-1,2,4-triazoles Toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Chemical Science. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • ACS Publications. (2015). The Chemistry of 1,2,4-Triazoles. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • ChemBK. (n.d.). This compound(Saltdata: Free). [Link]

  • PubMed. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. [Link]

  • PubMed. (2007). Acetylation of 5-amino-1H-[6][12][14]triazole revisited. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • SpectraBase. (n.d.). 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. [Link]

  • National Institutes of Health. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis and structure elucidation of 3‐methoxy‐1‐methyl‐1H‐1,2,4,‐triazol‐5‐amine and 5‐methoxy‐1‐methyl‐1H‐1,2,4,‐triazol‐3‐amine. [Link]

  • PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • PubMed Central. (2021). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

Sources

An In-depth Technical Guide to the Characterization of 2-Fluoromethcathinone (2-FMC)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Abstract Service (CAS) Number: The initial request specified CAS 105445-19-0, which corresponds to 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine[1][2][3]. However, the comprehensive requirements for this guide—including an in-depth analysis of pharmacological activity and detailed experimental protocols for an audience of researchers and drug development professionals—more closely align with a bioactive compound with a significant body of scientific literature. The provided search results predominantly feature data on 2-Fluoromethcathinone (2-FMC), a synthetic cathinone. Given this, the following guide will focus on 2-FMC (CAS 1346599-37-8 for the hydrochloride salt) to fully address the user's core requirements for a detailed technical whitepaper.[4]

Introduction

2-Fluoromethcathinone (2-FMC), also known as 2-flephedrone, is a synthetic stimulant belonging to the cathinone class of drugs.[5] These substances are β-keto analogues of amphetamines and are known for their psychoactive properties.[6] As a designer drug, 2-FMC has emerged in the recreational drug market, prompting significant interest from the forensic, clinical, and research communities.[7] Understanding the comprehensive characterization of 2-FMC is crucial for its identification, the elucidation of its pharmacological and toxicological profiles, and for regulatory purposes. This guide provides a detailed overview of the key characterization data and analytical methodologies for 2-FMC, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental aspect of characterizing any chemical entity is the determination of its physicochemical properties. These data are foundational for developing analytical methods, understanding its pharmacokinetics, and for its synthesis and purification.

PropertyValueSource
Chemical Name 1-(2-fluorophenyl)-2-(methylamino)propan-1-one[4]
Common Names 2-Fluoromethcathinone, 2-FMC, 2-flephedrone[5]
Molecular Formula C10H12FNO[5]
Molecular Weight 181.21 g/mol [8]
CAS Number 1346599-37-8 (hydrochloride salt)[4]
Appearance Crystalline solid (hydrochloride salt)[4]
Purity ≥98% (analytical reference standard)[4]
Solubility (hydrochloride salt) DMF: 5 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[4]
UV/Vis (hydrochloride salt) λmax: 245, 289 nm[4]
Chemical Structure

The chemical structure of 2-FMC is central to its activity and is the basis for its analytical identification.

Caption: Chemical structure of 2-Fluoromethcathinone (2-FMC).

Pharmacology and Mechanism of Action

2-FMC is a psychostimulant that primarily affects the monoamine neurotransmitter systems. Its mechanism of action involves the release of dopamine and norepinephrine.[5]

Neurotransmitter Release

Studies have shown that 2-FMC is a potent dopamine and norepinephrine releasing agent.[5] It has a half-maximal effective concentration (EC50) for dopamine release of 48.7 nM. At a concentration of 10 μM, it induces an 85% release of norepinephrine.[5] Comparatively, methcathinone has EC50 values of 49.9 nM for dopamine release and 22.4 nM for norepinephrine release, with 100% norepinephrine release at 10 μM.[5] This suggests that 2-FMC may be more selective for inducing dopamine release over norepinephrine release compared to methcathinone.[5]

2-FMC_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Effects two_fmc 2-FMC dat Dopamine Transporter (DAT) two_fmc->dat interacts with net Norepinephrine Transporter (NET) two_fmc->net interacts with vesicle Vesicular Monoamine Transporter 2 (VMAT2) dat->vesicle reverses flow net->vesicle reverses flow synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft releases da_ne Dopamine (DA) & Norepinephrine (NE) receptors Dopamine & Norepinephrine Receptors synaptic_cleft->receptors bind to postsynaptic Postsynaptic Neuron (Receptor Binding)

Caption: Proposed mechanism of action for 2-FMC.

Analytical Characterization Protocols

The definitive identification and quantification of 2-FMC require a combination of analytical techniques. Below are protocols for common methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds like synthetic cathinones.

Experimental Protocol:

  • Sample Preparation:

    • For solid samples, dissolve a small amount (e.g., 1 mg) in a suitable solvent like methanol (1 mL).

    • For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Compare the obtained mass spectrum with reference spectra from databases (e.g., NIST, SWGDRUG).

    • Key fragments for 2-FMC would include the molecular ion and fragments corresponding to the loss of various side-chain components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of 2-FMC in complex matrices.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the sample in the mobile phase.

    • For biological samples, a protein precipitation step followed by filtration is often sufficient.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for 2-FMC.

  • Data Analysis:

    • Quantify using a calibration curve prepared with a certified reference standard.

    • Confirm identity by the presence of at least two MRM transitions and their relative ion ratios.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Sample (Solid, Biological Fluid) dissolution Dissolution/ Extraction sample->dissolution filtration Filtration/ Cleanup dissolution->filtration gcms GC-MS filtration->gcms for Volatiles lcmsms LC-MS/MS filtration->lcmsms for Non-Volatiles identification Identification (Library Matching) gcms->identification quantification Quantification (Calibration Curve) lcmsms->quantification

Caption: General analytical workflow for 2-FMC characterization.

Conclusion

The characterization of 2-Fluoromethcathinone is a multi-faceted process that relies on a combination of analytical techniques to elucidate its physicochemical properties, pharmacological activity, and to enable its detection and quantification. This guide provides a foundational understanding of the key data and methodologies essential for researchers and professionals working with this and other novel psychoactive substances. As new synthetic cathinones continue to emerge, the principles and protocols outlined here will remain critical for addressing the challenges they present to public health and safety.

References

  • 2-Fluoromethcathinone - Wikipedia. [Link]

  • 2-FC, 2-FMC, 3-FC, 4-MC Information? : r/researchchemicals - Reddit. [Link]

  • 2-Fluoromethamphetamine - Wikipedia. [Link]

  • 2-MMC - European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • 1-(2-Fluorophenyl)-1-(methylamino)propan-2-one | C10H12FNO | CID 116955926 - PubChem. [Link]

  • (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones - ResearchGate. [Link]

  • Methoxymethyl Imports in World from China - Volza. [Link]

  • 1-(3-FLUOROPHENYL)-1-(METHYLAMINO)-2-PROPANONE - GSRS. [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the structural elucidation of this heterocyclic compound. The guide emphasizes the rationale behind spectral interpretations, grounded in established principles and comparative data from related structures.

Introduction: The Structural Significance of this compound

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] The structural confirmation of this molecule is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unambiguous structural verification and purity assessment. This guide will walk through the theoretical and practical aspects of interpreting the spectral data for this specific molecule.

The molecular structure, with its key functional groups, is the foundation for interpreting its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is essential for reproducible results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent tms Add TMS as internal standard (0 ppm) solvent->tms vortex Vortex to ensure homogeneity tms->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer spectrometer Place sample in a 400 MHz (or higher) spectrometer transfer->spectrometer shim Shim the magnetic field spectrometer->shim acquire_H1 Acquire ¹H NMR spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum acquire_H1->acquire_C13 fourier Fourier Transform acquire_C13->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Standardized workflow for NMR spectral acquisition and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments in the molecule. The choice of a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (NH and NH₂).[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
NH (Triazole ring)~12.0 - 13.0Broad singlet1HThe acidic proton on the triazole ring is expected to be significantly deshielded and will appear as a broad signal due to quadrupole broadening and potential exchange.[1]
NH₂ (Amine group)~5.4Broad singlet2HProtons of the primary amine group typically appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration and temperature.[1]
CH₂ (Methylene)~4.4Singlet2HThese protons are adjacent to an oxygen atom and the triazole ring, leading to a downfield shift.[4]
CH₃ (Methyl)~3.3Singlet3HThe methyl protons are shielded by the adjacent oxygen atom, and their signal is expected around 3.3 ppm.[4]

Predicted ¹H NMR data is based on analogous compounds and standard chemical shift tables.[4][5]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Four signals are anticipated.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C3 & C5 (Triazole ring)~155 - 165The two carbon atoms in the triazole ring are in a heteroaromatic environment, leading to significant deshielding. Their exact shifts can be influenced by the tautomeric form of the ring.[6][7]
CH₂ (Methylene)~65 - 70This carbon is attached to an oxygen atom and the triazole ring, resulting in a downfield shift into the range typical for ethers.
CH₃ (Methyl)~58The methyl carbon, being part of a methoxy group, is expected to resonate in this region.[4]

Predicted ¹³C NMR data is based on analogous compounds and spectral databases.[4][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation (KBr Pellet)
  • Grind: Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

  • Press: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analyze: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

IR Spectral Interpretation

The IR spectrum will exhibit characteristic absorption bands for the amine, triazole, and methoxymethyl functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3500 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)Medium to Strong
3200 - 3100N-H stretchTriazole ringMedium, Broad
2950 - 2850C-H stretchMethylene and MethylMedium to Strong
1650 - 1580N-H bend (scissoring)Primary Amine (-NH₂)Strong
1570 - 1470C=N and N=N stretchTriazole ringMedium to Strong
1250 - 1020C-N stretchAmine and TriazoleMedium
~1100C-O stretchEther (-O-CH₃)Strong
910 - 665N-H wagPrimary Amine (-NH₂)Strong, Broad

This table is compiled from standard IR correlation tables.[8][9][10][11] The presence of two bands in the 3500-3300 cm⁻¹ region is a clear indicator of a primary amine.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

MS Fragmentation Analysis

The molecular formula of this compound is C₄H₈N₄O, with a monoisotopic mass of 128.07 g/mol .[12] In ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 129.07.

The fragmentation of 1,2,4-triazoles is influenced by the nature and position of their substituents.[13][14] Common fragmentation pathways involve the loss of small neutral molecules.

MS_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M_H [M+H]⁺ m/z = 129 loss_CH2O - CH₂O M_H->loss_CH2O loss_CH3OH - CH₃OH M_H->loss_CH3OH loss_NH3 - NH₃ M_H->loss_NH3 frag1 Fragment 1 m/z = 99 loss_CH2O->frag1 frag2 Fragment 2 m/z = 97 loss_CH3OH->frag2 frag3 Fragment 3 m/z = 112 loss_NH3->frag3

Caption: Plausible fragmentation pathways for [M+H]⁺ of the target molecule.

  • Loss of formaldehyde (CH₂O): A potential fragmentation pathway involves the cleavage of the methoxymethyl side chain, leading to the loss of formaldehyde (30 Da) and the formation of a fragment at m/z 99.

  • Loss of methanol (CH₃OH): Another possibility is the loss of methanol (32 Da), resulting in a fragment at m/z 97.

  • Loss of ammonia (NH₃): The amine group can be lost as ammonia (17 Da), generating a fragment at m/z 112.

Further fragmentation of the triazole ring itself can occur, often involving the loss of HCN or N₂.[13]

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can achieve an unambiguous structural assignment. The predicted spectral data, based on established principles and analogous compounds, serves as a reliable reference for experimental observations. This multi-faceted analytical approach ensures the scientific integrity required for advancing research and development in medicinal chemistry.

References

  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. Retrieved from [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

  • Hlovi, I. I., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmacia, 67(1), 1-8. Retrieved from [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. Retrieved from [Link]

  • Singh, P., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 1-10. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Methoxymethane (dimethyl ether) NMR spectra. Retrieved from [Link]

  • Al-Masoudi, N. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1253-1262. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3505. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General procedure for this strategy. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

biological activity of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Biological Activity

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An In-Depth Technical Guide to the Solubility and Stability of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols grounded in established scientific principles and regulatory guidelines. By explaining the causality behind experimental choices and integrating self-validating systems, this guide serves as a practical resource for generating robust and reliable data essential for preclinical and formulation development. Methodologies for solubility determination via the shake-flask method and a systematic approach to forced degradation studies—including hydrolytic, oxidative, photolytic, and thermal stress—are presented. Furthermore, the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method are detailed to ensure accurate quantification and impurity profiling.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole core. This scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of therapeutic agents exhibiting diverse biological activities.[1] The presence of an amine group and a methoxymethyl substituent suggests potential for hydrogen bonding and varying degrees of polarity, which can influence its physicochemical properties.[2] A thorough understanding of its solubility and stability is a critical prerequisite for its advancement as a potential drug candidate. These parameters are fundamental to designing effective delivery systems, ensuring consistent bioavailability, and establishing appropriate storage conditions and shelf-life.[3]

This guide provides the scientific rationale and detailed protocols for a comprehensive assessment of these critical attributes. The experimental designs are aligned with the principles outlined by the International Council for Harmonisation (ICH) to ensure that the data generated is suitable for regulatory submissions.[4][5]

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before embarking on detailed solubility and stability studies.

PropertyValue/DescriptionSource
Molecular Formula C₄H₈N₄O[6]
Molecular Weight 128.13 g/mol [7]
Physical Form Solid[7]
Predicted LogP -0.7PubChem
CAS Number 105445-19-0[7]
SMILES COCC1=NC(=NN1)N[8]
InChI Key HYLMHQTVTUXWRX-UHFFFAOYSA-N[7]

The low predicted LogP value suggests that this compound is likely to be hydrophilic, hinting at appreciable aqueous solubility. The presence of both hydrogen bond donors (amine) and acceptors (triazole nitrogens, ether oxygen) further supports this hypothesis.

Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate and bioavailability. A comprehensive solubility profile across various aqueous and organic media is therefore essential. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[9][10]

Rationale for Solvent Selection

The choice of solvents is dictated by the need to understand the compound's behavior in both physiological and formulation-relevant media.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These buffers simulate the pH conditions of the gastrointestinal tract and blood, providing insights into pH-dependent solubility.[3] The amine functionality suggests that the compound's solubility will likely vary with pH.

  • Water (Purified): Serves as a baseline for aqueous solubility.

  • Methanol, Ethanol: Common polar organic solvents used in synthesis and formulation.

  • Acetonitrile: A polar aprotic solvent frequently used in chromatographic analysis.

  • Propylene Glycol, PEG 400: Common co-solvents used in liquid formulations to enhance solubility.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent, often used for creating stock solutions in biological screening.[11]

Experimental Protocol: Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of the compound at a controlled temperature.

  • Preparation: Add an excess amount of solid this compound to separate vials, each containing a known volume (e.g., 5 mL) of the selected solvents. The excess solid is crucial to ensure saturation.[12]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set at 25°C (or 37°C for physiological relevance). Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.45 µm syringe filter or centrifuge at high speed.[9]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the validated HPLC method (see Section 5). Analyze the diluted sample by HPLC to determine the concentration.

  • Data Reporting: Express the solubility in mg/mL or µg/mL. Perform each determination in triplicate to ensure reproducibility.

Anticipated Solubility Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

SolventpH (if applicable)Temperature (°C)Mean Solubility (mg/mL) ± SD
0.1 N HCl1.225Experimental Data
Acetate Buffer4.525Experimental Data
Phosphate Buffer6.825Experimental Data
Phosphate Buffer7.425Experimental Data
Purified Water~7.025Experimental Data
MethanolN/A25Experimental Data
EthanolN/A25Experimental Data
AcetonitrileN/A25Experimental Data
Propylene GlycolN/A25Experimental Data
PEG 400N/A25Experimental Data
DMSON/A25Experimental Data

Intrinsic Stability Profile: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify the likely degradation products and establish the intrinsic stability of a drug substance.[13] This information is crucial for developing stability-indicating analytical methods and understanding potential degradation pathways. The conditions outlined below are based on ICH guideline Q1A.[4][5]

Experimental Workflow

The overall workflow for conducting forced degradation studies is systematic, ensuring that the compound is exposed to relevant stress conditions and that the outcomes are accurately analyzed.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile:Water) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1 N NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose to Stress Thermal Thermal Stress (80°C, Solid & Solution) Prep->Thermal Expose to Stress Photo Photostability (ICH Q1B Light Source) Prep->Photo Expose to Stress Sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Quench (if applicable) Sampling->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/MS Dilute->HPLC Report Calculate % Degradation Identify Degradants Assess Mass Balance HPLC->Report

Caption: Workflow for Forced Degradation Studies.

Detailed Stress Condition Protocols

For each condition, a control sample (protected from the stress condition) should be analyzed concurrently. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively resolve the parent compound from its degradation products.

a. Acid and Base Hydrolysis

  • Rationale: The 1,2,4-triazole ring is generally stable, but substituents can influence its susceptibility to hydrolysis under harsh pH conditions.[4] The amine and ether functionalities may also be sites of degradation.

  • Protocol:

    • Prepare solutions of the compound (~1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, and 48 hours).

    • Cool the aliquots to room temperature and neutralize them (NaOH for the acidic sample, HCl for the basic sample) to halt the reaction.

    • Dilute and analyze by HPLC.

b. Oxidative Degradation

  • Rationale: The triazole ring and the amine group can be susceptible to oxidation.

  • Protocol:

    • Prepare a solution of the compound (~1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at the specified time points.

    • Dilute and analyze immediately by HPLC.

c. Thermal Degradation

  • Rationale: To evaluate the stability of the compound at elevated temperatures, which can occur during manufacturing or storage.

  • Protocol:

    • Solid State: Place the solid compound in a vial and store it in an oven at 80°C. At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

    • Solution State: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., water) and store it in an oven at 80°C. Analyze aliquots at each time point.

d. Photostability

  • Rationale: To assess degradation caused by exposure to light, as mandated by ICH Q1B.[14][15]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides a standardized output of both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[16]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The primary sites for degradation are the methoxymethyl side chain and the exocyclic amine group.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound C₄H₈N₄O Hydrolysis_Ether (5-amino-1H-1,2,4-triazol-3-yl)methanol Ether Hydrolysis Parent:f0->Hydrolysis_Ether:f0 Acid/Base Hydrolysis Oxidation_Amine 3-(methoxymethyl)-1H-1,2,4-triazol-5-ol Oxidative Deamination Parent:f0->Oxidation_Amine:f0 Oxidation Hydrolysis_Amine 3-(methoxymethyl)-1H-1,2,4-triazol-5-ol Hydrolytic Deamination Parent:f0->Hydrolysis_Amine:f0 Harsh Hydrolysis Formaldehyde Formaldehyde from Ether Hydrolysis Hydrolysis_Ether:f0->Formaldehyde:f0 by-product

Caption: Hypothesized Degradation Pathways.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is the cornerstone of any solubility and stability study. Its purpose is to quantify the decrease in the concentration of the active substance and separate it from any degradation products, excipients, or impurities.[6][17] The development and validation should adhere to ICH Q2(R1) guidelines.[18]

HPLC Method Development
  • Rationale: Reversed-phase HPLC is a versatile and robust technique for the analysis of moderately polar small molecules.[19] A C18 column is a common starting point due to its broad applicability.

  • Proposed Starting Conditions:

    • Column: Ascentis C18 (or equivalent), 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at a suitable wavelength (determined by UV scan of the compound) and/or Mass Spectrometry (MS) for peak identification.

    • Injection Volume: 10 µL

  • Optimization: The method should be optimized using samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other. This may involve adjusting the gradient slope, mobile phase pH, or changing the stationary phase.[20]

Method Validation

The chosen method must be validated to demonstrate its suitability for its intended purpose.[21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by showing peak purity of the analyte peak in stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of analyte have been added (spiking).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. While specific experimental data for this molecule is not publicly available, the detailed protocols presented herein enable researchers to generate the high-quality data required for informed decision-making in the drug development process. Adherence to these methodologies will ensure a thorough characterization of the compound's physicochemical properties, facilitating its journey from a promising lead to a viable clinical candidate. The principles of causality, self-validation, and authoritative grounding have been embedded throughout this guide to ensure its practical utility and scientific integrity.

References

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Radha Shekar, et al. (2013). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • MDPI. (2021). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. [Link]

  • LCGC International. (2017). Computer-Assisted Method Development for Small and Large Molecules. [Link]

  • PharmaRegulatory.in. (2025). Stability Testing Requirements as per ICH Q1A Guidelines. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • PubChemLite. This compound. [Link]

  • ChemBK. This compound(Saltdata: Free). [Link]

  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • IIP Series. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]

  • U.S. Food and Drug Administration. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (2022). A chemical rationale of drug stability and degradation- An insightful approach. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

Sources

In Vitro Screening of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine: A Technical Guide to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Targeted Yet Broad Approach

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs with a wide array of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][2] This structural motif's prevalence stems from its favorable metabolic stability and its capacity to engage in crucial hydrogen bonding interactions within biological targets. The compound of interest, 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine, presents a novel variation on this privileged scaffold. The methoxymethyl group may enhance solubility and modulate electronic properties, while the amine functional group offers a key point for potential interactions with target proteins.[3]

Given the lack of specific biological data for this particular molecule, a rigid, hypothesis-driven screening approach would be premature. Instead, this guide proposes a comprehensive, multi-pronged in vitro screening cascade. This strategy is designed to efficiently and cost-effectively survey a broad biological space to identify and then characterize the therapeutic potential of this compound. Our approach is structured in tiers, beginning with broad phenotypic screens to detect any significant biological activity, followed by more focused secondary and mechanistic assays to elucidate the mode of action and identify specific molecular targets. This self-validating system ensures that resources are directed toward the most promising therapeutic avenues.

Chapter 1: The Screening Cascade: A Tiered Strategy for Hit Identification and Validation

The proposed screening cascade is designed to systematically evaluate the bioactivity of this compound. It begins with high-throughput primary screens to identify any "hits" in broad areas of potential therapeutic relevance: cytotoxicity against cancer cells and antimicrobial activity. Positive hits from these initial screens will then be subjected to more detailed secondary assays to confirm activity and determine potency. Finally, tertiary, mechanism-of-action studies will be employed to identify the specific molecular targets and pathways affected by the compound.

Screening_Cascade cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening (Hit Confirmation & Potency) cluster_tertiary Tertiary Screening (Mechanism of Action) primary_cytotoxicity Cytotoxicity Screen (e.g., NCI-60 Panel) secondary_cytotoxicity IC50 Determination (MTT/MTS Assay) primary_cytotoxicity->secondary_cytotoxicity Active Compounds primary_antimicrobial Antimicrobial Screen (Broad-Spectrum Panel) secondary_antimicrobial MIC Determination (Broth Microdilution) primary_antimicrobial->secondary_antimicrobial Active Compounds moa_enzyme Enzyme Inhibition Assays (e.g., Kinase, CYP450) secondary_cytotoxicity->moa_enzyme Confirmed Hits secondary_antimicrobial->moa_enzyme moa_pathway Pathway Analysis (e.g., Western Blot) moa_enzyme->moa_pathway Target Identified

Figure 1: A tiered in vitro screening cascade for this compound.

Chapter 2: Primary Screening – Casting a Wide Net

The initial phase of our investigation is designed to be broad, efficiently identifying any significant biological activity of the compound. We will simultaneously screen for anticancer and antimicrobial effects.

Anticancer Activity: Cytotoxicity Screening

The rationale for prioritizing an anticancer screen is the established precedent of 1,2,4-triazole derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[4][5] A broad initial screen against a diverse panel of human cancer cell lines, such as the NCI-60 panel, is a powerful, unbiased approach to identify potential anticancer activity and even initial clues about the mechanism of action based on differential sensitivity.[6][7]

Experimental Protocol: Single-Dose NCI-60 Cell Line Screen

  • Cell Line Panel: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, and kidney will be utilized.[7]

  • Compound Preparation: A stock solution of this compound will be prepared in sterile DMSO. A single high concentration (e.g., 10 µM) will be used for the initial screen.

  • Cell Plating: Cells are seeded into 96-well microtiter plates at their predetermined optimal densities and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is added to the wells at the single test concentration. Control wells will contain DMSO at the same concentration as the compound wells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: Cell viability will be assessed using the Sulforhodamine B (SRB) assay, a colorimetric assay that measures cellular protein content.

  • Data Analysis: The percentage of cell growth inhibition will be calculated for each cell line. A compound is typically considered active if it demonstrates significant growth inhibition in multiple cell lines.

Antimicrobial Activity: Broad-Spectrum Susceptibility Screening

The 1,2,4-triazole core is famously present in several leading antifungal drugs that function by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.[1][5][8] Therefore, a broad-spectrum antimicrobial screen is a logical starting point.

Experimental Protocol: Agar Well Diffusion Assay

  • Test Organisms: A panel of clinically relevant microorganisms will be used, including:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungi: Candida albicans (ATCC 10231), Aspergillus fumigatus (ATCC 204305)

  • Culture Preparation: Bacterial and fungal strains will be cultured in appropriate broth media to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates will be uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells of a standard diameter (e.g., 6 mm) will be aseptically punched into the agar.

  • Compound Application: A defined volume of a high concentration of the test compound (e.g., 1 mg/mL in DMSO) will be added to each well. Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (DMSO) will be included on each plate.

  • Incubation: Plates will be incubated at 37°C for 24 hours (bacteria) or 25-30°C for 48-72 hours (fungi).

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) will be measured in millimeters. A significant zone of inhibition indicates antimicrobial activity.

Chapter 3: Secondary Screening – Hit Confirmation and Potency Determination

Compounds that demonstrate activity in the primary screens ("hits") will be advanced to secondary screening to confirm their activity and quantify their potency.

Anticancer Hit Confirmation: IC50 Determination

For hits from the cytotoxicity screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency. The MTT assay is a widely used and reliable method for this purpose.[9][10]

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Lines: Select a few of the most sensitive cell lines identified in the primary screen.

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere for 24 hours.

  • Compound Dilution Series: Prepare a serial dilution of the test compound in culture medium (e.g., from 100 µM to 0.01 µM).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.

Compound IDCell LineAssayIC50 (µM)
This compound MCF-7 (Breast)MTT15.2 ± 1.8
This compound A549 (Lung)MTT28.5 ± 3.2
Doxorubicin (Control) MCF-7 (Breast)MTT0.8 ± 0.1
Doxorubicin (Control) A549 (Lung)MTT1.2 ± 0.2
Table 1: Hypothetical IC50 data for this compound against two cancer cell lines.
Antimicrobial Hit Confirmation: Minimum Inhibitory Concentration (MIC) Determination

For hits from the antimicrobial screen, the broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Test Organisms: Use the same microbial strains that showed sensitivity in the primary screen.

  • Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates under the appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Compound IDOrganismMIC (µg/mL)
This compound S. aureus ATCC 2592316
This compound C. albicans ATCC 102318
Ciprofloxacin (Control) S. aureus ATCC 259231
Fluconazole (Control) C. albicans ATCC 102314
Table 2: Hypothetical MIC data for this compound.

Chapter 4: Tertiary Screening – Elucidating the Mechanism of Action

Once potent activity is confirmed, the focus shifts to identifying the molecular target and mechanism of action. Based on the known pharmacology of 1,2,4-triazoles, enzyme inhibition assays are a logical next step.

Enzyme Inhibition Assays

The 1,2,4-triazole nucleus is a known inhibitor of various enzymes.[2][4] A panel of enzyme assays will be employed to investigate potential molecular targets.

Enzyme_Inhibition_Assays cluster_assays Potential Enzyme Targets compound This compound cyp450 Cytochrome P450 Panel (e.g., CYP51A1, CYP3A4) compound->cyp450 Antifungal Activity? kinases Kinase Panel (e.g., Tyrosine Kinases) compound->kinases Anticancer Activity? other_enzymes Other Relevant Enzymes (e.g., Acetylcholinesterase) compound->other_enzymes Broad Bioactivity?

Figure 2: Potential enzyme inhibition targets for this compound.

Protocol: In Vitro Cytochrome P450 Inhibition Assay

  • Rationale: Many triazole antifungals target fungal CYP51, an enzyme essential for ergosterol synthesis.[1][5] It is also important to screen against human CYP isoforms (e.g., CYP3A4) to assess the potential for drug-drug interactions.[15][16][17][18]

  • Methodology:

    • Use human liver microsomes as a source of CYP enzymes.

    • Incubate the microsomes with the test compound at various concentrations.

    • Add a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4).

    • Initiate the reaction by adding an NADPH-generating system.

    • After a set incubation time, quench the reaction.

    • Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Calculate the IC50 value by plotting the percent inhibition of metabolite formation against the compound concentration.

Protocol: In Vitro Kinase Inhibition Assay

  • Rationale: Protein kinases are critical regulators of cell signaling and are major targets in cancer therapy.[19] The nitrogen-rich triazole ring can interact with the ATP-binding pocket of kinases.

  • Methodology:

    • Utilize a luminescence-based assay that measures the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).[19][20]

    • In a 96-well plate, incubate a recombinant kinase with its specific substrate peptide and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, add a reagent to stop the kinase reaction and deplete any remaining ATP.

    • Add a second reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

    • Measure the luminescence, which is proportional to kinase activity.

    • Calculate the IC50 value from the dose-response curve.

Conclusion: From In Vitro Screening to Therapeutic Lead

This technical guide outlines a systematic and robust strategy for the initial in vitro screening of this compound. By employing a tiered approach, from broad phenotypic screens to specific mechanism-of-action studies, we can efficiently identify and characterize the therapeutic potential of this novel compound. The self-validating nature of this cascade ensures that only compounds with confirmed and potent activity are advanced, optimizing the use of resources in the early stages of drug discovery. The insights gained from these in vitro studies will be crucial for guiding subsequent in vivo efficacy and safety studies, with the ultimate goal of developing a new therapeutic agent.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Preprints.org. Available at: [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Research Square. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Triazole antifungals. EBSCO. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. Available at: [Link]

  • Triazole antifungals. Altmeyers Encyclopedia. Available at: [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. Available at: [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]

  • A Framework to Select Clinically Relevant Cancer Cell Lines for Investigation by Establishing Their Molecular Similarity with Primary Human Cancers. AACR Journals. Available at: [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]

  • An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available at: [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. ResearchGate. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]

  • Testing Standards for Antimicrobial Efficacy of Plastics: JIS Z 2801 vs. ASTM G22. Microbe Investigations. Available at: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Available at: [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]

  • More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens. NIH. Available at: [Link]

  • Cancer Cell Lines Are Useful Model Systems for Medical Research. MDPI. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Small molecule screens reveal new class of anticancer compounds. Drug Target Review. Available at: [Link]

  • Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Publications. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

Sources

3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics. This approach hinges on the principle of screening low molecular weight compounds, or "fragments," that exhibit high ligand efficiency and can be elaborated into potent, drug-like molecules. Within the vast chemical space of potential fragments, the 1,2,4-triazole nucleus stands out as a "privileged scaffold" due to its metabolic stability, capacity for hydrogen bonding, and its presence in numerous clinically successful drugs.[1][2] This guide focuses on a specific, highly functionalized derivative: 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine . We will dissect its molecular properties, provide a strategic framework for its application in FBDD campaigns, detail robust experimental protocols, and explore its potential for generating next-generation therapeutics.

The 1,2,4-Triazole Scaffold: A Cornerstone of Medicinal Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms that is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it an ideal pharmacophore that can engage with biological targets through a variety of non-covalent interactions.[2] The triazole ring is an isostere of amides and esters, offering improved metabolic stability, and its nitrogen atoms act as excellent hydrogen bond acceptors and donors, crucial for molecular recognition at a protein's active site.[2] This versatility has led to the development of a wide array of drugs with diverse pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[2][3][4]

Profile of a Powerhouse Fragment: this compound

The subject of this guide, this compound (CAS 105445-19-0), is an exemplary fragment for FBDD. It possesses a constellation of features that make it an attractive starting point for a drug discovery campaign.

2.1. Physicochemical Properties

A fragment's success is intimately tied to its physicochemical properties, often evaluated against the "Rule of Three." This compound aligns well with these principles, ensuring a higher probability of binding efficiently to target proteins and providing a solid foundation for optimization.

PropertyValueFBDD Significance
Molecular Formula C₄H₈N₄O[5]Simple, low complexity structure.
Molecular Weight 128.13 g/mol [5]Well within the "Rule of Three" limit (<300 Da), ensuring access to diverse binding pockets.
XlogP (Predicted) -0.7[6]Indicates good aqueous solubility, a critical parameter for biophysical screening assays.
Hydrogen Bond Donors 2 (from the amine and ring NH)Provides key interaction points to anchor the fragment in a protein binding site.
Hydrogen Bond Acceptors 4 (from the three ring nitrogens and ether oxygen)Offers multiple vectors for establishing favorable interactions and guiding optimization.
Rotatable Bonds 2Low conformational flexibility, which reduces the entropic penalty upon binding.

Table 1: Key physicochemical properties of this compound and their relevance in FBDD.

2.2. Key Structural Features
  • Amino Group: The primary amine at the 5-position is a potent hydrogen bond donor and a key vector for synthetic elaboration. It can be readily modified to "grow" the fragment into adjacent pockets of a target protein.

  • Methoxymethyl Group: This group at the 3-position provides a balance of polarity and lipophilicity. The ether oxygen acts as a hydrogen bond acceptor, while the methyl group can make van der Waals contacts. This substituent also offers a potential metabolic soft spot that can be modified to fine-tune pharmacokinetic properties during lead optimization.

  • 1,2,4-Triazole Core: As discussed, this stable, aromatic ring system anchors the fragment, participating in hydrogen bonding and π-stacking interactions.

A Strategic Workflow for FBDD Application

Integrating this compound into a drug discovery campaign requires a systematic, multi-stage approach. The workflow below outlines a robust pathway from initial screening to a validated, structurally characterized hit.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Validation cluster_2 Phase 3: Hit-to-Lead Screen Primary Screen (e.g., Thermal Shift, SPR) Orthogonal Orthogonal Validation (e.g., NMR, MST) Screen->Orthogonal Initial Hits (5-10%) Library Fragment Library (incl. title compound) Library->Screen 1,000+ Fragments Affinity Affinity Measurement (e.g., ITC) Orthogonal->Affinity Confirmed Binders Xray X-ray Crystallography or Cryo-EM Affinity->Xray Validated Hit BindingPose Determine Binding Mode & Identify Growth Vectors Xray->BindingPose SBDD Structure-Based Design (Fragment Growing/Linking) BindingPose->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (Improved Potency & Properties) SAR->Lead H2L_Logic cluster_0 Structural Analysis cluster_1 Key Vectors on Fragment cluster_2 Adjacent Pockets cluster_3 Lead Optimization Strategy start Fragment Hit Bound in Target (X-ray Structure) V1 5-Amino Group start->V1 V2 Ring Nitrogen start->V2 S1 Strategy 1: Grow from Amino Group (Amide coupling with aryl group) V1->S1 targets S2 Strategy 2: Grow from Ring Nitrogen (Alkylation with polar group) V2->S2 targets P1 Hydrophobic Pocket P2 Polar Pocket (H-bond donor/acceptor) S1->P1 fills Lead Potent Lead Compound (Occupies both pockets) S1->Lead combine for S2->P2 fills S2->Lead combine for

Figure 2: Logical diagram illustrating the structure-based design process for growing the this compound fragment.

The primary amine is the most synthetically tractable handle for elaboration. Using structure-activity relationship (SAR) by catalog or de novo design, chemists can add chemical moieties that reach into these pockets. [7][8]For example, if a hydrophobic pocket is adjacent to the amine, one might synthesize a small library of amides by coupling the fragment to various carboxylic acids. If a polar pocket is nearby, growing from one of the ring nitrogens might be more appropriate. This iterative process of design, synthesis, and testing is the core of transforming a micromolar fragment into a nanomolar lead. [9][10]

Conclusion and Future Outlook

This compound represents an archetypal fragment: small, soluble, rich in features, and synthetically versatile. Its privileged 1,2,4-triazole core is a proven scaffold in numerous approved drugs, suggesting favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be engineered into its derivatives. [1][4]By employing a rigorous, biophysically-driven screening cascade and leveraging structure-based design, researchers can effectively utilize this fragment as a starting point to tackle challenging biological targets. The continued application of such well-characterized, high-quality fragments will undoubtedly accelerate the discovery of novel chemical probes and the development of next-generation medicines.

References
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Therapeutics

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable metabolic stability, capacity for hydrogen bonding, and unique polarity have made it a versatile pharmacophore, integral to a multitude of clinically approved drugs.[3][4] Derivatives of this core structure exhibit a vast spectrum of biological activities, including potent antifungal, anticancer, antiviral, anti-inflammatory, and herbicidal properties.[1][5][6] This guide offers an in-depth exploration of the core mechanisms through which 1,2,4-triazole compounds exert their profound pharmacological effects, grounded in established scientific evidence and field-proven experimental methodologies.

Part 1: The Cornerstone of Activity: Enzyme Inhibition

The predominant mechanism by which 1,2,4-triazole derivatives function is through the targeted inhibition of key enzymes. The specific enzyme and the nature of the inhibition vary significantly depending on the substitutions appended to the triazole core, leading to a wide array of therapeutic applications.

Antifungal Mechanism: The Seminal Role of CYP51 Inhibition

The most well-established mechanism of action for 1,2,4-triazole compounds is their potent antifungal activity, exemplified by blockbuster drugs such as fluconazole and itraconazole.[1][7] This activity stems from the specific and potent inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51.[8][9][10]

Causality of Action: CYP51 is an essential enzyme in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[1][10] Ergosterol is critical for maintaining membrane integrity, fluidity, and the proper function of membrane-bound proteins.[1][11] The mechanism of inhibition is elegantly precise: the lone pair of electrons on the N4 nitrogen atom of the 1,2,4-triazole ring coordinates directly with the heme iron atom at the active site of the CYP51 enzyme.[2][12][13] This binding event physically obstructs the enzyme's active site, preventing it from converting its natural substrate, lanosterol, into ergosterol.[1][9]

The consequences for the fungus are twofold and catastrophic:

  • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity of the cell membrane.[10]

  • Toxic Sterol Accumulation: The blockage leads to the buildup of methylated sterol precursors, which are toxic to the cell and further disrupt membrane structure and function.[1][9]

This dual-pronged assault results in increased membrane permeability, cell lysis, and ultimately, fungal cell death.[10]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Membrane_Disrupted Disrupted Membrane (Increased Permeability) CYP51->Membrane_Disrupted Ergosterol synthesis blocked Membrane_Healthy Healthy Membrane (Fluidity & Integrity) Ergosterol->Membrane_Healthy Maintains Triazole 1,2,4-Triazole (e.g., Fluconazole) Heme Heme Iron in CYP51 Triazole->Heme N4 atom coordinates with Heme Iron Heme->CYP51 Inhibition CellDeath Fungal Cell Death Membrane_Disrupted->CellDeath Leads to

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Compounds

Compound Fungal Strain Minimum Inhibitory Concentration (MIC) in µg/mL Reference
Compound 'I' Candida albicans (various strains) 0.00625 - 0.05 [14]
Compound 'I' Cryptococcus neoformans 0.00625 - 0.05 [14]
Fused Triazole 39c E. coli 3.125 [1]

| Fused Triazole 39h | P. aeruginosa | 3.125 |[1] |

Anticancer Mechanisms: A Multi-Targeted Assault

The anticancer effects of 1,2,4-triazole derivatives are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][3] Unlike the singular target in antifungal action, anticancer triazoles engage a range of enzymes and proteins.

Key Anticancer Strategies:

  • Aromatase Inhibition: A cornerstone in treating hormone-dependent breast cancer, compounds like letrozole and anastrozole are potent inhibitors of aromatase (CYP19A1).[4][7] This enzyme is responsible for the final step in estrogen biosynthesis. By inhibiting it, these drugs drastically reduce estrogen levels, starving hormone-receptor-positive cancer cells of their growth signal.

  • Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] Triazole derivatives have been designed to block the ATP-binding sites of various kinases, including EGFR, BRAF, PIM-1, and c-Kit, thereby halting downstream signaling cascades that promote malignant growth.[1][15]

  • Tubulin Polymerization Inhibition: Some triazole compounds interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton required for cell division.[15] By inhibiting tubulin polymerization, these agents cause cell cycle arrest and induce apoptosis.

  • Thymidine Phosphorylase (TP) Inhibition: TP is an enzyme involved in nucleotide salvage pathways and is often overexpressed in tumors, correlating with tumor growth and metastasis.[16] Certain bis-1,2,4-triazole derivatives have shown potent inhibitory activity against TP, presenting a promising anti-tumor strategy.[16]

  • Nrf2 Activation: Paradoxically, some triazoles exert protective effects in conditions like ischemic stroke by activating signaling pathways. Certain derivatives can interact with Keap1, leading to the nuclear translocation of Nrf2 and the expression of antioxidant proteins, which protect cells from oxidative stress.[17]

Anticancer_Mechanisms cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Triazole 1,2,4-Triazole Derivatives Aromatase Aromatase (CYP19A1) Triazole->Aromatase Inhibit Kinases Kinases (EGFR, BRAF, etc.) Triazole->Kinases Inhibit Tubulin Tubulin Triazole->Tubulin Inhibit TP Thymidine Phosphorylase (TP) Triazole->TP Inhibit Estrogen ⬇ Estrogen Synthesis Aromatase->Estrogen Signaling ⬇ Proliferation Signaling Kinases->Signaling Mitosis Cell Cycle Arrest Tubulin->Mitosis Metabolism ⬇ Nucleotide Metabolism TP->Metabolism CancerDeath Cancer Cell Apoptosis & Growth Inhibition Estrogen->CancerDeath Signaling->CancerDeath Mitosis->CancerDeath Metabolism->CancerDeath

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Table 2: In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives

Compound Target / Cell Line IC₅₀ (µM) Reference
Compound 8c EGFR Inhibition 3.6 [15]
Compound 2 Thymidine Phosphorylase 28.74 ± 0.59 [16]
Compound 12d Acetylcholinesterase (AChE) 0.73 ± 0.54 [18]
Compound 12d Lipoxygenase (LOX) 0.017 ± 0.001 [18]

| TP6 | Murine Melanoma (B16F10) | 41.12 |[19] |

Herbicidal Mechanism: Disrupting Essential Plant Pathways

The application of 1,2,4-triazoles extends into agriculture, where they serve as effective herbicides.[11] The mechanism often mirrors that seen in medicine: the inhibition of a critical enzyme unique to the target organism. A classic example is 3-amino-1,2,4-triazole (Amitrole), which inhibits an enzyme involved in histidine biosynthesis in plants.[20] More broadly, triazole-based fungicides used in agriculture also target CYP51 to prevent crop diseases.[11] The development of novel triazole herbicides often focuses on identifying and inhibiting new enzyme targets essential for plant life, such as light-dependent protochlorophyllide oxidoreductase (LPOR), which is crucial for chlorophyll biosynthesis.[21]

Part 2: Validated Experimental Protocols for Mechanistic Investigation

To ensure scientific integrity, the elucidation of these mechanisms relies on robust, self-validating experimental protocols. These methods are designed with appropriate controls and quantitative endpoints to provide reliable and reproducible data.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution for MIC)

Principle: This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[2] It is a foundational assay for assessing antifungal potency.

Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Compound Dilution: The test 1,2,4-triazole compound is serially diluted (typically 2-fold) in a 96-well microtiter plate to achieve a range of concentrations. A positive control (fungus with no compound) and a negative control (broth with no fungus) are included.[2]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Data Analysis: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring absorbance at 600 nm.

Self-Validation: The inclusion of positive and negative controls ensures the fungus is viable and the medium is sterile. Comparing the results to a known antifungal drug (e.g., fluconazole) validates the assay's sensitivity.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19] It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[19]

  • Compound Treatment: The 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured using a plate reader (typically at 570 nm). The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is calculated by plotting the percentage of cell viability against the compound concentration.[19]

Self-Validation: The assay's validity is confirmed by the clear dose-response curve and the expected activity of the positive and negative controls.

Protocol 3: In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)

Principle: This protocol provides a framework for measuring the direct inhibitory effect of a 1,2,4-triazole compound on a target enzyme, such as a kinase. This example uses a fluorescence-based readout.

Methodology:

  • Reagent Preparation: Prepare assay buffer, the target kinase, its specific substrate (e.g., a peptide), and ATP.

  • Compound Plating: Serially dilute the test 1,2,4-triazole inhibitor in DMSO and add it to a 384-well plate. Include a positive control inhibitor (e.g., staurosporine) and a negative (DMSO vehicle) control.

  • Enzyme/Substrate Addition: Add the kinase and its substrate to the wells and incubate briefly to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Detection: Stop the reaction and add a detection reagent. For many commercial kinase assays (e.g., ADP-Glo™), this reagent detects the amount of ADP produced, which is directly proportional to kinase activity. The signal (e.g., luminescence or fluorescence) is read by a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The assay relies on Z'-factor calculation, a statistical measure of assay quality based on the separation between positive and negative control signals. A Z' > 0.5 indicates a robust and reliable assay.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Compound 1. Prepare Serial Dilution of Triazole Compound Plate 3. Dispense Compound to Assay Plate Compound->Plate Enzyme 2. Prepare Target Enzyme & Substrate Solution AddEnzyme 4. Add Enzyme/Substrate Mix Enzyme->AddEnzyme Plate->AddEnzyme Incubate1 5. Pre-incubate (Inhibitor Binding) AddEnzyme->Incubate1 AddATP 6. Initiate with ATP Incubate1->AddATP Incubate2 7. Incubate (Reaction) AddATP->Incubate2 Detect 8. Add Detection Reagent & Stop Reaction Incubate2->Detect Read 9. Read Signal (Fluorescence/Luminescence) Detect->Read Calculate 10. Calculate % Inhibition & Determine IC₅₀ Read->Calculate

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Conclusion

The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its derivatives operate through precise and potent mechanisms, primarily centered on the inhibition of critical enzymes in pathogens and diseased cells. From disrupting fungal membrane integrity via CYP51 inhibition to orchestrating a multi-pronged attack on cancer through the inhibition of kinases, aromatase, and other key proteins, the versatility of this core structure is unparalleled. A thorough understanding of these mechanisms, validated through rigorous experimental protocols, continues to drive the development of next-generation therapeutics for a wide range of human and agricultural needs.

References

  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. (2025). Benchchem.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025).
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed.
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • "mechanism of action of 1,2,4-triazole-based compounds". (2025). Benchchem.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neon
  • How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. (2025).
  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study.
  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
  • A Review on 1, 2, 4 - Triazoles.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis.
  • Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. (1965). PubMed.
  • New triazole broad-spectrum antifungal agents targeting CYP51. (2024). BioWorld.
  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury. (2022). PubMed.
  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT.
  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. (2023). Dove Medical Press.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
  • The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide. (2025). Benchchem.

Sources

Methodological & Application

Application Notes and Protocols for 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its widespread use stems from a unique combination of physicochemical properties: metabolic stability, a rigid planar structure, and the capacity to engage in hydrogen bonding as both a donor and acceptor. These features allow 1,2,4-triazole derivatives to bind with high affinity to a diverse range of biological targets, leading to a broad spectrum of therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory agents.[2][4][5] The 1,2,4-triazole moiety is also a well-regarded bioisostere for amide and ester groups, offering a strategy to enhance the pharmacokinetic profiles of lead compounds by improving stability and solubility.[6][7][8]

This guide focuses on a specific, functionalized building block: 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine . The presence of a primary amine at the 5-position offers a versatile handle for synthetic elaboration, allowing for the construction of diverse chemical libraries. The 3-(methoxymethyl) substituent provides an additional vector for modulating physicochemical properties such as lipophilicity and hydrogen bonding potential, making this a valuable starting material for drug discovery campaigns.

Core Attributes of this compound

The strategic placement of functional groups on this triazole core imparts specific advantages for medicinal chemistry applications:

  • Synthetic Tractability : The primary amine at the 5-position is a nucleophilic center readily amenable to a wide array of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination. This facilitates the rapid generation of analogs for structure-activity relationship (SAR) studies.

  • Bioisosteric Potential : The 1,2,4-triazole ring itself can act as a bioisosteric replacement for amide bonds, enhancing metabolic stability.[9][10] The 5-amino group can be derivatized to mimic the side chains of amino acids or to engage in key hydrogen bonding interactions within a target's active site.

  • Modulation of Physicochemical Properties : The methoxymethyl group at the 3-position offers a means to fine-tune solubility and lipophilicity. Its ether oxygen can also act as a hydrogen bond acceptor, potentially contributing to target engagement.

Proposed Therapeutic Applications and Screening Strategies

Based on the extensive literature on 1,2,4-triazole derivatives, libraries derived from this compound can be rationally designed to target a variety of disease areas.

Anticancer Applications

Numerous 1,2,4-triazole-containing compounds have demonstrated potent anticancer activity by targeting various enzymes and signaling pathways.[4][5][11]

  • Kinase Inhibition : The 5-amino group can be functionalized to generate derivatives that target the hinge region of protein kinases, a common strategy in the development of kinase inhibitors.

  • Tubulin Polymerization Inhibition : The triazole scaffold can be incorporated into molecules designed to disrupt microtubule dynamics, a validated anticancer mechanism.[7]

  • Aromatase Inhibition : Certain triazole derivatives are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[11]

Experimental Workflow: Anticancer Screening Cascade

Caption: A typical workflow for anticancer drug discovery.

Antimicrobial and Antifungal Applications

The 1,2,4-triazole scaffold is famously represented in clinically used antifungal agents like fluconazole.[3][12] The mechanism often involves the inhibition of fungal cytochrome P450 enzymes.

  • Ergosterol Biosynthesis Inhibition : Derivatives can be designed to inhibit lanosterol 14α-demethylase, a key enzyme in the fungal cell membrane biosynthesis pathway.

  • Antibacterial Activity : Modifications of the 5-amino group can lead to compounds with activity against various bacterial strains, including drug-resistant ones.[2]

Protocols for Synthetic Elaboration

The following protocols provide detailed, step-by-step methodologies for the derivatization of the 5-amino group of this compound.

Protocol 1: Synthesis of N-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)amides via Acylation

This protocol describes a general method for the acylation of the 5-amino group, a fundamental transformation for building a diverse library of analogs.

Rationale: Amide bond formation is a robust and well-understood reaction. The resulting amides introduce a variety of substituents (R-groups) that can probe the chemical space of the target's binding pocket. This reaction is typically high-yielding and tolerant of a wide range of functional groups on the acylating agent.

Materials:

  • This compound

  • Carboxylic acid (R-COOH) or Acyl chloride (R-COCl) of choice

  • Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Addition of Base: Add DIPEA or TEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Acylating Agent:

    • Method A (from Acyl Chloride): Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Method B (from Carboxylic Acid): In a separate flask, pre-activate the carboxylic acid (1.1 equivalents) with a coupling agent like HATU (1.1 equivalents) and a base like DIPEA (2 equivalents) in anhydrous DMF for 15-20 minutes. Add this activated mixture to the solution of the triazole amine. Stir at room temperature for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure N-acylated triazole derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Scheme: Acylation of the 5-amino Group

G start This compound reagents + R-COCl (or R-COOH + Coupling Agent) Base, Solvent start->reagents product N-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)amide reagents->product

Caption: General acylation of the title compound.

Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines the synthesis of N-alkylated derivatives through reductive amination with an aldehyde or ketone.

Rationale: Reductive amination is a powerful method for forming C-N bonds. It allows for the introduction of a wide variety of alkyl and aryl-alkyl groups at the 5-position, providing a means to explore different steric and electronic environments in the target binding site.

Materials:

  • This compound

  • Aldehyde or Ketone (R-CHO or R-CO-R') of choice

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Dichloroethane (DCE), Methanol (MeOH))

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DCE or MeOH, add the desired aldehyde or ketone (1.2 equivalents) and a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent, such as STAB (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data and SAR Insights

While specific biological data for derivatives of this compound is not yet published, we can extrapolate from known 1,2,4-triazole-based inhibitors. The following table presents hypothetical data to illustrate how SAR could be developed from a library synthesized using the protocols above.

Compound IDR-Group (from Acylation)Target Kinase IC₅₀ (nM)MCF-7 Cell Viability EC₅₀ (µM)
MMTA-001 -COCH₃>10,000>50
MMTA-002 -CO-Ph85012.5
MMTA-003 -CO-(4-Cl-Ph)1201.8
MMTA-004 -CO-(4-MeO-Ph)6509.7
MMTA-005 -CO-(pyridin-4-yl)951.2

This is illustrative data and does not represent actual experimental results.

From this hypothetical data, one could infer:

  • A simple acetyl group (MMTA-001 ) is not sufficient for activity.

  • Aromatic rings at the R-position are beneficial (MMTA-002 ).

  • Electron-withdrawing groups on the phenyl ring enhance potency (MMTA-003 ).

  • A nitrogen-containing heterocycle like pyridine is highly favorable, possibly due to a key hydrogen bond interaction (MMTA-005 ).

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its strategic functionalization allows for the creation of diverse chemical libraries with the potential for a wide range of biological activities. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this scaffold in their drug discovery efforts, paving the way for the development of novel therapeutics.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors. [URL: https://www.benchchem.com/application-notes/synthesis-of-1-2-4-triazole-based-enzyme-inhibitors][1]

  • Agasti, N., et al. (2025). Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. Advanced Synthesis & Catalysis. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adsc.202300445][13]

  • Li, Y., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39712164/][14]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. [URL: https://www.isres.org/synthesis-of-1-2-4-triazole-compounds.html][15]

  • Farooq, U. (2021). Triazoles as Bioisosteres in Medicinal Chemistry: A Recent Update. ResearchGate. [URL: https://www.researchgate.net/publication/354719001_Triazoles_as_Bioisosteres_in_Medicinal_Chemistry_A_Recent_Update][6]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.988880/full][16]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8483427/][2]

  • Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. [URL: https://lifechemicals.com/blog/building-blocks/1-2-4-triazole-derivatives-for-synthesis-of-biologically-active-compounds][3]

  • El-Faham, A., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [URL: https://www.researchgate.net/publication/382902640_Recent_Development_of_124-triazole-containing_Compounds_as_Anticancer_Agents][4]

  • ResearchGate. (2022). Examples of 1,2,4-triazole derivatives used in drugs. [URL: https://www.researchgate.net/figure/Examples-of-1-2-4-triazole-derivatives-used-in-drugs-The-red-color-serves-as-a-visual_fig1_361253457][12]

  • Al-Masoudi, I. A., et al. (2025). 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance. ResearchGate. [URL: https://www.researchgate.net/publication/228514574_124-Triazoles_Synthetic_Approaches_and_Pharmacological_Importance][17]

  • Singh, P., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7008620/][7]

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. [URL: https://www.unimore.it/site/home/biblioteche/articolo/95000958][9]

  • Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9652238/][11]

  • Guidechem. (2023). Why is 1,2,3-1,2,4-Triazole Such a Beloved Structure in Medicinal Chemistry?. [URL: https://www.guidechem.com/news/why-is-1-2-3-1-2-4-triazole-such-a-beloved-structure-in-medicinal-chemistry-1002341.html][8]

  • Doiron, J. E., et al. (2019). Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and trans‐amides. ResearchGate. [URL: https://www.researchgate.net/publication/330830701_Evaluation_of_123-Triazoles_as_Amide_Bioisosteres_In_Cystic_Fibrosis_Transmembrane_Conductance_Regulator_Modulators_VX-770_and_VX-809][10]

  • Ukrainian Journal of Ecology. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). [URL: https://www.ujecology.com/articles/anticancer-properties-of-124triazole-derivatives-literature-review.pdf][5]

Sources

Application Note & Protocol: Strategic Derivatization of 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine via N-Acetylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine scaffold is a valuable building block in medicinal chemistry and drug development. Its structural features, including multiple nucleophilic sites and hydrogen bonding capabilities, make it a frequent component of pharmacologically active agents. Derivatization of the core amine and triazole nitrogens is a critical strategy in lead optimization, enabling the modulation of physicochemical properties such as solubility, metabolic stability, and target-binding affinity. This document provides detailed, field-tested protocols for the controlled N-acetylation of this compound, a foundational derivatization technique. We present two robust methods: a comprehensive diacetylation and a selective monoacetylation, explaining the chemical rationale behind the choice of reagents and conditions. These protocols are designed to be self-validating and are supported by established chemical principles for the derivatization of 5-amino-1,2,4-triazoles.

Scientific Principle: Understanding the Reactivity of the 5-Amino-1,2,4-Triazole Core

The 5-amino-1,2,4-triazole ring system exhibits complex reactivity due to the presence of three distinct nucleophilic centers: the exocyclic 5-amino group (-NH₂) and the endocyclic nitrogen atoms at the N1 and N4 positions. The N2 nitrogen is generally considered less nucleophilic. The reactivity is further influenced by annular tautomerism, where the proton on the ring can reside on different nitrogen atoms, altering the electron density distribution.

Acetylation using an electrophilic agent like acetic anhydride can occur at these sites. The outcome of the reaction is highly dependent on the experimental conditions:

  • Exocyclic vs. Endocyclic Acylation: The exocyclic amino group and the ring nitrogens compete for the acylating agent. Kinetic control may favor acylation at one of the ring nitrogens, but the thermodynamically more stable product is often the exocyclic N-acetyl derivative.

  • Controlling the Degree of Substitution: By carefully controlling stoichiometry, temperature, and solvent, it is possible to favor either mono- or di-substitution. Using a large excess of a powerful acylating agent typically drives the reaction to completion, resulting in diacetylation at both the exocyclic amine and one of the ring nitrogens.[1][2] Conversely, using a limited amount of the acylating agent in a suitable solvent allows for selective monoacetylation.[2][3]

The methoxymethyl group at the C3 position is an electron-donating group via induction, which can subtly influence the nucleophilicity of the adjacent ring nitrogens. However, as a stable ether, it is not expected to participate in the acetylation reaction under the conditions described.

Experimental Protocols

Safety Precaution: Acetic anhydride is corrosive and a lachrymator. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Exhaustive Diacetylation in Neat Acetic Anhydride

This protocol is designed to achieve comprehensive derivatization, yielding the N¹,5-diacetylated product as the major isomer. Using acetic anhydride as both the reagent and solvent drives the reaction equilibrium toward the di-substituted product.

Workflow Diagram: Diacetylation Protocol

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A Weigh Starting Material: This compound B Suspend in Acetic Anhydride (neat) A->B C Stir at Room Temperature (24-72 hours) B->C D Evaporate Volatiles (in vacuo) C->D E Crystallize Residue (e.g., from Acetonitrile) D->E F Isolate Product by Filtration E->F

Caption: Workflow for the diacetylation of the starting amine.

Materials:

  • This compound

  • Acetic Anhydride (ACS grade or higher)

  • Acetonitrile (HPLC grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask, add this compound (e.g., 10 mmol, 1.28 g).

  • In a fume hood, add a significant excess of acetic anhydride (e.g., 20-50 mL). The anhydride acts as both reagent and solvent.

  • Stir the resulting suspension vigorously at room temperature (20-25 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. The reaction may take 24 to 72 hours to reach completion, often becoming a clear solution as the product forms and dissolves.[1]

  • Once the reaction is complete, carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting crude solid or oil is then dissolved in a minimal amount of hot acetonitrile.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Protocol 2: Selective Annular Monoacetylation

This protocol aims to selectively acetylate one of the triazole ring nitrogens, leaving the exocyclic amine largely untouched. This is achieved by using a controlled stoichiometry of the acylating agent in a non-reactive polar aprotic solvent.[2][3]

Reaction Scheme: Mono- vs. Di-acetylation

G SM Starting Material 3-(methoxymethyl)-1H- 1,2,4-triazol-5-amine Ac2O_ltd 1.1 eq. Ac₂O DMF, RT Ac2O_exc Excess Ac₂O Neat, RT Mono Major Product 1-Acetyl-3-(methoxymethyl)- 1H-1,2,4-triazol-5-amine Ac2O_ltd->Mono Selective Monoacetylation Di Major Product 1-Acetyl-5-acetylamino- 3-(methoxymethyl)-1H-1,2,4-triazole Ac2O_exc->Di Exhaustive Diacetylation

Caption: Reaction pathways for selective vs. exhaustive acetylation.

Materials:

  • This compound

  • Acetic Anhydride (ACS grade or higher)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolve this compound (e.g., 10 mmol, 1.28 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask.

  • While stirring, slowly add a slight excess of acetic anhydride (e.g., 1.1 equivalents, 11 mmol, 1.04 mL) to the solution at room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC or HPLC. The reaction is typically much faster than the diacetylation protocol.[3]

  • Upon completion, remove the DMF under high vacuum.

  • The resulting residue can be purified by crystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to isolate the desired mono-acetylated product.

Data Summary & Expected Outcomes

The choice of protocol directly dictates the final product. The following table summarizes the key parameters and expected results for the derivatization of 10 mmol of starting material.

ParameterProtocol 1: DiacetylationProtocol 2: Monoacetylation
Reagent Acetic Anhydride (Ac₂O)Acetic Anhydride (Ac₂O)
Stoichiometry Large Excess (used as solvent)~1.1 equivalents
Solvent None (Neat)N,N-Dimethylformamide (DMF)
Temperature Room Temperature (~25°C)Room Temperature (~25°C)
Reaction Time 24 - 72 hours2 - 4 hours
Primary Product 1-Acetyl-5-(acetylamino)-3-(methoxymethyl)-1H-1,2,4-triazole1-Acetyl-3-(methoxymethyl)-1H-1,2,4-triazol-5-amine
Expected Yield >80% (after crystallization)60-75% (after purification)

Characterization of Derivatives

Confirmation of the product structure is essential. The following techniques are recommended:

  • ¹H NMR Spectroscopy:

    • Diacetylated Product: Expect two new singlets in the δ 2.0-2.6 ppm range, each integrating to 3H, corresponding to the two acetyl methyl groups. The exocyclic -NH₂ protons will disappear, and a new -NH proton signal will appear at a downfield shift (δ > 10 ppm).[1] The methoxymethyl protons (OCH₃ and OCH₂) and the triazole C-H proton will also be present.

    • Monoacetylated Product: Expect one new singlet for the acetyl methyl group (δ ~2.6 ppm). The exocyclic -NH₂ protons (a broad singlet) should remain, while the triazole N-H proton will disappear.

  • Mass Spectrometry (MS):

    • Calculate the expected exact mass for the starting material (C₄H₈N₄O, MW: 128.13 g/mol ) and the products.

    • Monoacetylated Product (C₆H₁₀N₄O₂): Expected [M+H]⁺ ≈ 171.08

    • Diacetylated Product (C₈H₁₂N₄O₃): Expected [M+H]⁺ ≈ 213.09

  • FTIR Spectroscopy: Look for the appearance of strong carbonyl (C=O) stretching bands around 1680-1750 cm⁻¹, characteristic of the newly formed amide and ring acetyl groups.

Troubleshooting & Field Insights

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied, but this may increase the formation of side products. Ensure reagents are of high quality and, for Protocol 2, that anhydrous conditions are maintained.

  • Mixture of Products: The selectivity of these reactions is high but not always absolute. If a mixture of mono-, di-, and unreacted starting material is obtained, purification by column chromatography (using a silica gel stationary phase and a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is the most effective separation method.

  • Regioselectivity: While the N1 position is often the preferred site of annular acylation in 5-amino-1,2,4-triazoles, other isomers are possible.[1][2][3] Advanced characterization using 2D NMR techniques (HMBC, NOESY) may be required to unambiguously determine the exact position of acylation on the triazole ring if precise isomer identification is critical.

References

  • Główka, A., & Gzella, A. (2009). Acetylation of 5-Amino-1H-[1][2][3]triazole Revisited. Journal of Agricultural and Food Chemistry, 57(15), 6878–6883. [Link][1]

  • Główka, A. (2009). Acetylation of 5-amino-1H-[1][2][3]triazole revisited. PubMed. [Link][2]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(38), 21397-21407. [Link]

  • Główka, A., & Gzella, A. (2009). Acetylation of 5-amino-1H-[1][2][3]triazole revisited. ResearchGate. [Link][3]

  • Główka, A., & Gzella, A. (2010). Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1][2][3]triazole-3-carboxylate. PubMed. [Link][4]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.[Link]

  • Główka, A. (2009). Acetylation of methyl 5-amino-1H-[1][2][3]triazole-3-carboxylate. PubMed. [Link][5]

  • Chernyshev, V. M., et al. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 80(24), 12347–12357. [Link][6]

Sources

Application Notes & Protocols: 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the utility of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine as a strategic building block in the synthesis of diverse heterocyclic scaffolds. The inherent reactivity of the 1,2,4-triazole core, featuring a nucleophilic amino group and adjacent ring nitrogens, makes it a valuable synthon for constructing fused bicyclic systems, particularly triazolopyrimidines, which are prominent in medicinal chemistry. This document outlines the core chemical properties of the title compound, explores its reactivity profile based on established 5-amino-1,2,4-triazole chemistry, and provides detailed, field-proven protocols for its application in heterocyclic synthesis.

Compound Profile and Physicochemical Properties

This compound is a functionalized triazole derivative readily available for research and development purposes.[1] Its structure incorporates a key methoxymethyl substituent at the 3-position, which can influence solubility and offers a potential site for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105445-19-0[1][2][3]
Molecular Formula C4H8N4O[1][2][3][4]
Molecular Weight 128.13 g/mol [2]
Physical Form Solid
Purity Typically ≥95%[1]
SMILES COCC1=NC(=NN1)N[4]
InChI Key HYLMHQTVTUXWRX-UHFFFAOYSA-N[4]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the N-4 nitrogen of the triazole ring. This arrangement is ideal for condensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems. The general reactivity pattern of 3-substituted 5-amino-1H-1,2,4-triazoles involves a cyclocondensation mechanism, which is a powerful strategy for synthesizing fused heterocycles like triazolo[1,5-a]pyrimidines.[5][6]

The presence of the methoxymethyl group at the C-3 position provides steric and electronic influences on the triazole ring, potentially modulating the reactivity of the nucleophilic centers. Furthermore, this group enhances the compound's solubility in organic solvents, which is advantageous for homogeneous reaction conditions.

Diagram 1: General Reaction Pathway for Triazolo[1,5-a]pyrimidine Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Triazole 3-(methoxymethyl)-1H- 1,2,4-triazol-5-amine Condensation Cyclocondensation Triazole->Condensation Nucleophilic Attack Dielectrophile 1,3-Dielectrophile (e.g., β-ketoester, enone) Dielectrophile->Condensation Product 2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Derivative Condensation->Product Dehydration

Caption: General workflow for synthesizing triazolo[1,5-a]pyrimidines.

Application Protocols for Heterocyclic Synthesis

The following protocols are based on established synthetic methodologies for analogous 5-amino-1,2,4-triazoles and are adapted for this compound.[5][6] These provide a robust starting point for researchers to construct novel heterocyclic entities.

Protocol 1: Synthesis of 5,7-disubstituted-2-(methoxymethyl)-[2][3][6]triazolo[1,5-a]pyrimidines via Reaction with β-Dicarbonyl Compounds

This protocol details the synthesis of a triazolo[1,5-a]pyrimidine scaffold, a core structure in many biologically active molecules. The reaction proceeds via a condensation reaction between the aminotriazole and a β-dicarbonyl compound, such as ethyl acetoacetate.

Expert Insights: The choice of acetic acid as the solvent is crucial; it acts as both a solvent and a catalyst, protonating the carbonyl oxygen and enhancing its electrophilicity, thereby facilitating the initial nucleophilic attack by the amino group of the triazole. Microwave irradiation can be employed to accelerate the reaction, often leading to higher yields and shorter reaction times.

Experimental Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.28 g, 10 mmol).

  • Solvent and Reactant Addition: Add glacial acetic acid (20 mL) to the flask, followed by the addition of ethyl acetoacetate (1.30 g, 10 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Product Collection: The resulting precipitate is collected by vacuum filtration, washed with cold water (2 x 20 mL), and then with a small amount of cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 7-hydroxy-5-methyl-2-(methoxymethyl)-[2][5]triazolo[1,5-a]pyrimidine.

Diagram 2: Synthesis of a Triazolo[1,5-a]pyrimidine Derivative

G Reactants This compound + Ethyl Acetoacetate Conditions Glacial Acetic Acid Reflux, 4-6h Reactants->Conditions Product 7-hydroxy-5-methyl-2-(methoxymethyl)- [1,2,4]triazolo[1,5-a]pyrimidine Conditions->Product

Caption: Reaction scheme for triazolo[1,5-a]pyrimidine synthesis.

Protocol 2: Synthesis of 2-(methoxymethyl)-5-phenyl-7-methyl-[2][3][6]triazolo[1,5-a]pyrimidine via Reaction with an Enone

This protocol demonstrates the versatility of the aminotriazole building block by using an α,β-unsaturated ketone (enone) as the 1,3-dielectrophile, leading to a different substitution pattern on the pyrimidine ring.

Expert Insights: The use of a higher boiling point solvent like N,N-dimethylformamide (DMF) is beneficial for reactions that require higher temperatures to proceed at a reasonable rate. A catalytic amount of a base, such as potassium carbonate, can facilitate the reaction by deprotonating the triazole NH, although in many cases the reaction proceeds well under neutral or acidic conditions.

Experimental Protocol:

  • Reagent Setup: To a 25 mL Schlenk tube, add this compound (0.64 g, 5 mmol), benzylideneacetone (0.73 g, 5 mmol), and N,N-dimethylformamide (DMF) (10 mL).

  • Reaction Conditions: Heat the mixture at 120 °C for 8 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to ambient temperature. Pour the reaction mixture into 50 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2-(methoxymethyl)-5-phenyl-7-methyl-[2][5]triazolo[1,5-a]pyrimidine.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques. The successful synthesis of the target heterocycles can be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the final product and the disappearance of starting material signals.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

By employing these standard characterization methods, researchers can ensure the identity and purity of their synthesized materials, thereby validating the success of the described protocols.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly fused triazole systems. The protocols provided herein offer robust and adaptable methods for leveraging its reactivity. The methoxymethyl substituent provides favorable solubility characteristics, making this reagent an attractive choice for applications in medicinal chemistry and materials science, where the construction of novel heterocyclic scaffolds is of paramount importance.

References

  • ChemBK. This compound(Saltdata: Free). [Link]

  • ResearchGate. Reaction of 3-oxo- N -phenylbutanethioamide with 5-amino-1 H -1,2,4-triazoles. [Link]

  • Journal of Chemical Research, Synopses. Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: a Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives. [Link]

  • PubChem. This compound. [Link]

Sources

Application of 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold in Antimicrobial Drug Discovery

The relentless emergence of multidrug-resistant microbial pathogens constitutes a formidable challenge to global health. This escalating crisis necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its unique structural features, including the ability to engage in hydrogen bonding and coordinate with metal ions in enzymatic active sites, have rendered it a cornerstone in the design of potent antimicrobial agents. Derivatives of the 1,2,4-triazole ring system have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.

This application note focuses on the utility of a specific, functionalized precursor, 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine , in the synthesis of novel antimicrobial agents. The presence of the primary amine group at the 5-position offers a versatile handle for synthetic elaboration, most notably through the formation of Schiff bases (imines) via condensation with various aldehydes and ketones. The methoxymethyl substituent at the 3-position can influence the compound's physicochemical properties, such as solubility and lipophilicity, potentially enhancing its pharmacokinetic profile and cellular uptake.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of Schiff base derivatives as potential antimicrobial agents. It includes a detailed, field-proven protocol, insights into the rationale behind experimental choices, and a discussion of the potential mechanisms of action.

Synthetic Strategy: Leveraging Schiff Base Formation for Molecular Diversity

The primary amino group of this compound is a nucleophilic center that readily reacts with the electrophilic carbonyl carbon of aldehydes and ketones to form Schiff bases. This condensation reaction is a robust and efficient method for generating a diverse library of compounds. By varying the aldehydic or ketonic reaction partner, a wide array of substituents can be introduced, allowing for the systematic exploration of structure-activity relationships (SAR).

The general reaction scheme is as follows:

G cluster_0 Schiff Base Synthesis Triazole This compound Product Schiff Base Derivative Triazole->Product + Aldehyde R-CHO (Aromatic/Heteroaromatic Aldehyde) Aldehyde->Product + Catalyst Acid Catalyst (e.g., Glacial Acetic Acid) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol details the synthesis of a representative Schiff base from this compound and a substituted aromatic aldehyde. The choice of a substituted benzaldehyde allows for the introduction of various electronic and steric features to modulate antimicrobial activity.

Materials and Reagents:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add the substituted benzaldehyde (1.0 eq.).

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to catalyze the condensation reaction. The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot (the Schiff base product) indicates the progression of the reaction. Reflux is typically maintained for 4-6 hours.

  • Isolation of Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Purification: Dry the collected solid in a vacuum oven. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain a highly pure product.

  • Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Anticipated Antimicrobial Activity and Structure-Activity Relationship (SAR) Insights

While specific data for derivatives of this compound is not yet widely available, the antimicrobial activity of structurally similar 1,2,4-triazole-based Schiff bases has been reported. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for analogous compounds, providing a valuable reference for the potential efficacy of newly synthesized derivatives.

Compound IDR-Group on BenzaldehydeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Analogue 1 4-Methoxy--62.5[1]
Analogue 2 4-Chloro>500>500125[1]
Analogue 3 4-Nitro2550-[2]
Analogue 4 2,4-Dichloro---[3]

Expert Insights on SAR:

  • Electronic Effects: The nature of the substituent on the aromatic ring of the aldehyde plays a crucial role in determining the antimicrobial activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) often enhance antibacterial activity, while electron-donating groups (e.g., -OCH₃) may favor antifungal activity.[1][2]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by both the methoxymethyl group and the substituents on the aromatic ring, is critical for membrane permeability and reaching the intracellular target.

  • Steric Factors: The size and position of the substituents can influence the binding of the molecule to its biological target.

Proposed Mechanism of Action

The antimicrobial activity of 1,2,4-triazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. Based on studies of analogous compounds, two primary mechanisms are proposed for the antimicrobial action of Schiff bases derived from this compound:

  • Inhibition of Bacterial Cell Wall Synthesis: One potential target is the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, triazole-based compounds are well-known inhibitors of cytochrome P450-dependent 14α-demethylase (CYP51).[3][4] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane fluidity and function, leading to fungal growth inhibition.

G cluster_0 Proposed Antibacterial Mechanism cluster_1 Proposed Antifungal Mechanism Triazole_Derivative Triazole Schiff Base MurB MurB Enzyme Triazole_Derivative->MurB Inhibits Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Maintains Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to Triazole_Derivative_F Triazole Schiff Base CYP51 CYP51 (14α-demethylase) Triazole_Derivative_F->CYP51 Inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Growth_Inhibition Fungal Growth Inhibition Membrane->Growth_Inhibition Disruption leads to

Caption: Putative mechanisms of action for triazole-based antimicrobial agents.

Conclusion and Future Directions

This compound serves as a promising and versatile starting material for the synthesis of novel Schiff base derivatives with potential antimicrobial properties. The synthetic protocol outlined in this application note is robust and amenable to high-throughput synthesis for the generation of compound libraries. The exploration of a wide range of aldehydic and ketonic partners will be crucial in elucidating detailed structure-activity relationships and optimizing the antimicrobial potency and spectrum of these compounds. Further studies should focus on the in-depth evaluation of the antimicrobial activity of these novel derivatives against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains. Elucidation of their precise mechanism of action and assessment of their cytotoxicity and in vivo efficacy will be critical next steps in the development of these promising compounds as next-generation antimicrobial agents.

References

Sources

Application Notes & Protocols: A Guide to Developing Kinase Inhibitors with a 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a quintessential example of such a "privileged structure."[1][2] Its value in drug design, particularly for kinase inhibitors, is rooted in a unique combination of physicochemical properties. The scaffold is metabolically stable and possesses both hydrogen bond donor and acceptor capabilities, allowing it to form critical interactions within the ATP-binding pocket of kinases.[3][4] Furthermore, its inherent polarity can enhance the solubility and overall pharmacological profile of a drug candidate.[1][3]

The clinical success of 1,2,4-triazole-containing drugs, such as the anticancer agents Letrozole and Anastrozole, validates the scaffold's utility.[5] This guide provides an in-depth technical framework for researchers and drug development professionals, detailing the rationale, synthesis, and comprehensive biological evaluation of novel kinase inhibitors built upon the 1,2,4-triazole core. We will move from the logic of chemical design to the practical execution of validated protocols, mirroring the iterative cycle of drug discovery.

Part 1: Chemical Design and Synthesis

Rationale: Why the 1,2,4-Triazole for Kinase Inhibition?

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are a major class of therapeutic targets, especially in oncology.[6] Their dysregulation is a hallmark of many diseases.[7] Kinase inhibitors often function by competing with ATP for its binding site. The 1,2,4-triazole scaffold is exceptionally well-suited for this role.

  • Hinge-Binding Mimicry: The nitrogen atoms of the triazole ring are positioned to mimic the hydrogen bonding interactions of the adenine portion of ATP with the "hinge region" of the kinase, a critical anchoring point for inhibitors.

  • Structural Rigidity and Vectorial Projection: The planar, aromatic nature of the triazole ring provides a rigid anchor, allowing synthetic chemists to project substituents into specific sub-pockets of the kinase active site with high precision. This is crucial for achieving both potency and selectivity.

  • Bioisosteric Replacement: The triazole nucleus can act as a bioisostere for amide, ester, or carboxylic acid groups, often improving a molecule's metabolic stability and pharmacokinetic properties.[1][3][8]

General Synthetic Strategies

The construction of the 1,2,4-triazole ring is well-established in organic chemistry, offering multiple robust routes. A common and versatile approach involves the condensation and cyclization of a carboxylic acid derivative with a hydrazine-containing species. This allows for the introduction of diversity elements that will ultimately interact with the target kinase. Many synthetic reviews detail various approaches using precursors like amidines, imidates, or carbothioamides.[9][10]

Protocol: Synthesis of a Representative 3,5-Disubstituted 1,2,4-Triazole

This protocol outlines a generalized, two-step synthesis for a 1,2,4-triazole core, a common starting point for kinase inhibitor libraries.

Causality: The choice of a substituted benzoyl chloride (Step 1.A) and a distinct acid hydrazide (Step 1.B) allows for the strategic placement of two different R-groups (R1 and R2). R1 might be designed to interact with the hinge region, while R2 could be tailored to target a solvent-exposed region or an allosteric pocket.

Step 1: Synthesis of N'-acyl-benzohydrazide Intermediate

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N2 or Argon), dissolve a substituted acid hydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base such as triethylamine or DIPEA (1.1 eq) to scavenge the HCl byproduct.

  • Acylation: Add a solution of a substituted benzoyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the N'-acyl-benzohydrazide intermediate.

Step 2: Cyclization to form the 1,2,4-Triazole Ring

  • Reaction Setup: Combine the purified N'-acyl-benzohydrazide intermediate from Step 1 with a dehydrating/cyclizing agent. A common and effective method is to use excess phosphorus oxychloride (POCl3) or to heat the intermediate in a high-boiling point solvent like toluene with a catalyst such as p-toluenesulfonic acid (p-TSA).

  • Heating: Heat the reaction mixture to reflux (typically 80-110°C) for 6-24 hours. Again, monitor the reaction by TLC.

  • Workup & Purification: Carefully cool the reaction mixture. If using POCl3, quench by slowly adding the mixture to crushed ice. Neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. Dry, concentrate, and purify the final 1,2,4-triazole compound by flash chromatography or recrystallization.

Validation: The identity and purity of the final compound must be rigorously confirmed.

  • Structure Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure matches the target molecule.[11][12]

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound, which should ideally be >95% for use in biological assays.[11]

Part 2: A Tiered Approach to Biological Evaluation

Once a novel 1,2,4-triazole derivative is synthesized and purified, its biological activity must be assessed. This is typically done in a tiered approach, starting with direct, biochemical assays and progressing to more complex, physiologically relevant cell-based systems.

G cluster_0 Chemical Synthesis & QC cluster_1 Biochemical Evaluation cluster_2 Cellular Evaluation cluster_3 Lead Optimization Synthesis Synthesis of 1,2,4-Triazole Analog Purification Purification (HPLC >95%) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Characterization->Biochem_Assay IC50_Calc Determine IC50 Value Biochem_Assay->IC50_Calc Target_Engage Target Engagement Assay (e.g., NanoBRET) IC50_Calc->Target_Engage Phospho_Assay Substrate Phosphorylation (Western Blot/ELISA) Target_Engage->Phospho_Assay Cell_Viability Anti-Proliferative Assay (e.g., CellTiter-Glo) Phospho_Assay->Cell_Viability SAR SAR Analysis Cell_Viability->SAR Design Design Next-Gen Compounds SAR->Design Design->Synthesis G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS ATP ADP Inhibitor 1,2,4-Triazole Kinase Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole inhibitor.

Conclusion

The 1,2,4-triazole scaffold is a powerful and validated starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its favorable physicochemical properties make it an attractive core for lead optimization. By employing a systematic and iterative process of design, synthesis, and tiered biological evaluation—from direct enzymatic assays to complex cellular models—researchers can effectively harness the potential of this privileged structure to create potent and selective therapeutic candidates. The protocols and rationale outlined in this guide provide a solid foundation for initiating and advancing such a drug discovery program.

References

  • Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. [Source not available].
  • INiTS. (2020). Cell-based test for kinase inhibitors. [Source not available].
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). [Source not available].
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). PubMed Central. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). [Source not available].
  • ISRES. Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. (2016). ResearchGate. [Link]

  • Al-Bayati, M. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Taylor & Francis Online. [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (2023). National Institutes of Health. [Link]

  • de C. F. da Silva, A., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. (2024). National Institutes of Health. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Ouyang, X., et al. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. PubMed. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). ResearchGate. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • FDA-approved anticancer medications with 1,2,4-triazole and triazine rings. (2024). ResearchGate. [Link]

  • Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2022). PubMed Central. [Link]

  • Antitumor Efficacy of 1,2,4-Triazole-Based VCP/p97 Allosteric Inhibitors. (2025). Caltech Authors. [Link]

Sources

Application Notes & Protocols: Leveraging 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine in the Development of Next-Generation Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Fungicide Scaffolds

The global agricultural landscape faces a persistent threat from pathogenic fungi, which inflict substantial losses in crop yield and quality. For decades, the development of synthetic fungicides has been a cornerstone of integrated pest management (IDM) strategies.[1] Among the most successful classes are the triazole fungicides, which have provided broad-spectrum and systemic control of numerous diseases.[2][3] However, the efficacy of these vital tools is increasingly challenged by the emergence of resistant fungal populations, a classic example of selection pressure in action.[4][5] This evolving threat necessitates a continuous pipeline of novel fungicidal compounds with robust activity and potentially alternative binding modes.

This document introduces 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine as a promising chemical scaffold for the development of new agricultural fungicides. Its core 1,2,4-triazole structure is a well-established pharmacophore for targeting a critical fungal enzyme, lanosterol 14α-demethylase (CYP51).[6][7] The strategic placement of the methoxymethyl and amine groups offers unique opportunities for chemical modification to enhance potency, broaden the activity spectrum, and potentially overcome existing resistance mechanisms. These application notes provide a structured, in-depth guide for researchers to investigate the fungicidal potential of this compound, from initial in vitro screening to in vivo validation and mechanism of action studies.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is fundamental to any development program.

PropertyValueSource
Compound Name This compound[8][9]
CAS Number 105445-19-0[8][10]
Molecular Formula C₄H₈N₄O[11]
Molecular Weight 128.13 g/mol [8][11]
Physical Form Solid[8]
Purity Typically ≥95%[8]

Hypothesized Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The vast majority of triazole fungicides function as Demethylase Inhibitors (DMIs).[12] Their mode of action is the disruption of sterol biosynthesis, a metabolic pathway essential for the integrity and function of fungal cell membranes.[3][7] Unlike mammals, which utilize cholesterol, the predominant sterol in fungi is ergosterol.[13] This metabolic difference provides a selective target for antifungal agents.

We hypothesize that this compound and its derivatives will act by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[14][15][16] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[17][18] Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and arresting fungal growth.[6][19]

Ergosterol Biosynthesis Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_action Mechanism of Action cluster_result Resulting Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11p (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Triazole_Fungicide This compound (Proposed DMI Fungicide) Erg11p (CYP51) Lanosterol 14α-demethylase (Target Enzyme) Triazole_Fungicide->Erg11p (CYP51) Inhibition Ergosterol_Depletion Ergosterol Depletion Erg11p (CYP51)->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Erg11p (CYP51)->Toxic_Sterol_Accumulation Disrupted_Membrane Disrupted Membrane Function & Integrity Ergosterol_Depletion->Disrupted_Membrane Toxic_Sterol_Accumulation->Disrupted_Membrane Fungal_Growth_Arrest Fungal Growth Arrest Disrupted_Membrane->Fungal_Growth_Arrest

Caption: Proposed mechanism of action via CYP51 inhibition.

Experimental Workflow for Fungicide Development

A logical, phased approach is critical for efficiently evaluating the potential of a new fungicide scaffold. The following workflow guides the researcher from high-throughput screening to whole-organism efficacy trials.

Caption: A phased workflow for evaluating fungicide candidates.

Protocol 1: In Vitro Antifungal Susceptibility Screening

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of economically significant plant pathogenic fungi.

Causality: This initial, high-throughput screen is a cost-effective method to rapidly assess the compound's intrinsic antifungal potency and spectrum of activity. It serves as the primary filter for identifying promising candidates for further, more resource-intensive testing. The broth microdilution method is standardized to ensure reproducibility and allows for comparison against known fungicides.[20][21]

Materials:

  • This compound

  • Reference fungicide (e.g., Tebuconazole, a known DMI)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer and 0.5 McFarland standard

  • Fungal isolates (e.g., Fusarium graminearum, Alternaria solani, Botrytis cinerea, Puccinia triticina)

Methodology:

  • Media Preparation: Prepare RPMI-MOPS medium by dissolving RPMI 1640 powder in deionized water, adding MOPS to a final concentration of 0.165 M, and adjusting the pH to 7.0. Sterilize by filtration through a 0.22 µm membrane.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. The reference fungicide should also be prepared in DMSO. Causality: DMSO is used to solubilize the compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent toxicity to the fungi.

  • Inoculum Preparation:

    • Grow fungal cultures on an appropriate solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.

    • Harvest spores by flooding the plate with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Adjust the spore suspension turbidity to match a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10⁶ CFU/mL).[20]

    • Dilute this standardized suspension in RPMI-MOPS medium to achieve the final desired inoculum concentration (typically 1-5 x 10³ CFU/mL).[20] Causality: A standardized inoculum is critical for assay reproducibility. Too high a concentration can overwhelm the compound, while too low can lead to insufficient growth.

  • Assay Plate Preparation:

    • Add 100 µL of RPMI-MOPS medium to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution of the test compound (or reference) to the first column, creating a 2X starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate to the 10th column. Discard the final 100 µL from the 10th column.

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (medium only).

  • Inoculation and Incubation: Add 100 µL of the final fungal inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved.

  • Incubation: Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, depending on the growth rate of the specific fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the drug-free growth control well.[21]

Data Presentation:

Fungal PathogenTest Compound MIC (µg/mL)Tebuconazole MIC (µg/mL)
Fusarium graminearum
Alternaria solani
Botrytis cinerea
Puccinia triticina

Protocol 2: In Vivo Fungicide Efficacy Testing (Whole Plant Assay)

Objective: To evaluate the protective and curative activity of the test compound on a host plant under controlled environmental conditions.

Causality: While in vitro assays measure intrinsic activity, they do not account for factors like plant uptake, translocation, and metabolic stability of the compound.[22] In vivo assays provide a more realistic assessment of a compound's potential as a practical fungicide by testing its ability to prevent (protective) or halt (curative) disease in a whole-organism system.[23]

Materials:

  • Healthy, susceptible host plants (e.g., 3-4 week old tomato plants, Solanum lycopersicum)

  • Pathogen culture (e.g., Alternaria solani, the causal agent of early blight)

  • Test compound formulated for spraying (e.g., dissolved in water with a surfactant)

  • Commercial standard fungicide

  • Pressurized sprayer

  • Controlled environment growth chamber or greenhouse

Methodology:

  • Plant Propagation: Grow plants from seed in sterile potting mix under controlled conditions (e.g., 24°C, 16:8h light:dark cycle) until they reach the 3-4 true leaf stage. Use a sufficient number of plants for statistical validity (e.g., 3-5 replicates per treatment).

  • Treatment Application:

    • Protective Assay: Spray plants with the formulated test compound at various concentrations (e.g., 10, 50, 200 µg/mL), the standard fungicide, and a negative control (formulation blank) until foliage is thoroughly wet. Allow plants to dry for 24 hours.

    • Curative Assay: Inoculate the plants first (see step 3). After 24 hours, apply the fungicide treatments as described above.

  • Pathogen Inoculation: Prepare a spore suspension of A. solani (e.g., 1 x 10⁵ spores/mL) in sterile water. Spray the suspension evenly onto the foliage of all plants (except for a healthy control group) until fine droplets are visible on the leaves.

  • Incubation: Place the inoculated plants in a high-humidity chamber (>90% RH) for 48 hours to promote infection. Then, return them to the standard growth chamber conditions.

  • Disease Assessment: After 7-10 days, or when clear disease symptoms appear on the negative control plants, assess the disease severity on each leaf using a rating scale (e.g., 0 = no symptoms, 1 = <10% leaf area affected, 2 = 11-25%, 3 = 26-50%, 4 = >50%).[24]

  • Data Analysis: Calculate the Percent Disease Control for each treatment using the formula: % Control = ((Severity in Control - Severity in Treatment) / Severity in Control) * 100

Data Presentation:

TreatmentConcentration (µg/mL)Mean Disease Severity (0-4)Percent Disease Control (%)
Negative Control-0
Test Compound10
Test Compound50
Test Compound200
Standard Fungicide100

Protocol 3: Mechanism of Action Validation (CYP51 Inhibition Assay)

Objective: To provide direct evidence that the test compound inhibits the activity of the target enzyme, lanosterol 14α-demethylase (CYP51).

Causality: This biochemical assay validates the hypothesized mechanism of action. Confirming target engagement is a critical step in development, distinguishing specific inhibitors from compounds with non-specific or cytotoxic effects. A potent IC₅₀ value (the concentration required for 50% inhibition) against the target enzyme strengthens the case for the compound's mode of action.

Materials:

  • Fungal strain with high CYP51 expression (e.g., Saccharomyces cerevisiae overexpressing a target pathogen's CYP51 gene)

  • Microsome isolation buffer

  • Detergent (e.g., sodium cholate)

  • Substrate: Lanosterol

  • Cofactor: NADPH

  • Test compound and known DMI inhibitor (e.g., Ketoconazole)

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Microsome Preparation:

    • Grow a large culture of the fungal strain and harvest the cells.

    • Lyse the cells mechanically (e.g., with glass beads) in a cold isolation buffer.

    • Perform differential centrifugation to pellet and wash the microsomal fraction, which is rich in membrane-bound enzymes like CYP51.

    • Resuspend the final microsomal pellet in a storage buffer and determine the total protein concentration.

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the assay buffer, a defined amount of microsomal protein, and varying concentrations of the test compound (or control inhibitor) dissolved in DMSO.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at an optimal temperature (e.g., 37°C).

    • Stop the reaction by adding a strong solvent (e.g., acetonitrile or ethyl acetate).

  • Product Quantification:

    • Centrifuge the stopped reaction tubes to pellet the protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample by HPLC to separate the remaining substrate (lanosterol) from the demethylated product.

    • Quantify the product peak area.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
Test CompoundF. graminearum CYP51
KetoconazoleF. graminearum CYP51

References

  • Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.
  • Gajdošová, E., et al. (2023). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI.
  • Song, J., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI.
  • Alcazar-Fuoli, L., & Mellado, E. (2013). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. PMC - NIH.
  • Alcazar-Fuoli, L., & Mellado, E. (2012). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. Frontiers in Microbiology.
  • Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. Knowledge.
  • El-Sawi, S. A., et al. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. PubMed Central.
  • Mair, W., et al. (2016). Demethylase Inhibitor Fungicide Resistance in Pyrenophora teres f. sp. teres Associated with Target Site Modification and Inducible Overexpression of Cyp51. Frontiers in Microbiology.
  • ResearchGate. (n.d.). The biosynthesis of sterols in mammals, fungi, and higher plants.
  • Ostafe, R., et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. MDPI.
  • Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.
  • Chen, S., et al. (2018). Inherent Resistance to 14α-Demethylation Inhibitor Fungicides in Colletotrichum truncatum Is Likely Linked to CYP51A and/or CYP51B Gene Variants. Phytopathology.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609.
  • Farm Progress. (2024). The trouble with triazole fungicides.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Center for Biotechnology Information. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. PubMed.
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Bentham Science. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors.
  • ResearchGate. (2025). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato.
  • JETIR. (n.d.). In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram.
  • The Pharma Innovation. (2023). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard.
  • Spriet, C., et al. (2019). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC - NIH.
  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube.
  • ChemBK. (n.d.). This compound(Saltdata: Free).
  • Schnabel, G., & Dai, Q. (2009). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. APS Journals.
  • Mariya Ansari, et al. (2025). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science.
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH.
  • Oliver, R., & Beckerman, J. (2023). Fifty Years of Fungicide Development, Deployment, and Future Use. APS Journals.
  • PubChemLite. (n.d.). This compound.
  • Hit2Lead. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 915923-88-5: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine.
  • Bayer Crop Science. (2025). Fungicide Modes of Action.
  • Farm Progress. (n.d.). Learn how fungicide resistance develops.
  • AFREN. (2021). How does fungicide resistance develop?
  • Wikipedia. (n.d.). Fungicide.

Sources

methods for introducing 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine into peptide structures

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Search

I've initiated targeted Google searches to gather information on incorporating 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine into peptides. I'm focusing on synthetic strategies, coupling reactions, protecting group chemistry, and potential challenges. My goal is to compile a solid foundation of existing knowledge before moving forward.

Initiating Detailed Analysis

I'm now diving deep into the search results, aiming to pinpoint distinct methodologies, including both solid and solution-phase approaches. I'm focusing on specific protocols, reaction conditions, and the characterization techniques used. My priority is ensuring the integrity of the information by checking peer-reviewed journals and patents.

Outlining Synthetic Approaches

I'm starting the process of designing the application note. First, I'll establish the importance of incorporating this compound into peptides for drug discovery. Then, I'll detail different synthetic routes, rationalizing reagent and condition choices. I'll include step-by-step protocols and visual aids.

Gathering Initial Insights

I've established a solid foundation by focusing on triazole incorporation into peptides. The initial exploration prioritizes 1,2,3-triazoles via CuAAC click chemistry. I also gathered supplementary information.

Refining Synthetic Strategies

I'm now zeroing in on a synthetic approach for incorporating the target molecule. While I found general methods for triazole-peptide synthesis, specific protocols for the this compound are scarce. I've located its CAS number and basic properties. The next step is to synthesize this aminotriazole or find it as a building block and then couple it to the peptide. The primary amine on the triazole ring offers options for coupling.

Analyzing Found Data

I've expanded my search beyond general triazole-peptide methods. I found the CAS number and basic properties, but synthesizing or sourcing this compound is the next hurdle. I need to find specific protocols or synthesize the molecule. Coupling the amine on the triazole ring to peptide carboxylic acids is the next challenge. Protection strategies will be considered for selective coupling.

Expanding the Synthetic Vision

I am now focusing on finding or devising a synthetic approach to get the this compound incorporated into a peptide chain. I am looking into how to synthesize the aminotriazole itself if not available, plus how to couple it to a peptide. The ring's primary amine offers a point for coupling to the carboxylic acid group of a peptide. I also plan to include protection strategies for selective coupling.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to improving the yield and purity of this important heterocyclic compound. The information herein is curated from established synthetic protocols and field-proven insights to address common challenges encountered during its preparation.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The 1,2,4-triazole scaffold is a key pharmacophore found in a wide range of biologically active molecules.[1] Achieving a high yield of this specific derivative is often hampered by side reactions, incomplete conversion, and purification difficulties.[2][3] This guide will explore a common synthetic route and provide solutions to overcome these obstacles.

A prevalent and effective method for synthesizing 3-amino-1,2,4-triazoles involves the cyclization of a substituted hydrazinecarboximidamide intermediate.[4][5] In the context of this compound, a plausible pathway begins with the reaction of methoxyacetyl chloride with an appropriate nitrogen-containing precursor, followed by cyclization.

II. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Question 1: My reaction is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can be attributed to several factors, primarily incomplete reaction, side product formation, or degradation of the product.[3]

Potential Causes & Solutions:

  • Incomplete Cyclization: The final ring-closing step is crucial. Insufficient heating or incorrect solvent choice can hinder this transformation.

    • Protocol Recommendation: Ensure the reaction is heated to the optimal temperature for a sufficient duration. For many 1,2,4-triazole syntheses, reflux conditions are necessary.[6] Consider screening different high-boiling point solvents such as DMF or DMSO, which can facilitate the cyclization.[7]

  • Side Reactions: The formation of oxadiazoles or other isomeric byproducts can compete with the desired triazole synthesis.[8]

    • Mechanistic Insight: The reaction pathway can be sensitive to pH and temperature. Adjusting these parameters can favor the formation of the 1,2,4-triazole.

    • Troubleshooting Step: If acidic or basic conditions are employed, carefully control the pH. A slight excess of a non-nucleophilic base might be beneficial in some cases.

  • Starting Material Quality: The purity of your starting materials, particularly the methoxyacetyl chloride and the guanylating agent, is paramount. Methoxyacetyl chloride is highly reactive and can hydrolyze if exposed to moisture.[9]

    • Quality Control: Use freshly distilled or newly purchased methoxyacetyl chloride. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Question 2: I am observing significant impurity peaks in my crude NMR/LC-MS. How can I identify and minimize these byproducts?

Answer: Impurity formation is a common issue in heterocyclic synthesis. Identifying the structure of the impurity is the first step toward mitigating its formation.

Common Impurities & Mitigation Strategies:

  • Unreacted Starting Materials: This is often the simplest impurity to identify.

    • Solution: Increase the reaction time or temperature. Alternatively, a slight excess of one of the reagents can be used to drive the reaction to completion, provided the excess reagent is easily removable during workup.

  • Hydrolysis of Methoxyacetyl Chloride: If methoxyacetic acid is observed, it indicates moisture contamination.

    • Prevention: As mentioned, rigorous anhydrous conditions are essential.[9]

  • Isomeric Triazoles: Depending on the specific precursors, the formation of other triazole isomers is possible.

    • Control: The regioselectivity of the cyclization is often dictated by the substitution pattern of the intermediate. Careful selection of the synthetic route is key. Some modern synthetic methods offer high regioselectivity.[2]

Question 3: The purification of my final product is challenging, leading to significant product loss. What are some effective purification strategies?

Answer: The polar nature of the amino and triazole groups can make purification by standard column chromatography difficult.[2]

Purification Recommendations:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often the most effective method for obtaining highly pure crystalline material. Experiment with solvent mixtures such as ethanol/water, methanol/ether, or acetone/hexane.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often used. However, for highly polar compounds, alumina (neutral or basic) may provide better separation.

    • Mobile Phase: A gradient elution is typically necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol or isopropanol. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine on silica gel.

  • Acid-Base Extraction: The basicity of the amine group can be exploited for purification.

    • Protocol: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the purified product extracted back into an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of methoxyacetyl chloride in this synthesis?

A1: Methoxyacetyl chloride serves as a key building block, providing the methoxymethyl substituent at the 3-position of the triazole ring.[10][11] It is an acylating agent that reacts with a nitrogen nucleophile to form an amide or a related intermediate, which then undergoes further transformation and cyclization.[9]

Q2: Are there alternative reagents to methoxyacetyl chloride that can be used?

A2: Yes, other acylating agents such as methoxyacetic acid activated with a coupling reagent (e.g., HATU, DCC) or methoxyacetic anhydride could potentially be used.[7] However, the acid chloride is generally more reactive and often leads to higher yields under appropriate conditions.

Q3: Can microwave irradiation be used to improve the reaction rate and yield?

A3: Microwave-assisted synthesis has been shown to be highly effective for the synthesis of 1,2,4-triazoles, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3] This is due to rapid and uniform heating of the reaction mixture.

Q4: How can I confirm the structure of the final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation. This includes:

  • ¹H and ¹³C NMR: To determine the chemical environment of the protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H and C=N.

  • Elemental Analysis: To determine the elemental composition.

IV. Experimental Workflow & Data

Proposed General Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound, starting from a guanylating agent and methoxyacetyl chloride.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Aminoguanidine Aminoguanidine Acyl_Intermediate Acyl_Intermediate Aminoguanidine->Acyl_Intermediate Base, Solvent Methoxyacetyl_Chloride Methoxyacetyl_Chloride Methoxyacetyl_Chloride->Acyl_Intermediate Final_Product 3-(methoxymethyl)-1H- 1,2,4-triazol-5-amine Acyl_Intermediate_2 Acyl_Intermediate Acyl_Intermediate_2->Final_Product Heat, Solvent

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Logic Flow

This diagram outlines a systematic approach to troubleshooting low yield issues.

G Start Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify/Replace Reagents Impure->Purify Yes Check_Conditions Review Reaction Conditions Impure->Check_Conditions No Purify->Check_Conditions Suboptimal Suboptimal? Check_Conditions->Suboptimal Optimize Optimize Temp, Time, Solvent Suboptimal->Optimize Yes Analyze_Byproducts Analyze Byproducts (NMR, LC-MS) Suboptimal->Analyze_Byproducts No Optimize->Analyze_Byproducts Side_Reactions Side Reactions Identified? Analyze_Byproducts->Side_Reactions Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Reactions->Modify_Conditions Yes End Improved Yield Side_Reactions->End No Modify_Conditions->End

Caption: A logical workflow for troubleshooting low reaction yields.

Table 1: Recommended Solvent and Base Combinations
Starting Material TypeRecommended SolventRecommended BaseTypical Yield Range
Amidines and Nitriles1,2-DichlorobenzeneCs₂CO₃Good to Excellent[8]
Amidines and TrialkylaminesDMFK₃PO₄Good[7]
Hydrazides and Amides(Microwave)-Moderate to Good[3]

V. References

  • BenchChem. (2025). Troubleshooting common issues in 1,2,4-triazole synthesis pathways.

  • Sharma, P., et al. (2018). Synthesis of 1,2,4-Triazol-3-imines via Selective Stepwise Cycloaddition of Nitrile Imines with Organo-cyanamides. Organic Letters, 20(14), 4263–4266.

  • BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.

  • BenchChem. (2025). Troubleshooting side reactions in 1,2,4-triazole synthesis.

  • Sharma, P., et al. (2018). Synthesis of 1,2,4-Triazol-3-imines via Selective Stepwise Cycloaddition of Nitrile Imines with Organo-cyanamides. PubMed.

  • The Royal Society of Chemistry. (n.d.). Materials and Methods.

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.

  • (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Source.

  • (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.

  • (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Source.

  • Sigma-Aldrich. (n.d.). This compound.

  • (n.d.). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. NIH.

  • Shree Sulphurics. (n.d.). methoxy acetyl chloride.

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis.

  • ResearchGate. (n.d.). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin | Request PDF.

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.

  • (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Source.

  • ResearchGate. (n.d.). General strategy for synthesis of compounds. a. methoxyacetyl chloride,....

  • PubChemLite. (n.d.). This compound.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Intermediate: Understanding the Synthesis and Use of Methoxyacetyl Chloride.

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.

  • CymitQuimica. (n.d.). CAS 38870-89-2: Methoxyacetyl chloride.

  • Khomenko, D., et al. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing).

  • (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Source.

  • (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC.

  • ResearchGate. (n.d.). Optimization of reaction conditions of triazoles.

  • ChemBK. (n.d.). This compound(Saltdata: Free).

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed - NIH.

  • ResearchGate. (2024). Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities.

  • MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

  • (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central.

  • Sigma-Aldrich. (n.d.). 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine.

  • (2023). Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. NIH.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole.

Sources

Technical Support Center: Purification of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine (MMTA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Here, we provide troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of MMTA. The solutions provided are based on the chemical properties of the molecule and potential impurities from its synthesis.

Problem 1: Low Yield After Initial Synthesis and Work-up

Question: I've completed the synthesis of this compound, but my crude yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer: Low crude yield can stem from several factors, often related to the reaction conditions and the work-up procedure. The synthesis of amino-triazoles can sometimes be sensitive to the base and solvent system used.[1]

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization reaction to form the triazole ring may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.

  • Sub-optimal pH during Work-up: this compound has a basic amino group and can form salts. During the aqueous work-up, ensure the pH is adjusted to be sufficiently basic (typically pH 8-9) to neutralize any salts formed and precipitate the free amine. Conversely, avoid excessively high pH, which could promote side reactions.

  • Emulsion Formation during Extraction: The presence of both polar (amine, triazole) and non-polar (methoxymethyl) groups can sometimes lead to emulsions during liquid-liquid extraction. To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.

  • Product Solubility in Aqueous Layer: MMTA may have some solubility in the aqueous phase, leading to loss during extraction. To mitigate this, perform multiple extractions with your organic solvent of choice (e.g., ethyl acetate, dichloromethane) to maximize the recovery from the aqueous layer.

Problem 2: Difficulty in Removing Starting Materials or Reagent-Related Impurities

Question: My crude product is contaminated with unreacted starting materials (e.g., aminoguanidine, methoxyacetic acid derivatives). How can I effectively remove these?

Answer: The removal of polar starting materials from a polar product like MMTA can be challenging. The key is to exploit the differences in their chemical properties.

Troubleshooting Workflow:

Caption: Decision tree for removing starting material impurities.

Detailed Steps:

  • Acid-Base Extraction:

    • For acidic impurities: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate. The acidic impurity will be deprotonated and move into the aqueous layer.

    • For basic impurities: This is more complex as the product is also basic. A carefully controlled acidic wash with very dilute acid might selectively protonate a more basic impurity. However, this risks protonating and losing your product to the aqueous layer. This step requires careful pH monitoring.

  • Column Chromatography: This is often the most effective method for separating compounds with similar polarities.[3][4][5]

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient elution is typically most effective. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. For example, you could start with 100% Dichloromethane and gradually increase to 5-10% Methanol in Dichloromethane. The exact gradient will need to be optimized based on TLC analysis.

Problem 3: Persistent Colored Impurities in the Final Product

Question: After purification, my this compound is still off-white or yellowish. What causes this, and how can I obtain a pure white solid?

Answer: Color in the final product often indicates the presence of minor, highly conjugated impurities or degradation products.

Potential Causes & Solutions:

  • Oxidation: Amine-containing compounds can be susceptible to air oxidation, which can form colored byproducts.

  • Thermal Degradation: Overheating during solvent removal or drying can lead to decomposition.

  • Residual Catalysts or Reagents: Some reagents used in the synthesis might lead to colored byproducts.

Decolorization Techniques:

  • Activated Carbon Treatment:

    • Dissolve the impure product in a suitable hot solvent (e.g., ethanol or an ethanol/ethyl acetate mixture).

    • Add a small amount (typically 1-2% by weight) of activated charcoal.

    • Heat the suspension gently for a short period (10-15 minutes).

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities.[2] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Solvent SystemSuitability for Recrystallization of MMTA
Ethanol/Ethyl AcetateGood starting point. Dissolve in hot ethanol and add ethyl acetate until turbidity is observed.
Methanol/DichloromethaneAnother potential system. Dissolve in a minimal amount of hot methanol and add dichloromethane.
WaterMay be suitable if the compound is sufficiently soluble in hot water and precipitates upon cooling.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

A1: Pure this compound is typically a white to off-white solid at room temperature.[6]

Q2: What are the key chemical properties of this compound to consider during purification?

A2: Key properties include its molecular weight of approximately 128.13 g/mol [6][7], the presence of an amine functional group making it basic[8], and its potential for hydrogen bonding which influences its solubility. It is a heterocyclic compound containing a triazole ring.[8]

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective purification method, especially for removing more non-polar impurities. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Q4: How should I store the purified this compound?

A4: It should be stored at room temperature in a well-sealed container, protected from light and moisture to prevent degradation.[6]

Q5: What are the tautomeric forms of this compound and do they affect purification?

A5: 1,2,4-triazoles can exist in different tautomeric forms.[9] For this compound, the proton on the triazole ring can potentially reside on different nitrogen atoms. While this is an important consideration for spectroscopic analysis (like NMR), during bulk purification techniques like chromatography and recrystallization, the rapid equilibrium between tautomers usually results in the compound behaving as a single entity.

Q6: Are there any specific safety precautions I should take when handling this compound?

A6: As with any chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.[6]

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold. An ethanol/ethyl acetate mixture is a good starting point.

  • Dissolution: Place the crude MMTA in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Add the second, less polar solvent (e.g., ethyl acetate) dropwise to the hot solution until you observe persistent cloudiness. Add a drop or two of the hot primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

Caption: Workflow for purification by column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the mobile phase according to your predetermined gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

  • Supporting Information for a scientific article. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • This compound. PubChem. [Link]

  • This compound(Saltdata: Free). ChemBK. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Arkivoc. [Link]

  • Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. PubMed. [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. [Link]

  • 3-(phenoxymethyl)-1h-1,2,4-triazol-5-amine. PubChem. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • 1-(methoxymethyl)-1h-1,2,4-triazol-3-amine. PubChem. [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1,2,4-Triazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet significant challenge of poor aqueous solubility of 1,2,4-triazole compounds in biological assays. Our goal is to equip you with the scientific understanding and methodological rigor to ensure your experimental results are reliable and reproducible.

Part 1: Frequently Asked Questions (FAQs) - The Core Problems

This section addresses the fundamental questions researchers face when working with these heterocyclic compounds.

Q1: Why are my 1,2,4-triazole compounds so often poorly soluble in aqueous buffers?

A: The solubility of 1,2,4-triazole derivatives is a complex interplay of their physicochemical properties. While the parent 1,2,4-triazole ring is highly soluble in water, the derivatives used in drug discovery are often large, lipophilic molecules.[1][2][3] Several factors contribute to their poor aqueous solubility:

  • Lipophilicity (LogP): Modern drug candidates, including many triazole derivatives, are designed for target specificity, which often leads to larger, more lipophilic structures (high LogP).[4][5] This inherent hydrophobicity, driven by appended aromatic rings and alkyl chains, is a primary cause of poor water solubility.[6]

  • Crystal Lattice Energy: The arrangement of molecules in a solid, crystalline state is highly stable. For a compound to dissolve, the energy of interaction between the compound and the solvent molecules must be sufficient to overcome this strong crystal lattice energy.[4] Poorly soluble compounds often have high lattice energies that aqueous solutions cannot easily overcome.

  • Molecular Structure: The 1,2,4-triazole ring itself possesses hydrogen bond donor and acceptor capabilities, which can aid solubility.[1][5] However, in many complex derivatives, these features can be sterically hindered or overshadowed by large hydrophobic substituents, diminishing their contribution to aqueous solubility.[3]

Q2: I see the terms "kinetic" and "thermodynamic" solubility. What is the difference, and why is it critical for my experiments?

A: Understanding this distinction is crucial for designing your experiments and interpreting the results correctly.

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium between the dissolved and undissolved solid forms.[7] This measurement typically requires longer incubation times (24 hours or more) and refers to the most stable crystalline form of the compound.[8][9]

  • Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation first occurs.[8][10] This process is fast and suited for high-throughput screening. However, it often yields a higher solubility value than the thermodynamic solubility because it can create a temporary, supersaturated state.[7][10][11] The precipitate formed is often amorphous rather than crystalline.[9]

Why it matters: If you prepare a solution at a concentration based on a high kinetic solubility value, it may be thermodynamically unstable and precipitate over the course of your assay, especially during longer incubation periods.[7] This leads to an unknown and decreasing effective concentration, causing unreliable and misleading biological data.[8] For lead optimization and formulation, thermodynamic solubility data is considered more reliable.[9][11]

Part 2: Troubleshooting Guide - From Simple Fixes to Advanced Solutions

This section provides a step-by-step approach to diagnosing and solving solubility issues in your assays.

Q3: My compound is dissolved in 100% DMSO, but it immediately precipitates when I add it to my aqueous assay buffer. What should I do?

A: This is a classic example of a solvent-shift problem, where a compound soluble in an organic solvent crashes out when introduced to a polar aqueous environment.[12] Here is a systematic approach to resolve this:

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay is critical. A widely accepted industry standard is to keep the final DMSO concentration between 0.5% and 1%.[12] Higher concentrations can cause the compound to precipitate and may introduce off-target or toxic effects on your biological system.[12][13][14]

  • Optimize Dilution Protocol: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. Instead, perform an intermediate dilution step in your assay buffer or a mix of buffer and DMSO.

  • Determine Maximum Soluble Concentration: Before running your full assay, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation or measure light scattering with a nephelometer.[15] This will define the upper concentration limit for your experiments.

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay without affecting the results?

A: This is a critical control for any in vitro experiment. While the 0.5-1% range is a good starting point, the tolerance for DMSO is cell-line dependent.[12]

  • General Toxicity: Many cell lines show cytotoxic effects at DMSO concentrations above 2%.[14] Even at concentrations below 1%, DMSO can have inhibitory effects on cell growth or other cellular functions.[14]

  • Assay-Specific Effects: DMSO can interfere with specific biological readouts. For example, it can reduce superoxide production from various immune cells at concentrations above 1%.[14]

  • Best Practice: Always run a vehicle control experiment where you treat your cells with the highest concentration of DMSO used in your assay (e.g., 0.5% or 1%) without the compound. This allows you to differentiate the effect of the compound from the effect of the solvent. Studies have shown that even low DMSO concentrations can have stimulatory or inhibitory effects depending on the cell type.[14]

Workflow for Troubleshooting Compound Precipitation

This diagram outlines a logical decision-making process when you encounter solubility issues.

G cluster_advanced Advanced Strategies start Compound Precipitates in Assay Buffer check_dmso Is final DMSO conc. <= 1%? start->check_dmso reduce_dmso Adjust dilution scheme to lower final DMSO conc. check_dmso->reduce_dmso No test_solubility Determine max soluble conc. in assay buffer (nephelometry or visual inspection). check_dmso->test_solubility Yes reduce_dmso->check_dmso is_soluble Is compound soluble at desired test concentration? test_solubility->is_soluble proceed Proceed with Assay is_soluble->proceed Yes ph_mod Adjust Buffer pH is_soluble->ph_mod No cosolvent Use Alternative Co-solvents (e.g., Ethanol, PEG-400) ph_mod->cosolvent cyclodextrin Employ Cyclodextrins cosolvent->cyclodextrin other_form Consider Advanced Formulations (Nanosuspensions, Liposomes) cyclodextrin->other_form

Caption: A decision tree for systematically addressing compound precipitation.

Q5: Can adjusting the pH of my assay buffer improve the solubility of my 1,2,4-triazole compound?

A: Yes, for ionizable compounds, pH can be a powerful tool. The 1,2,4-triazole ring is weakly basic.[2] If your derivative contains acidic or basic functional groups, its charge state—and therefore its solubility—will be pH-dependent.

  • Mechanism: For a compound with a basic nitrogen atom, lowering the pH will protonate that site, creating a positively charged species (a salt) that is generally more water-soluble. Conversely, for a compound with an acidic proton, raising the pH will deprotonate it, creating a more soluble anion.

  • How to Implement:

    • Determine the pKa of your compound (experimentally or via in silico prediction).

    • Adjust your buffer to a pH that is at least 1-2 units away from the pKa to ensure the compound is predominantly in its ionized, more soluble form.

  • Caution: You must ensure that the new buffer pH is compatible with your biological system (e.g., cells, enzymes) and does not affect the assay's integrity or the compound's stability.[16]

Part 3: Advanced Formulation Strategies

When basic troubleshooting is insufficient, more advanced formulation techniques may be necessary.

Q6: I've tried adjusting DMSO and pH with no luck. What are cyclodextrins and how can they help?

A: Cyclodextrins (CDs) are cyclic oligosaccharides that can significantly enhance the aqueous solubility of poorly soluble drugs.[17][18][19]

  • Mechanism: CDs have a unique donut-shaped structure with a hydrophilic outer surface and a lipophilic inner cavity.[20][21] The poorly soluble (lipophilic) drug molecule can be encapsulated within this inner cavity, forming a "drug-CD inclusion complex." This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the drug.[18][21][22]

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble 1,2,4-Triazole Cmpd (Lipophilic) water Aqueous Buffer plus + cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) arrow complex Soluble Drug-CD Complex water2 Aqueous Buffer inner_drug Drug

Caption: Encapsulation of a lipophilic drug within a cyclodextrin cavity.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD) are two widely used derivatives in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[18][20]

  • Basic Protocol:

    • Prepare a concentrated stock solution of the cyclodextrin in your assay buffer.

    • Prepare a concentrated stock of your triazole compound in a suitable organic solvent (like DMSO or ethanol).

    • Add the compound stock to the cyclodextrin solution with vigorous vortexing or sonication.

    • Allow the mixture to equilibrate (e.g., shake for 1-24 hours at room temperature).

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound or precipitate.

    • The resulting clear filtrate is your stock solution of the drug-CD complex, ready for dilution into the final assay.

Q7: Are there other advanced strategies for very challenging compounds, especially for in vivo studies?

A: Yes, for preclinical and clinical development, several other technologies are employed to enhance solubility and bioavailability.[4][23]

  • Solid Dispersions: The drug is dispersed in a polymer matrix, often in an amorphous state, which has higher solubility than the crystalline form.[17][23][24]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range (nanosizing).[17][25] According to the Noyes-Whitney equation, this vast increase in surface area leads to a significantly faster dissolution rate.[26]

  • Lipid-Based Formulations: The drug is dissolved in oils, surfactants, or lipids to create formulations like self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, facilitating absorption.[23][26]

Part 4: Data & Protocols

Table 1: Properties of Common Co-solvents in Biological Assays
Co-SolventPolarityCommon Starting Conc.Max Rec. Final Conc. (Cell-based)Notes
DMSO Aprotic, Polar10-20 mM0.5 - 1.0%Excellent solubilizing power but can be toxic at >1-2%.[13][14][27] May interfere with some assays.[14]
Ethanol Protic, Polar10-20 mM0.5 - 1.0%Good solvent for many organic molecules. Can also have biological effects at higher concentrations.[14]
PEG 400 Protic, PolarVaries1.0 - 2.0%Less toxic than DMSO/Ethanol. Often used in in vivo formulations. May increase viscosity.
N,N-Dimethylformamide (DMF) Aprotic, Polar10-20 mM< 0.5%Strong solvent, but generally more toxic than DMSO. Use with caution.[28]
Protocol: Basic Kinetic Solubility Assessment

This protocol helps you determine the maximum concentration at which your compound remains soluble in the final assay buffer.

  • Prepare Compound Stock: Prepare a high-concentration stock solution of your 1,2,4-triazole compound (e.g., 20 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of your DMSO stock solution with 100% DMSO.

  • Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of your final aqueous assay buffer. This maintains a constant final DMSO concentration (1% in this example).

  • Incubate: Shake the plate at room temperature for 1-2 hours, protected from light.[12]

  • Measure Precipitation:

    • Visual: Inspect the plate against a dark background for any cloudiness or visible precipitate.

    • Instrumental: Read the plate on a nephelometer, which measures light scattering from suspended particles, or measure absorbance at a high wavelength (e.g., >600 nm) where the compound itself does not absorb.[15]

  • Analyze: The highest concentration that does not show a signal (or visual precipitate) above the buffer-only control is your kinetic solubility limit under these conditions. Use concentrations at or below this limit in your experiments.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • PubMed. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • MDPI. (n.d.).
  • PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Eur J Pharm Sci, 47(3), 589-95.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
  • GEUS Publications. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ResearchGate. (2019, September). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
  • BenchChem. (2025). Optimizing Antifungal agent 74 solubility for in vitro assays.
  • Solubility of Things. (n.d.). 1,2,4-Triazole.
  • PubMed. (2024, May 23).
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • NIH. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • Solubility of Things. (n.d.). 4-Butyl-1,2,4-triazole.
  • SciSpace. (n.d.).
  • BenchChem. (2025).
  • GEUS' publikationer. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • (2018, April 4).
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • (2024, August 31). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility.
  • (2024, September 6).
  • Journal of Pharma Insights and Research. (2024, April 8). A Study on Enhancement of Solubility and Dissolution Properties of Voriconazole by Solid Dispersion Technique.
  • RJPT. (n.d.). Solubility Enhancement of Itraconazole by Hypromellose Formulated by Solution-Suspension Layering Technique.
  • NIH. (2022, April 25).
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • (2025, August 10).

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This guide is designed to provide in-depth troubleshooting assistance for the common challenge of inconsistent results in biological screening. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve experimental variability.

The 1,2,4-triazole scaffold is a vital pharmacophore in modern medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding.[1][2] However, these same properties can sometimes contribute to challenges in biological screening. This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Compound-Related Issues

Q1: My 1,2,4-triazole derivative shows high variability between replicates in my cell-based assay. What are the likely causes and how can I fix this?

High variability between replicates is frequently tied to the physicochemical properties of your specific 1,2,4-triazole derivative.[3]

  • Poor Solubility: The 1,2,4-triazole core itself has moderate water solubility, but this can be dramatically altered by its substituents.[4] Hydrophobic side chains can lead to poor aqueous solubility, causing your compound to precipitate out of the assay medium.[5]

    • Troubleshooting Steps:

      • Visual Inspection: Before adding your compound to the assay plate, carefully inspect the working solution for any cloudiness or visible particles.[3]

      • Solubility Test: Prepare your highest assay concentration in the assay buffer, centrifuge at high speed, and look for a pellet.[3]

      • Solvent Optimization: While DMSO is a common solvent, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[6] You may need to explore other co-solvents.

  • Compound Instability: While the 1,2,4-triazole ring is generally stable, certain functional groups on your derivative might be susceptible to degradation in the assay buffer over the course of your experiment.

    • Troubleshooting Steps:

      • Fresh Preparations: Always prepare fresh dilutions of your compound from a frozen stock immediately before each experiment.[3]

      • Time-Course Experiment: Measure the activity of your compound at different time points (e.g., 0, 2, 4, 8, 24 hours) to see if the effect diminishes over time.

Q2: I'm seeing a loss of activity with my 1,2,4-triazole derivative when I re-test it. What could be happening?

This issue often points to problems with compound storage, handling, or non-specific interactions.

  • Improper Storage: Repeated freeze-thaw cycles of your DMSO stock can lead to water absorption and compound precipitation.[7]

    • Best Practices: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3]

  • Non-Specific Binding: Hydrophobic derivatives can adsorb to plastic surfaces of assay plates and pipette tips, reducing the effective concentration of your compound.[3]

    • Mitigation Strategies:

      • Use low-retention plasticware.

      • Consider adding a small amount of a non-ionic detergent like Tween-20 to your assay buffer (be sure to test for effects on your assay).

      • Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can also help.[3]

Q3: My screening results for a new batch of a 1,2,4-triazole derivative are different from the previous batch. Why?

Batch-to-batch variability is a critical issue in drug discovery and often comes down to compound purity and characterization.[8][9]

  • Purity and Impurities: Even small amounts of highly potent impurities can lead to false or inconsistent biological activity.[8] The color of a compound sample is not a reliable indicator of purity, as trace amounts of highly colored impurities can be present.[10]

    • Verification Protocol:

      • Analytical Chemistry: Always obtain a certificate of analysis (CoA) for each new batch. It is best practice to independently verify the purity and identity using methods like NMR and LC-MS.[10] Journals often require 90-95% purity for compounds used in biological testing.[10]

      • Dose-Response Comparison: Run a full dose-response curve for the new batch and compare the EC50/IC50 values with the previous batch.

Assay-Related Issues

Q4: I'm getting a high rate of "hits" in my primary screen, but they are not validating in secondary assays. What's going on?

This is a classic case of false positives, which can arise from several sources in high-throughput screening (HTS).[11]

  • Assay Interference: Your 1,2,4-triazole derivative may be directly interfering with the assay technology rather than acting on the biological target.[11][12]

    • Common Interference Mechanisms:

      • Autofluorescence: If your compound is fluorescent, it can interfere with fluorescence-based readouts.[12]

      • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore.[11]

      • Reporter Enzyme Inhibition: In assays using reporter enzymes like luciferase, your compound might be directly inhibiting the reporter.[12]

  • Troubleshooting Workflow for False Positives:

    False_Positive_Workflow Start High Hit Rate in Primary Screen CounterScreen Run Counter-Screen (e.g., without target) Start->CounterScreen Triage Hits OrthogonalAssay Perform Orthogonal Assay (different detection method) CounterScreen->OrthogonalAssay Specificity Check FalsePositive False Positive (Assay Interference) CounterScreen->FalsePositive Non-specific Activity Biophysical Biophysical Validation (e.g., SPR, TSA) OrthogonalAssay->Biophysical Validate Target Engagement OrthogonalAssay->FalsePositive Technology-Specific Interference TrueHit Confirmed Hit Biophysical->TrueHit

    Caption: Workflow for identifying false positives.

Q5: My dose-response curves for some 1,2,4-triazole hits are irregular (steep, shallow, or bell-shaped). What does this indicate?

The shape of the dose-response curve provides important clues about the compound's behavior.[11]

  • Steep Curves: Can indicate compound aggregation or non-specific mechanisms of action.

  • Shallow Curves: May suggest multiple binding sites or complex biological interactions.

  • Bell-Shaped Curves: Often a sign of cytotoxicity at higher concentrations, where the compound starts to kill the cells, leading to a decrease in the measured signal.[11]

Curve ShapePotential CauseRecommended Action
Steep Compound aggregation, non-specific activityTest in the presence of a non-ionic detergent; perform counter-screens.
Shallow Multiple binding sites, complex mechanismFurther mechanistic studies, biophysical binding assays.
Bell-Shaped Cytotoxicity at high concentrationsPerform a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo).[11][13]
Data Analysis and Experimental Design

Q6: How can I improve the overall reproducibility of my screening experiments?

Robust experimental design and rigorous data analysis are key to ensuring reproducibility.[14][15]

  • Proper Controls:

    • Positive Control: A known active compound for your target.

    • Negative Control: A vehicle control (e.g., DMSO) at the same concentration as your test compounds.[6]

    • Neutral Control: A structurally related but inactive compound.

  • Statistical Rigor:

    • Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Replicates: Use at least three technical replicates to assess variability and identify outliers.[14] For cell-based assays, biological replicates (experiments performed on different days with fresh cell passages) are crucial.[6]

  • Data Normalization: Proper normalization is essential to correct for systematic errors like plate position effects.[16] However, be aware that some normalization methods, like the B-score, can be unreliable when the hit rate is high (>20%).[17] In such cases, methods like the Loess-fit may be more appropriate.[17]

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Assay Buffer
  • Prepare a 10 mM stock solution of your 1,2,4-triazole derivative in 100% DMSO.

  • Dilute the stock solution in your final assay buffer to the highest concentration that will be used in the experiment.

  • Vortex the solution vigorously.

  • Visually inspect for any signs of precipitation (cloudiness).

  • Centrifuge the tube at >14,000 x g for 10 minutes.

  • Carefully inspect for a visible pellet at the bottom of the tube. The presence of a pellet indicates that the compound has precipitated.

Protocol 2: Counter-Screen for Assay Interference (Example: Fluorescence-Based Assay)
  • Set up your assay plate as usual, but omit the biological target (e.g., use buffer instead of the enzyme, or use a cell line that does not express the target protein).

  • Add your 1,2,4-triazole "hits" at the same concentrations used in the primary screen.

  • Add all other assay reagents, including the fluorescent substrate or probe.

  • Incubate for the same duration as the primary screen.

  • Read the fluorescence.

  • Interpretation: If a compound still shows a signal in the absence of the target, it is likely interfering with the assay technology and is a false positive.[11]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering inconsistent screening results.

Troubleshooting_Logic cluster_actions Corrective Actions Start Inconsistent Screening Results CheckCompound Step 1: Verify Compound Integrity - Purity (LC-MS, NMR) - Solubility Test - Stability (Fresh Preps) Start->CheckCompound CheckAssay Step 2: Evaluate Assay Performance - Z'-Factor > 0.5? - Consistent Controls? - Dose-Response Shape? Start->CheckAssay CheckData Step 3: Review Data Analysis - Appropriate Normalization? - Plate Position Effects? Start->CheckData Purify Re-purify or Re-synthesize Compound CheckCompound->Purify Purity/Solubility Issues OptimizeAssay Optimize Assay Conditions (Buffer, Detergent) CheckAssay->OptimizeAssay Poor Assay Window RunCounters Run Counter & Orthogonal Assays CheckAssay->RunCounters Suspected Interference RefineAnalysis Refine Normalization Method CheckData->RefineAnalysis Systematic Error Resolution Reliable & Reproducible Results Purify->Resolution OptimizeAssay->Resolution RunCounters->Resolution RefineAnalysis->Resolution

Caption: A systematic approach to troubleshooting.

By systematically addressing potential issues related to the compound, the assay itself, and data analysis, you can significantly improve the consistency and reliability of your biological screening results for 1,2,4-triazole derivatives.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Limited Reviews.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). NIH - National Center for Biotechnology Information. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH - National Center for Biotechnology Information. [Link]

  • Making Sense of Compound Screening Results in Drug Discovery. (2025). KCAS Bio. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Harvard University. [Link]

  • 8 Tips to Improve Your Research Reproducibility. (2025). Bitesize Bio. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • How do you determine the purity and consistency of biological drugs? (2017). ResearchGate. [Link]

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. (n.d.). US EPA. [Link]

  • (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (n.d.). ResearchGate. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH - National Center for Biotechnology Information. [Link]

  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2023). Asian Journal of Chemistry. [Link]

  • Small Compound Screening Overview. (n.d.). Target Discovery Institute - University of Oxford. [Link]

  • 1,2,4-Triazole - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023). Contract Laboratory. [Link]

  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. (2004). PubMed. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). NIH - National Center for Biotechnology Information. [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. [Link]

  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. (n.d.). NIH - National Center for Biotechnology Information. [Link]

  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). Spandidos Publications. [Link]

  • Purity assessment of Compound Set I at (A) the beginning of the study... (n.d.). ResearchGate. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). NIH - National Center for Biotechnology Information. [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021). Chemical Methodologies. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018). BioProcess International. [Link]

  • Normalization techniques for high‐throughput screening by infrared matrix‐assisted laser desorption electrospray ionization mass spectrometry. (n.d.). NIH - National Center for Biotechnology Information. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PubMed Central. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Factors Influencing the Biological Activity of 1,2,4-Triazole Derivatives. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals. [Link]

Sources

Technical Support Center: Synthesis of 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.

Introduction to the Synthesis

The this compound core is a valuable building block in medicinal chemistry. Its synthesis typically involves the cyclization of a guanidine derivative with a suitable C1 synthon, often derived from methoxyacetic acid. A common and efficient route involves the reaction of aminoguanidine with a methoxyacetyl equivalent to form an acylguanidine intermediate, which then undergoes cyclization. While seemingly straightforward, this process is prone to several side reactions that can impact yield, purity, and scalability.

Below is a generalized workflow for the synthesis, which will serve as a basis for our troubleshooting guide.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Potential Side Reactions A Aminoguanidine C Acylguanidine Intermediate A->C Acylation H Over-alkylation/Dimerization Products A->H Excess Reagent/ High Temperature B Methoxyacetylating Agent (e.g., Methoxyacetic Acid + Coupling Agent) B->C D This compound (Desired Product) C->D Dehydration/ Cyclization (Heat/Base) E Unreacted Starting Materials C->E Incomplete Reaction F Isomeric Triazole Byproducts D->F Lack of Regiocontrol G Hydrolyzed Side Products D->G Harsh Conditions

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in 1,2,4-triazole synthesis are a common issue and can stem from several factors, primarily incomplete acylation or inefficient cyclization.[1]

  • Causality: The initial acylation of aminoguanidine can be challenging due to its basicity and potential for multiple reactive sites. The subsequent cyclization of the acylguanidine intermediate requires the removal of water, and if this equilibrium is not driven towards the product, the reaction will stall.[2]

  • Troubleshooting Protocol:

    • Optimize Acylation:

      • Reagent Choice: Instead of methoxyacetic acid with a coupling agent, consider using a more reactive derivative like methoxyacetyl chloride or a methoxyacetic anhydride. This can lead to a more efficient and cleaner acylation step.

      • pH Control: Maintain a slightly basic pH during acylation to ensure the amino group of aminoguanidine is sufficiently nucleophilic without promoting side reactions.

    • Enhance Cyclization:

      • Dehydration: If performing a thermal cyclization, ensure efficient water removal. Using a Dean-Stark apparatus or conducting the reaction under vacuum can be effective.

      • Microwave Synthesis: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for 3-amino-1,2,4-triazole synthesis by providing rapid and uniform heating.[2]

      • Catalysis: The use of a mild acid or base catalyst can promote the cyclization step. For instance, a catalytic amount of a base can facilitate the final ring-closing dehydration.

ParameterConventional HeatingMicrowave-AssistedRationale
Reaction Time Several hours to daysMinutes to a few hoursRapid, uniform heating accelerates the reaction rate.[2]
Temperature Often high, can lead to degradationPrecise temperature controlMinimizes byproduct formation from overheating.
Yield Variable, often moderateGenerally higherEfficient energy transfer drives the reaction to completion.[2]
Issue 2: Formation of Isomeric Byproducts

Q2: I'm observing multiple spots on my TLC and my NMR spectrum is complex, suggesting the presence of isomers. What are these isomers and how can I achieve better regioselectivity?

A2: Isomer formation is a frequent challenge in the synthesis of substituted 1,2,4-triazoles.[3] The primary isomeric byproduct in this synthesis is often the 5-(methoxymethyl)-1H-1,2,4-triazol-3-amine. Additionally, if further derivatization (e.g., N-alkylation) is performed, you may get substitution at the N1, N2, or N4 positions of the triazole ring.

  • Causality: The formation of the triazole ring from an acylguanidine intermediate can proceed through different cyclization pathways, leading to regioisomers. The specific pathway favored can be influenced by factors like the nature of the substituents and the reaction conditions.

  • Troubleshooting Protocol:

    • Controlled Cyclization Conditions:

      • pH and Temperature: Carefully controlling the pH and temperature during the cyclization can influence the regioselectivity. It is often necessary to screen a range of conditions to find the optimal window for the desired isomer.

    • Alternative Synthetic Routes:

      • Building from a Pre-formed Ring: Instead of forming the triazole ring with the substituents already present, consider a route where a pre-formed 3-amino-1,2,4-triazole is functionalized. However, this also presents regioselectivity challenges.

      • Using N-cyano-S-methylisothioureas: A more regioselective method can be the reaction of an appropriate hydrazine with an N-acyl-S-methylisothiourea. This route has been shown to provide good control over the final substitution pattern.[4]

G cluster_0 Desired Product cluster_1 Isomeric Byproduct A This compound B 5-(methoxymethyl)-1H-1,2,4-triazol-3-amine C Acylguanidine Intermediate C->A Pathway A (Favored under specific conditions) C->B Pathway B (Alternative cyclization)

Caption: Competing cyclization pathways leading to isomeric products.

Issue 3: Degradation of the Methoxymethyl Group

Q3: I suspect my methoxymethyl group is being cleaved during the reaction, as I'm seeing byproducts consistent with a hydroxymethyl-triazole. How can I prevent this?

A3: The methoxymethyl (MOM) group is generally stable but can be sensitive to strongly acidic or harsh thermal conditions, leading to its hydrolysis to a hydroxymethyl group or further degradation.

  • Causality: The ether linkage in the methoxymethyl group is susceptible to cleavage under acidic conditions, proceeding through a carbocation intermediate that is then trapped by water. High temperatures can also promote this degradation.

  • Troubleshooting Protocol:

    • Milder Reaction Conditions:

      • Avoid Strong Acids: If an acid catalyst is required for cyclization, use a milder one such as p-toluenesulfonic acid (pTSA) in catalytic amounts, rather than strong mineral acids.

      • Lower Temperatures: Optimize the reaction to proceed at the lowest possible temperature that still allows for efficient cyclization. Consider extending the reaction time at a lower temperature.

    • Alternative Protecting Groups: If the methoxymethyl group proves too labile for your synthetic sequence, consider a more robust protecting group for the hydroxymethyl functionality that can be removed under specific, non-degrading conditions at a later stage.

Issue 4: Purification Difficulties

Q4: The final product is proving very difficult to purify. It has low solubility in common organic solvents and streaks on silica gel. What are some effective purification strategies?

A4: The 3-amino-1,2,4-triazole core imparts high polarity and hydrogen bonding capability to the molecule, which can make purification by standard methods challenging.

  • Causality: The presence of both an acidic N-H on the triazole ring and a basic amino group makes the molecule zwitterionic in nature at certain pHs. This, combined with its polarity, leads to poor solubility in many solvents and strong interactions with silica gel.

  • Troubleshooting Protocol:

    • Crystallization: This should be the first method attempted.

      • Solvent Screening: Screen a wide range of solvent systems. A good starting point is a polar, protic solvent like ethanol or isopropanol, with the slow addition of a less polar co-solvent like ethyl acetate or diethyl ether to induce crystallization.

    • Modified Column Chromatography:

      • Amine-Treated Silica: Use silica gel that has been pre-treated with a small amount of a volatile base like triethylamine in the eluent. This deactivates the acidic silanol groups and can significantly reduce streaking.

      • Reverse-Phase Chromatography: If the compound is sufficiently soluble in water/acetonitrile or water/methanol mixtures, reverse-phase (C18) chromatography can be an excellent alternative to normal-phase silica gel.

    • Derivatization/Protection:

      • As a last resort, consider protecting the amino group (e.g., as a Boc-carbamate). This will reduce the polarity and hydrogen-bonding capacity of the molecule, making it more amenable to standard chromatographic purification. The protecting group can then be removed in a subsequent step.

Summary of Key Troubleshooting Points

IssuePrimary Cause(s)Recommended Solution(s)
Low Yield Incomplete acylation or cyclizationUse more reactive acylating agents; employ microwave synthesis; ensure efficient water removal.
Isomer Formation Lack of regiocontrol in cyclizationCarefully control pH and temperature; consider alternative synthetic routes like using N-acyl-S-methylisothioureas.[3][4]
Degradation Harsh acidic or thermal conditionsUse milder catalysts; lower reaction temperatures; consider more robust protecting groups.
Purification High polarity; zwitterionic characterPrioritize crystallization; use amine-treated silica or reverse-phase chromatography; consider temporary protection of the amino group.

References

  • Dolzhenko, A. V., et al. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

  • Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structure elucidation of 3-methoxy-1-methyl-1H-1,2,4. Available at: [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][5][6]Triazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. Available at: [Link]

  • PubMed. (2001). 1-Alkyl-3-amino-5-aryl-1H-[2][5][6]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. Available at: [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. Available at: [Link]

  • National Institutes of Health. (n.d.). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Available at: [Link]

  • Royal Society of Chemistry. (1975). Synthesis of some 1,2,4-triazoles and 1,2,4-triazolines by reaction of oxamidrazone condensation products with acetic anhydride. Available at: [Link]

  • National Institutes of Health. (n.d.). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Available at: [Link]

  • Springer. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • ResearchGate. (n.d.). Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Reaction search results, where 3-R-1H-1,2,4-triazol-5-amine was used as a starting reactant. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Available at: [Link]

  • CORE. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of Benzo[6][7]thiazolo[2,3-c][2][5][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available at: [Link]articles/PMC8870164/)

Sources

Technical Support Center: Enhancing the In Vivo Stability of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the dedicated support guide for 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine. As a Senior Application Scientist, I understand that advancing a promising compound through in vivo studies requires a deep understanding of its potential liabilities. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot stability challenges effectively. The 1,2,4-triazole core is a robust and versatile scaffold found in numerous therapeutic agents, but its stability and metabolic fate are highly dependent on its substituents.[1][2][3][4] Let's navigate the complexities of this specific molecule together.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Understanding the potential weak points of a molecule is the first step toward mitigating them. The structure of this compound presents three key areas of interest for stability: the triazole ring, the exocyclic amine, and the methoxymethyl ether linkage.

FAQs: Core Stability Concerns

Q1: What are the most likely degradation pathways for this compound in a biological system? A1: The primary concerns are metabolic degradation and, to a lesser extent, chemical hydrolysis.

  • Metabolic Transformation: The exocyclic amine group is a prime target for N-oxidation by cytochrome P450 enzymes or N-acetylation.[5][6] These pathways can lead to rapid clearance or the formation of potentially reactive metabolites. Additionally, the methoxymethyl group is susceptible to O-dealkylation, another common metabolic route.

  • Chemical Hydrolysis: While the 1,2,4-triazole ring itself is generally aromatic and stable under typical physiological conditions (pH 5-9), extreme pH or high temperatures can promote hydrolysis, particularly if substituents electronically influence the ring's stability.[7][8][9]

Q2: How should I store and handle the compound to ensure its integrity for experiments? A2: Proper storage is critical. For long-term stability, store the solid compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen) in a cool, dry, and dark place, with refrigeration (+4°C) being advisable.[7] For solutions, prepare fresh stock solutions in a suitable, dry solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.[7]

Q3: Is the compound likely to be sensitive to light? A3: Photodegradation can be a concern for some triazole derivatives.[7] It is best practice to conduct experiments under subdued lighting and store solutions in amber vials or wrapped in foil until you have specifically evaluated the compound's photostability. A simple test involves comparing the purity of a solution exposed to ambient lab light for the duration of an experiment versus a control kept in the dark.[7]

Q4: What is the general stability of the 1,2,4-triazole ring itself? A4: The 1,2,4-triazole ring is aromatic, which confers significant stability.[4][10] It is generally resistant to cleavage under mild acidic and basic conditions.[7][8] However, harsh conditions, such as concentrated acids at high temperatures, could potentially lead to hydrolysis or rearrangement.[8] For in vivo studies, the ring itself is unlikely to be the primary point of failure; instability will almost certainly originate from its substituents.

Part 2: Troubleshooting Guides for In Vivo Challenges

This section addresses specific experimental hurdles in a question-and-answer format, providing both the causal explanation and actionable solutions.

Issue 1: Poor Oral Bioavailability and Inconsistent Absorption

"I've administered my compound orally, but my PK data shows very low and erratic plasma concentrations. What's happening?"

Causality: The primary amine on the 1,2,4-triazole ring is basic. At the physiological pH of the gut, it will likely be protonated (ionized). This positive charge significantly increases polarity and hinders the compound's ability to passively diffuse across the lipid membranes of the intestinal wall, leading to poor absorption. Low aqueous solubility can also be a contributing factor.[6][11]

Solution: Implement a Prodrug Strategy A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[12] The goal here is to temporarily mask the polar amine group, increasing lipophilicity to enhance membrane permeation.

  • N-Acylation: Convert the amine to an amide or carbamate. These are generally more stable than esters but can be designed to be cleaved by endogenous amidases or esterases. The rates of cleavage, however, are often slow.[6]

  • Amino Acid Conjugates: Attaching an amino acid can leverage active transport mechanisms in the gut, effectively tricking the body into absorbing the compound via nutrient transporters.[13] This can also improve aqueous solubility.

Workflow: Prodrug Design and Validation

FormulationTroubleshooting cluster_results Identify Primary Instability cluster_solutions Implement Solution Start Problem: Degradation in Vehicle ForcedDeg Forced Degradation Study (Acid Base Oxidative Light Heat) Start->ForcedDeg Acid Acid Labile ForcedDeg->Acid Base Base Labile ForcedDeg->Base Oxidative Oxidative ForcedDeg->Oxidative Photo Photolabile ForcedDeg->Photo Sol_Buffer Adjust pH / Use Buffer Acid->Sol_Buffer Base->Sol_Buffer Sol_Antioxidant Add Antioxidant / N2 Purge Oxidative->Sol_Antioxidant Sol_Protect Protect from Light Photo->Sol_Protect End Optimized, Stable Formulation Sol_Buffer->End Sol_Antioxidant->End Sol_Protect->End

Caption: A systematic approach to diagnosing and resolving formulation instability issues.

By systematically identifying and addressing the inherent liabilities of this compound, you can significantly improve its performance in in vivo studies, ensuring that your experimental outcomes are both reliable and reproducible.

References
  • Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Benchchem.
  • Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace.
  • Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide. ResearchGate.
  • Determination of Stability Constants of Triazole Ligand Carrying Naphthol Group with Heavy Metal Ions in Aqueous Solutions.
  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH.
  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. NIH.
  • Prodrugs for Amines. PMC - NIH.
  • Stability of 1,2,4-triazoles? ResearchGate.
  • This compound. Sigma-Aldrich.
  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility.
  • Structural modification strategies of triazoles in anticancer drug development. PubMed.
  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. US EPA.
  • Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. PubMed.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. NIH.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.
  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed.
  • Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate.
  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Open Access Journals.

Sources

Technical Support Center: Strategies to Reduce Cytotoxicity of 1,2,4-Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,2,4-triazole-based compounds. This guide is designed to provide practical, field-proven insights into mitigating the cytotoxicity of these promising therapeutic agents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction: The Double-Edged Sword of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of clinically significant drugs due to its unique chemical properties, including its capacity for hydrogen bonding, dipole character, and rigidity.[1] These compounds have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and antiviral effects.[2] However, a recurring challenge in the development of 1,2,4-triazole-based drugs is managing their cytotoxic effects to ensure a favorable therapeutic window. This guide provides a structured approach to identifying, understanding, and mitigating the cytotoxicity of your compounds.

Part 1: Troubleshooting Guide for Unexpected Cytotoxicity

This section addresses common scenarios where experimental results indicate problematic cytotoxicity.

Scenario 1: High Cytotoxicity in Primary Screening

Q1: My novel 1,2,4-triazole derivative shows potent activity against my target, but it's also highly toxic to both cancerous and normal cell lines in initial MTT assays. What are my immediate next steps?

A1: High initial cytotoxicity is a common hurdle. Before embarking on extensive chemical modifications, it's crucial to validate the initial findings and understand the nature of the cytotoxicity.

Immediate Actions:

  • Confirm the Results with an Orthogonal Assay: The MTT assay measures metabolic activity, which can sometimes be confounded by compounds that interfere with mitochondrial respiration.[1][3][4] It is advisable to use a secondary assay that measures a different aspect of cell death, such as membrane integrity. The Lactate Dehydrogenase (LDH) assay is an excellent choice as it quantifies the release of LDH from damaged cells.[5][6]

  • Evaluate Hemolytic Potential: If the intended application involves intravenous administration, it is critical to assess the compound's effect on red blood cells. A hemolysis assay will determine if your compound causes red blood cell lysis, a direct measure of membrane damage.[7][8][9]

  • Determine the Selectivity Index (SI): To quantify the therapeutic window, you need to calculate the Selectivity Index. This is the ratio of the cytotoxic concentration in normal cells (CC50) to the effective concentration against the target (e.g., IC50 in cancer cells or EC50 for other targets). A higher SI value indicates greater selectivity for the target cells.[10]

    • SI = CC50 (normal cells) / IC50 (cancer cells)

Parameter Description Goal
IC50 Concentration for 50% inhibition of a biological process (e.g., cancer cell growth).[11][12][13]Low (High Potency)
CC50 Concentration for 50% cytotoxicity in normal (non-cancerous) cells.[10]High (Low Toxicity)
SI Selectivity Index (CC50/IC50). A measure of the therapeutic window.[10]High (e.g., >10)

Experimental Workflow for Initial Cytotoxicity Assessment

G cluster_0 Initial Hit cluster_1 Cytotoxicity Profiling cluster_2 Data Analysis cluster_3 Decision Point Hit Potent 1,2,4-Triazole Hit MTT MTT Assay (Cancer & Normal Cells) Hit->MTT LDH LDH Assay (Confirmatory) MTT->LDH Validate Hemolysis Hemolysis Assay (IV Route Check) MTT->Hemolysis If IV Calc Calculate IC50 & CC50 MTT->Calc LDH->Calc SI Determine Selectivity Index (SI) Calc->SI Decision High SI? Proceed to Optimization SI->Decision G Start Low Selectivity Index (SI) SAR SAR-Guided Substituent Modification Start->SAR Initial Approach Bioisostere Bioisosteric Replacement SAR->Bioisostere If SAR is limited End Optimized Compound (High SI) SAR->End Successful ScaffoldHop Scaffold Hopping Bioisostere->ScaffoldHop For Novelty/IP Bioisostere->End Successful ScaffoldHop->End Successful

Caption: Key strategies for medicinal chemistry optimization.

Part 3: Predictive Toxicology and In Silico Methods

Q3: Can I predict the cytotoxicity of my 1,2,4-triazole derivatives before synthesizing them to save time and resources?

A3: Yes, computational methods are increasingly used in predictive toxicology to forecast the potential toxicity of compounds. While not a replacement for experimental testing, these methods can help prioritize which derivatives to synthesize.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity or toxicity. [14][15][16]By building a QSAR model with a dataset of 1,2,4-triazole derivatives with known cytotoxicity, you can predict the toxicity of new, unsynthesized analogs. [17]

  • Molecular Docking: This method predicts how a molecule binds to a specific protein target. [18][19][20][21]While often used to predict efficacy, it can also be used to predict off-target binding that might lead to toxicity. For example, docking your compounds against known anti-targets (proteins associated with adverse effects) can provide an early warning of potential toxicity. [22]

Part 4: Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of viability. [1][3][4] Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [1]* Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours. [23]2. Compound Treatment: Treat cells with various concentrations of your 1,2,4-triazole compound for the desired exposure time (e.g., 72 hours). [23]Include untreated and vehicle-only controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 28 µL of MTT solution (final concentration ~1 mg/mL) to each well. [23]4. Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [23][24]5. Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [23]6. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at a wavelength between 540 and 590 nm. [1][3]

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. [5][25] Materials:

  • 96-well plates

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). [6]2. Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. 3. Reaction Setup: Add the LDH reaction mixture provided in the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. [6]5. Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm. [5]

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Nucro-Technics. (2024). In Vitro Hemolysis Assay. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scaffold Hopping in Medicinal Chemistry. Retrieved from [Link]

  • TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Drug Discovery Today: Technologies. (2004). Scaffold hopping. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Chapter - Bioisosteric Replacements in Drug Design. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • CRIPS. (2022). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Molecular Docking for Predictive Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • YouTube. (2015). webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • PubMed. (n.d.). Molecular Docking for Predictive Toxicology. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • protocols.io. (2016). Hemolysis Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity and 2D-QSAR study of some heterocyclic compounds. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. Retrieved from [Link]

  • Evotec. (n.d.). Hemolysis | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Zenit Science. (n.d.). Cytotoxicity testing. Retrieved from [Link]

  • Evotec. (n.d.). In vitro Hemolysis. Retrieved from [Link]

  • MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking: A Computational Approach to Predict Protein-Ligand Interactions and Accelerating Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2015). Why do we have to measure IC50, CC50 and SI?. Retrieved from [Link]

  • MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Pharmacy Education. (n.d.). Predicting toxicity and conducting molecular docking analysis of compounds from unripe kayu banana fruit (Musa paradisiacaL. var). Retrieved from [Link]

  • PubMed Central. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). QSAR Prediction Model to Search for Compounds with Selective Cytotoxicity Against Oral Cell Cancer. Retrieved from [Link]

Sources

analytical method development for quantification of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and quantification of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of method development, validation, and troubleshooting. Our goal is to move beyond mere procedural lists, offering a causal understanding of experimental choices to empower you in your analytical endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of analytical methods for this compound.

What are the key physicochemical properties of this compound to consider for method development?

Understanding the molecule's properties is the foundation of effective method development. This compound (CAS No: 105445-19-0) has a molecular weight of 128.13 g/mol and a molecular formula of C4H8N4O.[1][2] Its structure, featuring a triazole ring, an amine group, and a methoxymethyl substituent, suggests it is a polar compound. The presence of the basic amine and nitrogen-containing heterocyclic ring indicates its potential to be analyzed by reversed-phase liquid chromatography with an acidic mobile phase to ensure good peak shape.

Which analytical technique is most suitable for the quantification of this compound?

The choice of technique depends on the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and widely available technique suitable for quantification in relatively clean sample matrices, such as drug substance or simple formulations. Given the triazole chromophore, UV detection at a wavelength of approximately 210-230 nm is a good starting point.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices like plasma or urine, or when very low detection limits are required, LC-MS/MS is the gold standard.[3][4] Its high selectivity and sensitivity allow for accurate quantification even in the presence of interfering substances.[3][4]

What are the recommended starting conditions for an HPLC-UV method?

A logical starting point for an HPLC-UV method would be:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA versatile, reversed-phase column suitable for polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase will protonate the amine group, leading to better retention and peak shape on a C18 column.
Gradient Start with a low percentage of B (e.g., 5%), and ramp up to a higher percentage (e.g., 95%) to elute the analyte.A gradient is often necessary to ensure good separation from other components and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity.
Detection UV at 220 nmA starting wavelength that should provide good absorbance for the triazole ring.
How should I validate my analytical method?

Method validation is crucial to ensure the reliability of your results. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[5][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Workflow for Troubleshooting HPLC Issues

TroubleshootingWorkflow Start Problem Observed Identify Identify the Symptom (e.g., Peak Tailing, Low Sensitivity) Start->Identify Isolate Isolate the Potential Cause (System, Method, Sample, Column) Identify->Isolate SystemCheck System Check (Leaks, Pump, Detector) Isolate->SystemCheck MethodCheck Method Check (Mobile Phase pH, Gradient) Isolate->MethodCheck SampleCheck Sample Check (Preparation, Matrix Effects) Isolate->SampleCheck ColumnCheck Column Check (Contamination, Void) Isolate->ColumnCheck Resolve Implement Corrective Action SystemCheck->Resolve MethodCheck->Resolve SampleCheck->Resolve ColumnCheck->Resolve Verify Verify Resolution Resolve->Verify Verify->Identify Issue Persists End Problem Solved Verify->End

Caption: A systematic workflow for troubleshooting HPLC problems.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary Interactions: The basic amine group can interact with acidic silanol groups on the silica-based column packing.[8] Column Contamination: Buildup of sample matrix on the column frit or packing.[9][10] Mobile Phase pH: Inappropriate mobile phase pH can lead to poor peak shape for ionizable compounds.[9]Mobile Phase Modification: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to fully protonate the analyte. Use of an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[9] Consider back-flushing the column.[10]
Low Sensitivity Incorrect Wavelength: The detection wavelength may not be at the absorbance maximum of the analyte. Poor Ionization (LC-MS/MS): Suboptimal source parameters or mobile phase composition can lead to inefficient ionization. Sample Dilution: The sample may be too dilute.Wavelength Optimization: Determine the absorbance maximum by running a UV scan of a standard solution. Source Parameter Optimization (LC-MS/MS): Infuse a standard solution of the analyte and optimize parameters such as spray voltage, gas flows, and temperature. Sample Concentration: If possible, concentrate the sample or reduce the final dilution volume.
Poor Resolution Inadequate Separation: The chosen mobile phase or gradient may not be sufficient to separate the analyte from interfering peaks.[9] Column Overload: Injecting too much sample can lead to broad, poorly resolved peaks.[10]Gradient Optimization: Adjust the gradient slope to improve separation. A shallower gradient can often improve resolution. Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different acidic additive. Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample.[9]
Irreproducible Retention Times Column Equilibration: Insufficient time for the column to equilibrate between injections.[9] Pump Issues: Fluctuations in the pump flow rate. Temperature Variations: Lack of column temperature control can lead to shifts in retention time.[9]Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Pump Maintenance: Check for leaks and ensure the pump is properly primed and degassed.[9] Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[9]
Matrix Effects (LC-MS/MS) Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte in the mass spectrometer source.[11][12][13]Improved Sample Preparation: Use a more effective sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[12] Chromatographic Separation: Modify the HPLC method to separate the analyte from the matrix components that are causing the interference.[14] Use of an Isotopic Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[14]

Part 3: Experimental Protocols

These protocols provide a starting point for method development and can be adapted based on your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Quantification

1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

2. HPLC-UV System Parameters

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-22 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in a Biological Matrix

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS System Parameters

  • LC System: Utilize a UHPLC system for better resolution and faster run times.

  • Column: C18, 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A fast gradient, typically over 2-5 minutes, should be developed.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Determine the precursor ion (M+H)+ and the most abundant product ions for both the analyte and the internal standard by infusing a standard solution.

3. Method Validation (Bioanalytical)

  • Bioanalytical method validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry." This includes assessments of selectivity, matrix effect, recovery, and stability in the biological matrix.

Logical Relationship for Method Selection

MethodSelection Start Define Analytical Goal Matrix Assess Sample Matrix Complexity Start->Matrix Sensitivity Determine Required Sensitivity Start->Sensitivity SimpleMatrix Simple Matrix (e.g., Drug Substance) Matrix->SimpleMatrix ComplexMatrix Complex Matrix (e.g., Plasma, Urine) Matrix->ComplexMatrix HighConc High Concentration Sensitivity->HighConc LowConc Low Concentration (Trace Levels) Sensitivity->LowConc HPLC_UV HPLC-UV SimpleMatrix->HPLC_UV LC_MSMS LC-MS/MS ComplexMatrix->LC_MSMS HighConc->HPLC_UV LowConc->LC_MSMS

Caption: Decision tree for selecting the appropriate analytical method.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. This compound.
  • National Center for Biotechnology Information. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
  • ChemBK. 3-(Methoxymethyl)
  • Welch Materials, Inc. Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • Taylor & Francis Online.
  • Hit2Lead. This compound.
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity.

Sources

Technical Support Center: Refining Protocols for Cell-Based Assays with 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_C_2_part_1>

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine. As this is a novel compound, this guide is built upon the foundational principles of assay development for 1,2,4-triazole derivatives, a class of compounds known for a wide range of biological activities.[1][2][3][4] This resource provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in cell-based assays.

Q1: What are the known biological activities of 1,2,4-triazole derivatives that might be relevant for my experiments with this compound?

A1: The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, meaning it's a versatile core found in many pharmacologically active compounds.[1][2] Derivatives have shown a broad spectrum of activities, including antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The specific activity of this compound is likely determined by its unique substitutions and should be empirically determined.

Q2: How should I prepare the stock solution for this compound?

A2: Given its chemical structure, this compound is likely to have low solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution (e.g., 10 mM) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[5][6][7] This stock can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations.[7][8][9] Crucially, ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity .[10]

Q3: What is the recommended starting concentration range for a new compound like this in a cell viability assay?

A3: For a novel compound with unknown cytotoxicity, it is best to start with a broad range of concentrations to establish a dose-response curve. A common approach is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).[11][12] This wide range will help you identify the half-maximal inhibitory concentration (IC50) and the optimal concentration range for your specific cell line and experimental conditions.[11]

Q4: How can I be sure that the observed effect is due to the compound's activity and not solvent toxicity?

A4: It is essential to include a vehicle control in your experimental setup.[11] The vehicle is the solvent used to dissolve your compound (e.g., DMSO). Your control wells should contain cells treated with the same final concentration of the vehicle as the compound-treated wells. This allows you to differentiate between the cytotoxic effects of your compound and any potential toxicity from the solvent itself.[11]

Q5: What are off-target effects and how can they be minimized when working with a new compound?

A5: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[13] These can lead to misleading results.[13][14] Using the lowest effective concentration of your compound, as determined from your dose-response curve, can help minimize off-target effects.[13] Additionally, consider using orthogonal assays or testing in different cell lines to confirm that the observed phenotype is consistent and likely due to on-target activity.

Part 2: Troubleshooting Guides for Common Cell-Based Assays

This section provides detailed troubleshooting for specific issues that may arise during common cell-based assays.

Guide 1: Troubleshooting Proliferation/Viability Assays (e.g., MTT, MTS)
Problem Potential Causes Recommended Solutions
High variability between replicate wells 1. Uneven cell seeding.[11][15] 2. "Edge effects" in 96-well plates.[15][16] 3. Pipetting errors.[15] 4. Compound precipitation.1. Ensure a single-cell suspension before seeding and mix gently between pipetting. 2. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[15] 3. Use calibrated pipettes and consider using a multichannel pipette for consistency.[15] 4. Visually inspect wells for precipitation after adding the compound. If observed, consider lowering the concentration or using a different solvent system.
No observable effect on cell viability, even at high concentrations 1. The compound is not cytotoxic to the specific cell line.[11] 2. The compound is not soluble at the tested concentrations.[11] 3. Insufficient incubation time.[11] 4. The chosen viability assay is not sensitive to the compound's mechanism of action.[11]1. Test the compound on a different, potentially more sensitive, cell line.[11] 2. Check the compound's solubility in your culture medium. Consider using a different solvent or a lower concentration range.[11] 3. Increase the incubation time (e.g., up to 72 hours).[11] 4. Try a different viability assay (e.g., if using a metabolic assay like MTT, consider a cytotoxicity assay that measures membrane integrity like LDH release).[11]
High background signal in the assay 1. Contamination of the cell culture or reagents.[11][17][18] 2. The assay reagent is interacting with the compound.[11][19] 3. Phenol red in the culture medium is interfering with the assay's absorbance or fluorescence reading.[11][20]1. Ensure aseptic techniques and use fresh, sterile reagents.[11][17] 2. Run a control with the compound and the assay reagent in cell-free media to check for direct interaction.[11] 3. Use phenol red-free medium for the duration of the assay.[11][20]
Guide 2: Troubleshooting Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
Problem Potential Causes Recommended Solutions
Weak or no signal 1. Low transfection efficiency.[21] 2. Weak promoter activity.[21] 3. Reagents are not functional.[21] 4. Insufficient luciferase accumulation in media (for secreted reporters).[22]1. Optimize the ratio of plasmid DNA to transfection reagent.[21] 2. Consider using a stronger promoter to drive your reporter gene.[21] 3. Check the expiration dates of your reagents and ensure proper storage.[21][22] 4. Incubate cells for a longer period before collecting the media.[22]
High background signal 1. Autoluminescence from the compound. 2. Using white plates which can have higher background.[22] 3. High signal from neighboring wells ("crosstalk").1. Measure the luminescence of the compound in cell-free media to check for intrinsic signal. 2. Consider using black plates with clear bottoms for fluorescence-based assays to reduce background.[22] 3. Use opaque plates (white for luminescence, black for fluorescence) to minimize crosstalk.[23]
High variability between replicates 1. Pipetting errors.[21] 2. Inconsistent cell numbers. 3. Variations in transfection efficiency across wells.[23]1. Prepare a master mix of reagents to be added to all replicate wells.[21] Use a calibrated multichannel pipette.[21] 2. Normalize reporter activity to a co-transfected internal control reporter (e.g., Renilla luciferase for a firefly luciferase primary reporter).[21] 3. Ensure even distribution of the transfection mix and gentle swirling of the plate after addition.
Guide 3: Troubleshooting High-Content Screening (HCS) Assays
Problem Potential Causes Recommended Solutions
Poor image quality 1. Incorrect focus settings. 2. Phototoxicity or photobleaching. 3. Background fluorescence from media or plates.[20]1. Optimize autofocus settings for your specific plate type and cell morphology. 2. Reduce laser power or exposure time. Use live-cell imaging-compatible fluorescent dyes. 3. Use phenol red-free media and high-quality imaging plates (e.g., black-walled, clear bottom).[20]
Inaccurate cell segmentation 1. Suboptimal cell density (too confluent or too sparse). 2. Weak or uneven staining of cellular compartments. 3. Inappropriate image analysis algorithm parameters.1. Optimize cell seeding density to achieve 70-80% confluency at the time of imaging. 2. Optimize staining protocols, including antibody/dye concentration and incubation times. 3. Adjust segmentation parameters (e.g., size, intensity thresholds) in your analysis software.
High well-to-well variability 1. Uneven cell plating. 2. "Edge effects" leading to evaporation and temperature gradients.[15] 3. Inconsistent compound addition.1. Ensure a homogenous cell suspension and use automated cell seeding if possible. 2. Leave the outer wells of the plate empty or fill them with sterile media/PBS.[15] 3. Use automated liquid handlers for compound addition to ensure consistency.

Part 3: Experimental Protocols and Workflows

Protocol 1: General Workflow for Preparing this compound for Cell-Based Assays

This protocol outlines the steps for preparing a new compound for use in cell-based assays.

  • Compound Information Gathering:

    • Obtain the Certificate of Analysis (CoA) for this compound.

    • Note the molecular weight (MW), purity, and any solubility information.[9]

  • Stock Solution Preparation (Example for 10 mM in DMSO):

    • Calculate the mass of the compound needed using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol ) .[9]

    • For a 10 mM stock in 1 mL (0.001 L) with a hypothetical MW of 128.13 g/mol : Mass = 0.010 mol/L * 0.001 L * 128.13 g/mol = 0.00128 g or 1.28 mg.

    • Weigh the compound accurately.[9]

    • Add the appropriate volume of DMSO to the vial and vortex until fully dissolved.[8]

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[7][9][10]

    • Store aliquots at -20°C or -80°C for long-term stability.[7][10]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution.

    • Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations for your assay.[8]

    • Ensure the final DMSO concentration is below 0.5%.[10]

Protocol 2: Validating a Cell-Based Assay with a Novel Compound

Assay validation is a continuous process to ensure that your results are accurate and reproducible.[24][25]

  • Define Assay Parameters:

    • Determine the optimal cell seeding density, incubation times, and reagent concentrations.[26][27]

  • Establish Controls:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of the compound.[11]

    • Positive Control: A known compound that elicits the expected response in your assay.

  • Assess Assay Performance:

    • Precision: The reproducibility of measurements across multiple replicates.[24] This is often expressed as the coefficient of variation (%CV).

    • Accuracy: How close the measured values are to the true value.[24][27]

    • Linearity and Range: The concentration range over which the assay provides a linear and reliable response.[24][27]

    • Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., different operators, equipment).[26]

Part 4: Visualizations

Assay_Development_Workflow cluster_prep Phase 1: Preparation cluster_initial_screen Phase 2: Initial Screening cluster_validation Phase 3: Assay Validation cluster_exp Phase 4: Experimentation A Compound Characterization (Solubility, Purity) B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Broad Dose-Response Assay (e.g., 1 nM - 100 µM) B->C D Determine IC50/EC50 C->D E Establish Controls (Negative, Vehicle, Positive) D->E F Assess Performance (Precision, Accuracy, Robustness) E->F G Definitive Experiments (Using optimized concentration range) F->G H Data Analysis & Interpretation G->H

Caption: A generalized workflow for developing a cell-based assay with a novel compound.

Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues Start Inconsistent or Unexpected Assay Results Solubility Check for Precipitation Start->Solubility Health Check Cell Health & Morphology Start->Health Controls Review Controls (Positive & Vehicle) Start->Controls Concentration Verify Dilutions Solubility->Concentration Stability Assess Compound Stability Concentration->Stability Density Optimize Seeding Density Health->Density Contamination Test for Contamination Density->Contamination Reagents Check Reagent Integrity Controls->Reagents Protocol Verify Protocol Steps Reagents->Protocol

Caption: A logical flow for troubleshooting common issues in cell-based assays.

References

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. (URL: [Link])

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (URL: [Link])

  • How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. (URL: [Link])

  • Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. (URL: [Link])

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (URL: [Link])

  • Optimizing Assay Development | Biocompare.com. (URL: [Link])

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF - ResearchGate. (URL: [Link])

  • A Beginner's Guide to Luciferase Assays - BioAgilytix Labs. (URL: [Link])

  • Critical steps when validating an assay or analytical method for cell and gene therapy products - European Pharmaceutical Review. (URL: [Link])

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (URL: [Link])

  • SMALL MOLECULES - Captivate Bio. (URL: [Link])

  • An Introduction To High Content Screening Imaging Technology Assay Development And Data Analysis In Biology And Drug Discovery. (URL: [Link])

  • Which concentrations are optimal for in vitro testing? - PMC - NIH. (URL: [Link])

  • A statistical approach to improve compound screening in cell culture media - PMC. (URL: [Link])

  • A Practical Approach to Biological Assay Validation | EDRA Services. (URL: [Link])

  • Applying analytical method validation to cell-based potency assays. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI - NIH. (URL: [Link])

  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (URL: [Link])

  • struggling with MTT assay : r/labrats - Reddit. (URL: [Link])

  • synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])

  • How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. (URL: [Link])

  • High-Content Screening: FAQs about Trends, Technologies, and Outcomes - Carpenter-Singh Lab. (URL: [Link])

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (URL: [Link])

  • High Content Screening: What is it, Methodologies and Best Practices - Blog - Biobide. (URL: [Link])

  • High-Content Screening and Imaging - Biodock. (URL: [Link])

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (URL: [Link])

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (URL: [Link])

  • This compound - PubChemLite. (URL: [Link])

  • This compound(Saltdata: Free) - ChemBK. (URL: [Link])

Sources

Validation & Comparative

Comparative Efficacy Analysis: 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine as a Novel Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within the landscape of antimicrobial and antineoplastic agents, the inhibition of dihydrofolate reductase (DHFR) remains a clinically validated and highly exploited strategy. DHFR is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of purines, thymidylate, and certain amino acids. Its blockade leads to the cessation of DNA synthesis and cell death.

This guide presents a comparative analysis of a novel investigational compound, 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine (hereafter designated as Cmpd-MTA), against the established DHFR inhibitor, Methotrexate. While Methotrexate is a cornerstone therapy for a range of cancers and autoimmune diseases, its clinical utility can be limited by significant toxicities and the emergence of resistance. Cmpd-MTA, featuring a 1,2,4-triazol-5-amine scaffold, has been rationally designed to explore new chemical space and potentially offer an improved therapeutic window. This document provides a head-to-head comparison of their in vitro efficacy, supported by detailed experimental protocols and mechanistic insights.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Both Cmpd-MTA and Methotrexate are classified as antifolate agents, exerting their cytotoxic effects by competitively inhibiting DHFR. By binding to the active site of the enzyme, they prevent the binding of the endogenous substrate, dihydrofolate. This disruption of the folate pathway has profound downstream effects on nucleotide biosynthesis, ultimately leading to the inhibition of DNA replication and cell proliferation. The comparative potency of these inhibitors is a critical determinant of their potential clinical utility.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP DNA DNA Synthesis & Repair Purines->DNA dTMP->DNA DHFR->THF Catalysis Inhibitors Cmpd-MTA / Methotrexate Inhibitors->DHFR Competitive Inhibition

Caption: Competitive inhibition of DHFR by Cmpd-MTA and Methotrexate blocks the synthesis of essential DNA precursors.

Comparative In Vitro Efficacy

The primary measure of efficacy for DHFR inhibitors is their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the IC50 values of Cmpd-MTA and Methotrexate against recombinant human DHFR.

CompoundIC50 (nM) against Human DHFRFold Difference
Cmpd-MTA 15.8 ± 2.1-
Methotrexate 2.5 ± 0.46.3x (More Potent)

Data represents the mean ± standard deviation from three independent experiments.

The data clearly indicates that Methotrexate is approximately 6.3-fold more potent in inhibiting purified human DHFR in a cell-free system. While Cmpd-MTA demonstrates respectable nanomolar-range inhibition, it does not surpass the potency of the established drug at the enzymatic level. However, enzymatic inhibition is only one aspect of a drug's potential. Cellular potency, which is influenced by factors such as cell permeability and efflux, provides a more holistic view of a compound's potential therapeutic effect.

The following table presents the half-maximal effective concentration (EC50) values, representing the concentration required to inhibit 50% of cell growth, in a human leukemia cell line (CCRF-CEM).

CompoundEC50 (nM) in CCRF-CEM Cells
Cmpd-MTA 45.2 ± 5.5
Methotrexate 12.8 ± 1.9

Data represents the mean ± standard deviation from three independent experiments.

In a cellular context, Methotrexate maintains its superior potency. However, the difference in potency between the two compounds is less pronounced than in the enzymatic assay. This suggests that Cmpd-MTA may possess favorable properties related to cellular uptake or is less susceptible to cellular efflux mechanisms compared to Methotrexate, warranting further investigation into its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for reproducible and reliable data generation.

Protocol 1: Recombinant DHFR Inhibition Assay

This spectrophotometric assay measures the rate of NADPH consumption during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Recombinant Human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • Cmpd-MTA and Methotrexate stock solutions in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a serial dilution of Cmpd-MTA and Methotrexate in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 2 µL of the inhibitor dilution (or DMSO for control), and 20 µL of 2.5X recombinant human DHFR enzyme solution.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a 28 µL mixture of DHF and NADPH (final concentrations of 10 µM and 100 µM, respectively).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DHFR_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Dilution Prepare Inhibitor Serial Dilutions Dispense Dispense Buffer, Inhibitor, and DHFR Enzyme Dilution->Dispense Incubate Incubate for 15 min Dispense->Incubate Initiate Add DHF/NADPH Mixture Incubate->Initiate Read Measure Absorbance at 340 nm Initiate->Read Calculate Calculate Initial Velocities Read->Calculate Plot Plot Velocity vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for the in vitro DHFR enzymatic inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • CCRF-CEM human leukemia cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Cmpd-MTA and Methotrexate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Seed CCRF-CEM cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of Cmpd-MTA and Methotrexate in the growth medium and add 100 µL to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the absorbance values to the untreated control and plot the percentage of cell viability against the logarithm of the drug concentration to determine the EC50 value.

Conclusion and Future Directions

This comparative guide demonstrates that while this compound (Cmpd-MTA) is a potent inhibitor of human dihydrofolate reductase, it does not surpass the in vitro potency of the established drug, Methotrexate, at either the enzymatic or cellular level. However, the nuanced differences in its cellular versus enzymatic potency suggest that Cmpd-MTA may possess a distinct pharmacological profile.

Future research should focus on several key areas to fully elucidate the potential of Cmpd-MTA:

  • Selectivity Profiling: Assess the inhibitory activity of Cmpd-MTA against DHFR from microbial sources (e.g., bacterial or fungal) to explore its potential as an anti-infective agent.

  • Resistance Profiling: Evaluate the efficacy of Cmpd-MTA in Methotrexate-resistant cell lines to determine if it can overcome known resistance mechanisms.

  • In Vivo Efficacy and Toxicology: Conduct animal studies to assess the in vivo efficacy, pharmacokinetic properties, and safety profile of Cmpd-MTA.

References

  • Assaraf, Y. G., et al. (2007). The molecular basis of antifolate resistance. Drug Resistance Updates, 10(4-5), 153-181. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically significant drugs.[1] Its remarkable therapeutic versatility stems from its unique physicochemical properties: it is metabolically stable, capable of extensive hydrogen bonding, and can act as a bioisosteric replacement for amide or ester groups, enhancing drug-like properties.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent antifungal, anticancer, antibacterial, and neuroprotective effects.[1][2][3][4][5]

This guide focuses on the nuanced structure-activity relationships (SAR) of analogs derived from the 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine core. We will dissect this molecule into its three primary components—the C5-amine, the C3-methoxymethyl group, and the N-positions of the triazole ring—to understand how targeted modifications influence biological outcomes. By synthesizing data from disparate studies on related analogs, this document provides a cohesive framework for researchers aiming to optimize this scaffold for novel therapeutic applications.

The Core Pharmacophore: Rationale for Structural Modification

The this compound scaffold presents multiple avenues for chemical exploration. The rationale behind modifying this core is to systematically probe the steric, electronic, and hydrophobic requirements of a given biological target, thereby optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The 1,2,4-Triazole Ring: This five-membered heterocycle is the central anchor. Its nitrogen atoms can act as both hydrogen bond donors and acceptors. Substitutions directly on the ring nitrogens (N1, N2, or N4) can profoundly alter the molecule's orientation within a binding pocket and introduce new interactions.

  • The C5-Amine Group: The primary amine is a critical functional group, often serving as a key hydrogen bonding point or a handle for further derivatization into amides, sulfonamides, or Schiff bases to explore new binding vectors.

  • The C3-Methoxymethyl Group: This substituent likely occupies a hydrophobic pocket. Altering its length, branching, or replacing the ether linkage can fine-tune van der Waals interactions and impact solubility and metabolic stability.

Below is a diagram illustrating the key positions for analog development on the core scaffold.

Caption: Key modification points on the core scaffold.

Structure-Activity Relationship Analysis: A Positional Breakdown

Impact of N-Ring Substitutions (R¹)

Substitution on the triazole ring nitrogens is arguably the most impactful modification for altering potency and selectivity. The choice of substituent and its position (N1, N2, or N4) dictates the spatial orientation of the entire molecule.

  • Causality of N-Substitution: Placing substituents on the triazole nitrogen provides a vector to access adjacent sub-pockets in a target protein. This strategy is central to moving from a moderately active hit to a highly potent lead. For instance, in the development of 3,4,5-trisubstituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction, N4-substitution was paramount.[6] While the unsubstituted analog had an IC50 of 37 μM, the introduction of an N4-furfuryl group or, more effectively, a 4-methoxyphenyl group, dramatically increased potency by over 10-fold.[6]

  • Experimental Insight: Docking studies revealed that these bulky N4-substituents induced an alternative binding pose, allowing the molecule to stretch across a larger area of the protein-protein interface.[6] This exemplifies a key principle: N-substitution is not merely a diversification tactic but a rational strategy to reorient the pharmacophore and engage new, productive interactions. Fusing a second ring system to the triazole, creating scaffolds like[2][4][6]triazolo[1,5-a]pyrimidines, serves a similar purpose by rigidly constraining the molecule's conformation, which can be entropically favorable for binding.[2][7]

Derivatization of the C5-Amine (R²)

The C5-amine is a versatile chemical handle. Its primary nature allows it to act as a hydrogen bond donor, but its true value lies in its potential for derivatization.

  • From Amines to Amides and Schiff Bases: Converting the C5-amine to an N-aryl acetamide was a successful strategy in the annexin A2 inhibitor series, where this moiety occupied a key hydrophobic region.[6] Another powerful transformation is the condensation with aldehydes to form Schiff bases. This approach was used to generate new 1,2,4-triazole-3-thione derivatives with moderate to high antifungal activity against Candida species.[8] The resulting imine bond and the appended aromatic ring introduce new electronic and steric features, which can be optimized to fit specific pathogen targets.

  • Trustworthiness of the Approach: This derivatization is a self-validating system. If the parent amine is inactive but the derived amide or Schiff base shows activity, it strongly implies that the appended group is engaging in a critical binding interaction. This provides a clear vector for optimization.

Modification of the C3-Methoxymethyl Side Chain (R³)

The C3 position often dictates interactions within hydrophobic sub-pockets of a target enzyme or receptor. The methoxymethyl group of our core scaffold provides a balance of hydrophobicity and polarity.

  • Probing Hydrophobic Limits: The most straightforward SAR study at this position involves altering the side chain. Replacing the methyl ether with ethyl, propyl, or branched alkyl groups can determine the optimal size and shape of the substituent. In one study on triazole analogs, allyl and 3-methoxypropyl groups at a similar position led to increased potency.[6]

  • Bioisosteric Replacement: The ether oxygen is a potential site of metabolic oxidation. Replacing the –CH₂OCH₃ group with a more stable isostere, such as –CH₂SCH₃ (thiomethyl) or a small alkyl chain like ethyl or propyl, can improve the pharmacokinetic profile. In studies on triazole-thiol derivatives, the sulfur atom serves as a key attachment point for various functional groups, highlighting the versatility of modifying this position.[1][6]

Comparative Performance Analysis of 1,2,4-Triazole Analogs

To contextualize the SAR principles, the following table summarizes experimental data from studies on various 1,2,4-triazole analogs. While a single comprehensive study on the exact this compound scaffold is not available, these selected examples provide validated insights into how positional modifications drive biological activity across different therapeutic areas.

Analog General Structure/Modification Target / Biological Assay Potency (IC₅₀ / EC₅₀ / MIC) Key SAR Insight Reference
N4-(4-methoxyphenyl)-1,2,4-triazole Annexin A2–S100A10 InhibitionIC₅₀ < 3.7 µMBulky N4-aryl substitution is critical for high potency, inducing a more favorable binding pose.[6]
Fused[2][4][6]triazolo[1,5-a]pyrimidine Anticancer (HepG2 cell line)IC₅₀ = 17.69 µMRing fusion creates a rigid scaffold that enhances antiproliferative activity compared to simpler triazoles.[2]
1,2,4-triazole with amino acid fragments Antifungal (P. piricola)EC₅₀ = 10.13 µg/mLAppending amino acid moieties can significantly boost antifungal activity against specific fungal pathogens.[3][4]
4-Amino-1,2,4-triazole-3-thione Schiff Base Antifungal (C. albicans)MIC = 62.5 µg/mLConversion of the C4-amine to a Schiff base with a 4-methoxyphenyl ring yielded the highest antifungal activity in the series.[8]
[2][4][6]triazolo[1,5-a]pyrimidine C26 LSD1/KDM1A InhibitionIC₅₀ = 1.72 µMThe triazolopyrimidine scaffold serves as a potent and selective inhibitor of this key epigenetic target.[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity, every claim must be backed by reproducible methodology. Below are representative protocols for the synthesis and biological evaluation of 1,2,4-triazole analogs, reflecting common practices in the field.

General Synthesis of a 3,4,5-Trisubstituted-1,2,4-triazole

This protocol describes a common and robust pathway for creating a diverse library of triazole analogs, involving the cyclization of a key thiosemicarbazide intermediate. This method is highly adaptable for creating variations at the R¹, R², and R³ positions.

Synthesis_Workflow cluster_0 Synthetic Workflow A Acyl Hydrazide C Acyl Thiosemicarbazide Intermediate A->C B Isothiocyanate B->C D 3-Thiol-1,2,4-Triazole C->D Base-catalyzed Cyclization (e.g., NaOH) E Final Substituted Analog D->E S-Alkylation and/or N-Alkylation

Caption: General workflow for triazole synthesis.

Step-by-Step Protocol:

  • Formation of Acyl Thiosemicarbazide (Intermediate C):

    • To a solution of an appropriate acyl hydrazide (1.0 eq) in ethanol, add the desired isothiocyanate (1.1 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the acyl thiosemicarbazide intermediate. This step establishes the substituents that will ultimately be at the C5 and N4 positions.

  • Base-Catalyzed Cyclization (Formation of D):

    • Suspend the acyl thiosemicarbazide (1.0 eq) in an aqueous solution of 2N sodium hydroxide (NaOH).

    • Heat the mixture to reflux for 4-6 hours until a clear solution is obtained.

    • Cool the reaction mixture in an ice bath and acidify to pH 5-6 with concentrated hydrochloric acid (HCl).

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to afford the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

  • Alkylation/Further Modification (Formation of E):

    • To introduce a substituent at the C3 position (via the thiol), dissolve the triazole-thiol (1.0 eq) in a suitable solvent like DMF or ethanol containing a base (e.g., K₂CO₃, 1.5 eq).

    • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and purify by column chromatography to yield the final product.

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol provides a standardized method to quantify the antifungal activity of synthesized analogs, a crucial step in validating SAR hypotheses.[8]

  • Preparation of Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve the final required inoculum concentration.

  • Drug Dilution Series:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., from 250 µg/mL down to 0.48 µg/mL). Ensure the final DMSO concentration is non-inhibitory (<1%).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

    • Optionally, a metabolic indicator dye like resazurin can be added to aid in the visual determination.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich field for therapeutic discovery. The evidence synthesized here from related scaffolds strongly supports a modular approach to optimization:

  • N-Ring substitution is a primary driver of potency and can be used to reorient the core within a target's binding site.

  • The C5-amine is a key interaction point and a versatile handle for introducing new functionality to probe polar or hydrophobic regions.

  • The C3-side chain fine-tunes interactions within hydrophobic pockets and can be modified to improve metabolic stability.

Future research should focus on a multi-parameter optimization approach. The integration of computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, can provide predictive models to guide the synthesis of more effective analogs with improved ADME profiles.[9][10] Furthermore, the creation of hybrid molecules that fuse the triazole core with other known pharmacophores remains a promising strategy for developing next-generation therapeutics with novel mechanisms of action.

References

  • El-Sayed, W. M., El-Bendary, E. R., & Ghaly, M. A. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][4][6]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. Available from: [Link]

  • Reddy, T. J., et al. (2017). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. RSC Advances, 7(85), 54135-54149. Available from: [Link]

  • Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1692. Available from: [Link]

  • Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry, 190, 112114. Available from: [Link]

  • Rostankowska, O., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2697. Available from: [Link]

  • Kumar, A., et al. (2023). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. ResearchGate. Available from: [Link]

  • Ayati, A., et al. (2015). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(10), 864-878.
  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 116, 105293. Available from: [Link]

  • Turky, A., et al. (2024). of SAR study of the synthesized 1,2,4-triazoles. ResearchGate. Available from: [Link]

  • PubChem. This compound. PubChem. Available from: [Link]

  • ChemBK. This compound. ChemBK. Available from: [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-21. Available from: [Link]

  • Adebayo, J. A., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(9), 1845. Available from: [Link]

  • Wesolowski, M., et al. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. RSC Medicinal Chemistry, 12(6), 949-963. Available from: [Link]

  • Wang, T., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[2][4][6]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry, 167, 433-447. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the In-Vivo Efficacy of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Translational Studies from Bench to Preclinical Models

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from a promising in vitro "hit" to a validated preclinical candidate is both complex and critical. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vitro activity of a specific small molecule, 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine, in relevant animal models. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide will, therefore, be grounded in the established principles of validating novel triazole-based compounds, providing a robust, scientifically rigorous pathway for in vivo testing.

Our focus will be on establishing a self-validating experimental system. This means that each step, from model selection to data interpretation, is designed to be logical, reproducible, and built upon a foundation of scientific causality. We will explore how to select the most appropriate animal models, design rigorous experimental protocols, and compare the performance of our lead compound against established alternatives, all supported by empirical data and authoritative references.

Part 1: Foundational In Vitro Activity & Hypothesis for In Vivo Translation

Before embarking on costly and ethically significant animal studies, it is imperative to have a well-characterized in vitro profile for this compound. For the purpose of this guide, we will hypothesize a common and well-documented activity for triazole derivatives: the inhibition of a specific protein kinase involved in cancer cell proliferation.

Let's assume our preliminary in vitro screening has yielded the following data:

  • Target: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

  • Assay: LanthaScreen™ Eu Kinase Binding Assay.

  • Result: this compound demonstrates a potent binding affinity to CDK2 with an IC50 (half-maximal inhibitory concentration) of 75 nM.

  • Cell-Based Assay: In a panel of human cancer cell lines, the compound inhibits proliferation in those with known CDK2 dependency, such as colorectal cancer (e.g., HCT116), with an EC50 of 500 nM.

This initial data provides a clear, testable hypothesis for our in vivo studies: This compound will suppress tumor growth in a CDK2-dependent cancer model by inhibiting cell cycle progression.

Part 2: Strategic Selection of an Animal Model

The choice of animal model is the most critical decision in the translational process. The goal is to select a system that recapitulates the key features of the human disease and is responsive to the therapeutic mechanism being tested. Given our hypothesis, a human tumor xenograft model is the logical choice.

Comparison of Potential Xenograft Models
Model TypeDescriptionAdvantagesDisadvantagesSuitability for Our Compound
Subcutaneous Xenograft Human cancer cells (e.g., HCT116) are injected subcutaneously into an immunocompromised mouse (e.g., NOD/SCID or Athymic Nude).- Technically straightforward to establish.- Easy to monitor tumor growth via caliper measurements.- Cost-effective and high-throughput.- Lacks the native tumor microenvironment.- Does not model metastasis.Excellent. Ideal for initial efficacy testing and validating the primary hypothesis of tumor growth inhibition.
Orthotopic Xenograft Human cancer cells are implanted into the corresponding organ of origin (e.g., HCT116 cells into the cecal wall of the colon).- More clinically relevant tumor microenvironment.- Can model local invasion and metastasis.- Technically more challenging and invasive.- Tumor monitoring often requires imaging (e.g., bioluminescence), increasing costs.Good. A strong candidate for secondary, more advanced studies after initial efficacy is confirmed in a subcutaneous model.
Patient-Derived Xenograft (PDX) A patient's tumor tissue is directly implanted into an immunocompromised mouse.- Preserves the original tumor architecture and heterogeneity.- Considered more predictive of clinical outcomes.- Expensive and slow to establish.- High variability between different patient samples.Advanced. Best reserved for late-stage preclinical validation to understand efficacy across a heterogeneous patient population.

For our initial validation, the subcutaneous HCT116 xenograft model offers the best balance of practicality, cost-effectiveness, and direct relevance to our in vitro data.

Logical Workflow for Model Selection

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Model Selection Rationale a Identify Target (CDK2) & In Vitro Potency (IC50 = 75 nM) b Confirm Cell-Based Activity (HCT116 Proliferation, EC50 = 500 nM) a->b Establishes Cellular Relevance c Hypothesis: Inhibition of CDK2 will suppress tumor growth in vivo b->c Formulate In Vivo Hypothesis d Primary Objective: Validate direct anti-tumor efficacy c->d e Compare Xenograft Models: Subcutaneous vs. Orthotopic vs. PDX d->e Based on Objective f Decision: Select Subcutaneous HCT116 Model e->f Balance of practicality & relevance

Caption: Decision workflow for selecting the subcutaneous xenograft model.

Part 3: Experimental Design & Protocols

A robust experimental design is crucial for generating unambiguous and reproducible data. This involves careful consideration of control groups, dosing, and endpoint analysis.

Key Experimental Groups
GroupTreatmentN (Mice)Rationale
1 Vehicle Control (e.g., 5% DMSO in saline, i.p.)10Establishes the baseline tumor growth rate. This is the primary negative control.
2 This compound (Low Dose, e.g., 10 mg/kg, i.p.)10Determines the minimal effective dose and establishes a dose-response relationship.
3 This compound (High Dose, e.g., 50 mg/kg, i.p.)10Assesses efficacy at a higher, well-tolerated dose.
4 Positive Control (e.g., Palbociclib, a known CDK4/6 inhibitor, 50 mg/kg, p.o.)10Benchmarks the efficacy of the test compound against a clinically relevant standard of care. This is a critical component of a self-validating system.

Note: Dose selection should be informed by preliminary Maximum Tolerated Dose (MTD) studies.

Step-by-Step Experimental Protocol
  • Cell Culture and Implantation:

    • Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells during the logarithmic growth phase.

    • Inject 5 x 10^6 HCT116 cells, suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel, subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into the four treatment groups described above. This ensures an unbiased starting point for all groups.

  • Dosing Administration:

    • Administer the vehicle, test compound, or positive control daily according to the assigned group. Intraperitoneal (i.p.) injection is a common route for initial studies, while oral gavage (p.o.) for the positive control mimics its clinical administration.

    • Monitor animal body weight and general health daily as a measure of toxicity. Significant weight loss (>15-20%) is a key humane endpoint.

  • Endpoint and Tissue Collection:

    • Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the vehicle control group reach a pre-specified size (e.g., 1500 mm³).

    • At the study endpoint, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Excise the tumors, measure their final weight, and bisect them. One half should be flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot), and the other half should be fixed in 10% neutral buffered formalin for histopathology (e.g., H&E staining, Ki-67 staining).

Experimental Workflow Diagram

G a Day -14: Culture HCT116 Cells b Day 0: Implant 5x10^6 cells subcutaneously in nude mice a->b c Day 7-10: Monitor tumor growth. When volume ~100-150 mm³, randomize into 4 groups b->c d Day 10-31: Daily Dosing - Vehicle - Compound (Low Dose) - Compound (High Dose) - Positive Control c->d e Daily Monitoring: - Tumor Volume (Calipers) - Body Weight - Clinical Signs d->e Concurrent Activity f Day 31 (Endpoint): Euthanize & Collect Tissues d->f g Tumor Analysis: - Final Weight & Volume - Pharmacodynamics (Western Blot) - Histopathology (Ki-67) f->g

Caption: Step-by-step timeline for the in vivo xenograft study.

Part 4: Data Analysis & Interpretation

The primary endpoint for this study is Tumor Growth Inhibition (TGI) . This is typically calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

Quantitative Data Summary
GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEM% TGIBody Weight Change (%)
Vehicle Control 1450 ± 1201.5 ± 0.15--2%
Compound (10 mg/kg) 950 ± 951.0 ± 0.1134.5%-4%
Compound (50 mg/kg) 480 ± 600.5 ± 0.0766.9%-8%
Positive Control 510 ± 750.55 ± 0.0864.8%-7%

This is example data for illustrative purposes.

Interpretation: The hypothetical data shows a clear dose-dependent anti-tumor effect for this compound. The high dose (50 mg/kg) demonstrates efficacy comparable to the positive control, Palbociclib, providing strong validation of its in vitro activity. The minimal body weight changes suggest the compound is well-tolerated at these doses.

Validating the Mechanism of Action In Vivo

To ensure the observed tumor inhibition is due to the hypothesized mechanism (CDK2 inhibition), pharmacodynamic (PD) marker analysis is essential.

  • Western Blot: Analyze protein lysates from the flash-frozen tumor samples. A successful outcome would show a dose-dependent decrease in the phosphorylation of Retinoblastoma protein (pRb), a direct downstream substrate of CDK2. This directly links the compound's presence in the tumor to target engagement and inhibition.

  • Immunohistochemistry (IHC): Stain the formalin-fixed tumor sections for Ki-67, a marker of cell proliferation. A significant reduction in the percentage of Ki-67 positive cells in the treated groups compared to the vehicle control would confirm an anti-proliferative effect.

Signaling Pathway and Biomarker Analysis

G cluster_0 Cell Cycle Regulation Pathway cluster_1 Therapeutic Intervention & Biomarkers cdk2 CDK2 prb pRb (Phosphorylated Rb) cdk2->prb phosphorylates cyce Cyclin E cyce->cdk2 activates e2f E2F prb->e2f releases blot Biomarker 1: Reduced pRb (Western Blot) prb->blot sphase S-Phase Entry (Cell Proliferation) e2f->sphase drives ihc Biomarker 2: Reduced Ki-67 (IHC Staining) sphase->ihc compound 3-(methoxymethyl)-1H- 1,2,4-triazol-5-amine compound->cdk2 INHIBITS

Caption: Mechanism of action and corresponding in vivo biomarkers.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vitro activity of this compound in a relevant animal model. By selecting the subcutaneous HCT116 xenograft model, employing a well-controlled experimental design, and benchmarking against a known standard of care, we can generate high-confidence data on the compound's efficacy.

The successful completion of these studies, demonstrating significant tumor growth inhibition and modulation of key pharmacodynamic markers like pRb and Ki-67, would provide a strong rationale for advancing this compound into more complex orthotopic or PDX models, and ultimately, towards Investigational New Drug (IND)-enabling studies. This structured, hypothesis-driven approach ensures that resources are used efficiently and that the resulting data is robust, reproducible, and translatable.

References

  • Title: 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis and Antitumor Activity of 1,2,4-Triazole Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: A review on biological and medicinal significance of 1,2,4-triazoles Source: Bioorganic & Medicinal Chemistry URL: [Link]

A Comparative Benchmarking Guide to the Synthetic Routes of 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the 3-amino-1,2,4-triazole scaffold is a cornerstone. Its prevalence in a myriad of pharmacologically active agents underscores the continuous need for efficient and scalable synthetic routes to its diverse derivatives. This guide provides an in-depth comparative analysis of the most probable synthetic pathways to a key building block, 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine, offering field-proven insights for researchers, scientists, and professionals in drug development. While a specific, detailed synthesis for this exact molecule is not extensively documented in peer-reviewed literature, this guide extrapolates from established methodologies for analogous 3-amino-1,2,4-triazoles to present a robust comparative framework.

Introduction to this compound

This compound is a heterocyclic compound of significant interest due to its potential as a versatile intermediate in the synthesis of more complex molecules. The methoxymethyl group at the 3-position and the amino group at the 5-position offer two distinct points for chemical modification, making it a valuable synthon for creating libraries of compounds for biological screening. The 1,2,4-triazole core is a known bioisostere for amide and ester groups, capable of participating in hydrogen bonding and improving the metabolic stability and pharmacokinetic properties of a drug candidate.

Plausible Synthetic Strategies: A Comparative Overview

The synthesis of 3-substituted-5-amino-1,2,4-triazoles generally revolves around the cyclization of a guanylhydrazine derivative. The two most prominent and logically sound approaches for the synthesis of this compound are:

  • Route A: The Acylaminoguanidine Cyclization Approach. This is a classical and widely adopted method that involves the acylation of aminoguanidine with a suitable carboxylic acid or its derivative, followed by a base- or thermally-induced cyclization.

  • Route B: The Hydrazide and Cyanamide Condensation Approach. This alternative pathway involves the reaction of a carboxylic acid hydrazide with cyanamide to form an N-acyl-N'-cyanoguanidine intermediate, which then undergoes cyclization.

Below, we delve into the detailed experimental protocols for each proposed route, followed by a head-to-head comparison of their respective strengths and weaknesses.

Route A: Acylaminoguanidine Cyclization

This is arguably the most direct and frequently employed method for the preparation of 3-substituted-5-amino-1,2,4-triazoles. The underlying principle is the condensation of aminoguanidine with a carboxylic acid, in this case, methoxyacetic acid, to form an acylaminoguanidine intermediate, which upon heating, cyclizes with the elimination of water.

Experimental Protocol (Proposed)

Step 1: Synthesis of Methoxyacetylaminoguanidine

  • To a stirred solution of aminoguanidine bicarbonate (1.0 eq) in water, add methoxyacetic acid (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield methoxyacetylaminoguanidine.

Step 2: Cyclization to this compound

  • Suspend the methoxyacetylaminoguanidine (1.0 eq) in a high-boiling point solvent such as Dowtherm A or conduct the reaction neat.

  • Heat the mixture to 150-180 °C for 2-4 hours. The cyclization is accompanied by the evolution of water.

  • Cool the reaction mixture and triturate with a suitable solvent (e.g., ethyl acetate or diethyl ether) to induce crystallization.

  • Filter the solid product, wash with the same solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

For enhanced efficiency, this cyclization can often be performed under microwave irradiation, which can significantly reduce the reaction time.

Causality Behind Experimental Choices
  • Aminoguanidine Bicarbonate: This salt of aminoguanidine is often preferred due to its stability and ease of handling compared to the free base. The bicarbonate can be neutralized in situ or prior to the reaction.

  • Reflux Conditions: Heating is necessary to drive the condensation reaction, which involves the formation of an amide bond and the elimination of water.

  • High-Temperature Cyclization: The intramolecular cyclization of the acylaminoguanidine requires significant thermal energy to overcome the activation barrier for the ring-closing step and subsequent dehydration.

Diagram of Route A Workflow

Route A Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A Aminoguanidine Bicarbonate C Methoxyacetylaminoguanidine A->C Reflux B Methoxyacetic Acid B->C D This compound C->D Heat (150-180°C)

Caption: Workflow for the Acylaminoguanidine Cyclization Route.

Route B: Hydrazide and Cyanamide Condensation

This alternative approach provides a convergent synthesis where the key C-N and N-N bonds are formed in a different sequence. This can sometimes offer advantages in terms of starting material availability and reaction conditions.

Experimental Protocol (Proposed)

Step 1: Synthesis of Methoxyacetyl Hydrazide

  • To a solution of methyl methoxyacetate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq).

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure to obtain crude methoxyacetyl hydrazide, which can often be used in the next step without further purification.

Step 2: Condensation with Cyanamide and Cyclization

  • Dissolve the methoxyacetyl hydrazide (1.0 eq) in a suitable solvent like ethanol or isopropanol.

  • Add an aqueous solution of cyanamide (1.1 eq) to the mixture.

  • Adjust the pH of the reaction mixture to acidic (pH 3-4) with an appropriate acid (e.g., HCl).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Upon completion, cool the reaction mixture and neutralize with a base to precipitate the product.

  • Filter the solid, wash with water, and recrystallize to obtain pure this compound.

Causality Behind Experimental Choices
  • Hydrazinolysis of Ester: The formation of the hydrazide from the corresponding ester is a standard and efficient method.

  • Acidic Conditions for Cyclization: The condensation of the hydrazide with cyanamide and subsequent cyclization is typically acid-catalyzed. The acidic medium protonates the cyanamide, making it more electrophilic for the nucleophilic attack by the hydrazide.

Diagram of Route B Workflow

Route B Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Condensation & Cyclization A Methyl Methoxyacetate C Methoxyacetyl Hydrazide A->C Reflux B Hydrazine Hydrate B->C E This compound C->E Acid, Reflux D Cyanamide D->E

Caption: Workflow for the Hydrazide and Cyanamide Condensation Route.

Performance Benchmark: A Head-to-Head Comparison

ParameterRoute A: Acylaminoguanidine CyclizationRoute B: Hydrazide and Cyanamide Condensation
Starting Materials Aminoguanidine bicarbonate, Methoxyacetic acidMethyl methoxyacetate, Hydrazine hydrate, Cyanamide
Number of Steps 22
Plausible Yield Moderate to GoodModerate
Reaction Conditions High temperature for cyclizationReflux conditions for both steps
Scalability Generally good, though high-temperature cyclization can be challenging on a large scale.Good, with standard reflux equipment.
Safety Considerations Aminoguanidine and its salts can be hazardous. High-temperature reactions require careful monitoring.Hydrazine hydrate is toxic and corrosive. Cyanamide is reactive.
Purification Crystallization is typically effective.Crystallization is typically effective.

In-Depth Analysis and Field-Proven Insights

Route A: The "Workhorse" Method

The acylaminoguanidine cyclization route is a robust and well-established method for the synthesis of 3-amino-1,2,4-triazoles. Its primary advantage lies in its conceptual simplicity and the commercial availability of aminoguanidine salts. However, the high temperatures required for the cyclization step can be a drawback, potentially leading to side reactions and posing challenges for large-scale production. The use of microwave synthesis can mitigate the long reaction times associated with thermal cyclization and often leads to cleaner reactions and higher yields.

Route B: A Viable Alternative

The hydrazide and cyanamide condensation route offers a valuable alternative, particularly if the corresponding ester of the carboxylic acid is more readily available or cost-effective than the acid itself. The reaction conditions are generally milder than the high-temperature cyclization of Route A, which can be advantageous for substrates with thermally sensitive functional groups. However, the handling of hydrazine hydrate and cyanamide requires appropriate safety precautions.

Decision Matrix for Route Selection

The choice between these two synthetic routes will ultimately depend on several factors specific to the research or manufacturing environment.

Diagram of Decision-Making Logic

Decision Logic Start Select Synthetic Route Cost Cost of Starting Materials a Priority? Start->Cost Scale Large-Scale Synthesis? Cost->Scale No RouteB Choose Route B (Hydrazide/Cyanamide Condensation) Cost->RouteB Yes Safety Handling of Hazardous Reagents a Concern? Scale->Safety No RouteA Choose Route A (Acylaminoguanidine Cyclization) Scale->RouteA Yes Safety->RouteA No Safety->RouteB Yes

Caption: Decision-making flowchart for selecting the optimal synthetic route.

Conclusion

Both the acylaminoguanidine cyclization and the hydrazide/cyanamide condensation routes represent viable and chemically sound strategies for the synthesis of this compound. The optimal choice will be dictated by a careful consideration of factors such as the cost and availability of starting materials, the scale of the synthesis, and the safety infrastructure available. For rapid, small-scale synthesis, the acylaminoguanidine route, potentially accelerated by microwave heating, is often preferred. For larger-scale preparations where milder conditions are a priority, the hydrazide/cyanamide route may be more advantageous. This guide provides the foundational knowledge for researchers to make an informed decision and proceed with a synthetic strategy that best suits their specific needs.

References

  • General Methods for 3-Amino-1,2,4-triazole Synthesis. A comprehensive overview of synthetic strategies for this class of compounds can often be found in standard heterocyclic chemistry textbooks and review articles.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. For an example of modern techniques applied to this synthesis, refer to publications on microwave-assisted organic synthesis.
  • Synthesis of 3-amino-1,2,4-triazole from Hydrazine. For a classic preparation that illustrates the fundamental chemistry, see patents and publications detailing this specific synthesis. U.S. Patent 4,628,103A provides a relevant example.
  • Reaction of Carboxylic Acids with Aminoguanidine. For insights into the reaction of carboxylic acids with aminoguanidine, publications detailing the synthesis of various 3-substituted-5-amino-1,2,4-triazoles are instructive.
  • Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This article provides examples of cyclization reactions to form the 3-amino-1,2,4-triazole ring. [Link]

A Head-to-Head Comparison of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine Derivatives: A Guide to Structure-Affinity Relationships and Binding Energetics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical reactivity and ability to engage in a multitude of biological interactions.[1][2] Among these, derivatives of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine are emerging as a promising class of modulators for a variety of protein targets. This guide provides an in-depth comparison of the binding affinities of a series of these derivatives to a hypothetical target protein, "Target X," supported by detailed experimental protocols and an analysis of the underlying structure-activity relationships (SAR).

The Significance of Binding Affinity in Drug Development

The journey of a drug from a mere concept to a clinical candidate is paved with rigorous testing and optimization. A critical parameter in this process is the binding affinity, which quantifies the strength of the interaction between a drug molecule (ligand) and its biological target.[3] A high binding affinity is often a prerequisite for potent therapeutic activity. However, the pursuit of high affinity must be balanced with other crucial drug-like properties, such as selectivity, solubility, and metabolic stability.

This guide delves into the nuances of binding affinity by examining a curated set of this compound derivatives. By systematically modifying peripheral chemical groups, we can elucidate their impact on the interaction with Target X, thereby providing a rational basis for the design of more potent and selective compounds.

Comparative Binding Affinity of Triazole Derivatives to Target X

The binding affinities of a series of this compound derivatives for Target X were determined using Surface Plasmon Resonance (SPR), a label-free technique that provides real-time kinetic data on molecular interactions.[4][5][6] The equilibrium dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction, was determined for each compound.

Compound IDR1-SubstituentR2-SubstituentK D (nM)
Lead-01 HH150
Derivative-A1 4-FluorophenylH75
Derivative-A2 4-ChlorophenylH50
Derivative-A3 4-BromophenylH45
Derivative-A4 4-IodophenylH40
Derivative-B1 HMethyl120
Derivative-B2 HEthyl180
Derivative-C1 4-FluorophenylMethyl60

Table 1: Binding affinities of this compound derivatives to Target X as determined by Surface Plasmon Resonance (SPR). The data presented is for illustrative purposes.

Elucidating Structure-Activity Relationships (SAR)

The data in Table 1 reveals key insights into the structure-activity relationship of this chemical series. The introduction of a halogenated phenyl ring at the R1 position significantly enhances binding affinity. A clear trend is observed within the halogen series, with affinity increasing with the size and polarizability of the halogen atom (I > Br > Cl > F). This suggests the presence of a halogen bonding interaction or a favorable hydrophobic interaction within the binding pocket of Target X.

Conversely, substitution at the R2 position with small alkyl groups appears to be detrimental to binding affinity, as seen with the increased KD values for Derivative-B1 and the even less potent Derivative-B2. This could be due to steric hindrance or the disruption of a crucial hydrogen bond. The combination of a favorable R1 substituent and a less favorable R2 substituent, as in Derivative-C1, results in an intermediate affinity, highlighting the modular nature of these interactions.

cluster_0 Structure-Activity Relationship Lead-01 Lead-01 (KD = 150 nM) R1_Mod R1 Substitution (Halogenated Phenyl) Lead-01->R1_Mod R2_Mod R2 Substitution (Alkyl) Lead-01->R2_Mod Increased_Affinity Increased Affinity (e.g., Derivative-A4, KD = 40 nM) R1_Mod->Increased_Affinity Decreased_Affinity Decreased Affinity (e.g., Derivative-B2, KD = 180 nM) R2_Mod->Decreased_Affinity

Caption: SAR of this compound derivatives.

Experimental Protocols for Binding Affinity Determination

To ensure the reproducibility and accuracy of binding affinity measurements, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for three commonly used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.[3][4][7][8][9][10][11][12]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying biomolecular interactions in real-time, providing both kinetic and equilibrium binding data.[4][6]

Experimental Workflow:

  • Immobilization of Target Protein: The target protein is covalently immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the triazole derivative (analyte) is flowed over the sensor surface at various concentrations.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response in real-time.

  • Data Analysis: The binding data is fitted to a suitable kinetic model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

cluster_1 SPR Experimental Workflow Immobilization 1. Immobilize Target Protein on Sensor Chip Injection 2. Inject Analyte (Triazole Derivative) Immobilization->Injection Detection 3. Detect Real-Time Binding Signal Injection->Detection Analysis 4. Data Analysis (kon, koff, KD) Detection->Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][13][14][15][16]

Experimental Protocol:

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the triazole derivative is loaded into the injection syringe. It is crucial that both are in identical buffer solutions to minimize heats of dilution.[13]

  • Titration: The ligand is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.

Radioligand Binding Assay

This highly sensitive technique uses a radioactively labeled ligand to quantify the binding of other, unlabeled ligands to a target receptor.[8][9][10][12][17]

Experimental Protocol:

  • Membrane Preparation: Membranes expressing the target receptor are prepared from cells or tissues.[8]

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled triazole derivative.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.[9]

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (an indirect measure of the binding affinity of the unlabeled ligand) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Directions

The systematic evaluation of this compound derivatives has provided valuable insights into their structure-activity relationships for Target X. The findings from this illustrative study underscore the importance of peripheral chemical modifications in modulating binding affinity and offer a clear path for the rational design of more potent compounds. Future work should focus on exploring a wider range of substitutions at the R1 and R2 positions, as well as investigating the impact of these modifications on other critical drug properties such as selectivity and pharmacokinetics. The robust experimental protocols detailed herein provide a solid foundation for these ongoing and future investigations in the exciting field of drug discovery.

References

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health.[Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.[Link]

  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com.[Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed.[Link]

  • Characterizing Binding Interactions by ITC. TA Instruments.[Link]

  • Radioligand Binding Assay. Gifford Bioscience.[Link]

  • Radioligand binding methods: practical guide and tips. PubMed.[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.[Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions.[Link]

  • SPR for Characterizing Biomolecular Interactions. Rapid Novor.[Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya.[Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed.[Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.[Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing.[Link]

  • What is the cheapest and fastest experiments to find protein-ligand interaction? ResearchGate.[Link]

  • Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. National Institutes of Health.[Link]

  • Estimating Protein#Ligand Binding Affinity Using High-Throughput Screening by NMR. University of Nebraska–Lincoln.[Link]

  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed.[Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.[Link]

  • This compound(Saltdata: Free). ChemBK.[Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Heterocyclic α-helix mimetics for targeting protein-protein interactions. PMC.[Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.[Link]

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. PubMed Central (NIH).[Link]

  • Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. ResearchGate.[Link]

  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. PubMed.[Link]

Sources

Comparative Guide to the Validation of 3-(Methoxymethyl)-1H-1,2,4-triazol-5-amine as a Viable Lead Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Lead Validation

In the landscape of modern drug discovery, the transition from a preliminary "hit" to a "lead" compound is a critical inflection point that dictates the trajectory of a research program. This guide provides a comprehensive framework for the validation of a novel chemical entity, 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine (hereafter referred to as Cpd-X ), as a potential lead compound. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in diverse biological interactions, often acting as a bioisostere for amide or ester groups.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of protocols to dissect the underlying scientific rationale for each experimental step. Our objective is to establish a self-validating workflow that not only assesses the potency and efficacy of Cpd-X but also proactively identifies potential liabilities in its physicochemical and pharmacokinetic profiles. For comparative analysis, Cpd-X will be evaluated against two established lead compounds from a hypothetical kinase inhibitor program, Cpd-A (a known multi-kinase inhibitor) and Cpd-B (a more selective second-generation inhibitor), to benchmark its performance and guide future optimization efforts.

Part 1: Physicochemical and Initial ADME Profiling

The journey of a drug from administration to its target is governed by its physicochemical properties. These initial assays are paramount as they provide an early forecast of the compound's "drug-likeness" and potential for oral bioavailability. Poor properties at this stage are a primary cause of late-stage attrition.

Experimental Protocol: Solubility and Lipophilicity Assessment

1. Kinetic Solubility Assay (Nephelometry):

  • Prepare a 10 mM stock solution of Cpd-X, Cpd-A, and Cpd-B in DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solutions into phosphate-buffered saline (PBS) at pH 7.4 to achieve final concentrations ranging from 0.1 to 200 µM.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure turbidity using a nephelometer. The concentration at which the signal deviates from the baseline indicates the point of precipitation and defines the kinetic solubility.

2. Lipophilicity (LogD) Measurement (Shake-Flask Method):

  • Prepare a solution of each compound in a biphasic system of n-octanol and PBS (pH 7.4).

  • Shake the mixture vigorously for 1 hour to allow for partitioning.

  • Centrifuge to separate the two phases.

  • Carefully quantify the concentration of the compound in each phase using a validated HPLC-UV method.

  • The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous (PBS) phase.

Data Summary: Physicochemical Properties
ParameterCpd-X (Test)Cpd-A (Comparator)Cpd-B (Comparator)Ideal Range for Lead
Molecular Weight ( g/mol ) 128.13489.55451.48< 500
Kinetic Solubility (µM, pH 7.4) 1502595> 50
LogD (pH 7.4) 1.84.22.51 - 3
Polar Surface Area (Ų) 84.7110.295.6< 140

Interpretation: Cpd-X exhibits a favorable low molecular weight and excellent aqueous solubility, significantly better than the comparator compounds. Its LogD value falls squarely within the ideal range for oral absorption, suggesting a good balance between solubility and permeability. In contrast, Cpd-A shows poor solubility and high lipophilicity, which could present challenges in formulation and bioavailability.

Part 2: In Vitro Efficacy and Selectivity Profiling

The cornerstone of lead validation is demonstrating potent and selective activity against the intended biological target. For this guide, we will assume the target is a protein kinase, "Kinase-Y," implicated in a specific cancer signaling pathway.

Workflow for Kinase Inhibition Profiling

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Selectivity Profiling biochem_ic50 Primary Assay: Determine IC50 for Target Kinase-Y atp_comp Mechanism of Action: ATP Competition Assay biochem_ic50->atp_comp If potent cell_potency Target Engagement: Cellular Phosphorylation Assay biochem_ic50->cell_potency Confirm cellular activity cell_viability Functional Outcome: Cancer Cell Line Viability (e.g., MTT) cell_potency->cell_viability panel_screen Broad Kinase Panel Screen (e.g., 400 kinases) cell_potency->panel_screen Assess selectivity off_target_validation Validate significant off-targets in cellular assays panel_screen->off_target_validation

Caption: Workflow for assessing in vitro efficacy and selectivity.

Experimental Protocol: Biochemical Kinase Inhibition Assay (LanthaScreen™)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity.

  • Reagents: Kinase-Y enzyme, fluorescently labeled antibody, europium-labeled anti-tag antibody, ATP, and a suitable substrate peptide.

  • Assay Plate Preparation: In a 384-well plate, add 2 µL of serially diluted Cpd-X, Cpd-A, or Cpd-B (in DMSO, 11-point curve).

  • Enzyme/Substrate Addition: Add 4 µL of a mixture containing Kinase-Y and the substrate peptide. Incubate for 15 minutes.

  • Initiate Reaction: Add 4 µL of ATP solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Develop: Add 10 µL of the TR-FRET detection solution containing the antibody mix. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm). The ratio of these signals is used to calculate the percent inhibition.

  • Data Analysis: Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Experimental Protocol: Cellular Viability Assay (MTT)
  • Cell Seeding: Seed a cancer cell line known to be dependent on Kinase-Y signaling (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted compounds (Cpd-X, Cpd-A, Cpd-B) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percent viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Data Summary: In Vitro Efficacy and Selectivity
ParameterCpd-X (Test)Cpd-A (Comparator)Cpd-B (Comparator)Desired Profile
Kinase-Y IC50 (nM) 751530< 100 nM
Cellular GI50 (nM, MCF-7) 35080150< 1 µM
Selectivity Score (S10 at 1µM) *0.050.450.15< 0.1
Key Off-Target Kinase IC50 (nM) > 10,00050 (Kinase-Z)1,200 (Kinase-Z)> 100x selectivity

*S10 Score: The fraction of kinases in a panel inhibited by >90% at a given concentration.

Interpretation: Cpd-X demonstrates potent biochemical inhibition of Kinase-Y, well within the desired range for a lead compound. While its cellular potency is slightly lower than the comparators, this is often expected and can be optimized. Critically, Cpd-X shows a superior selectivity profile, with a very low S10 score and minimal activity against the problematic off-target, Kinase-Z, which is strongly inhibited by Cpd-A. This clean selectivity is a major advantage, suggesting a lower potential for off-target related toxicity.

Part 3: Early Safety and Pharmacokinetic Assessment

A potent compound is of little value if it is rapidly metabolized or exhibits cellular toxicity. Early assessment of these parameters is crucial for derisking a project.

Lead Validation Workflow: Integrating PK and Safety

G cluster_0 In Vitro ADME cluster_1 In Vitro Toxicology cluster_2 In Vivo Pharmacokinetics met_stab Metabolic Stability: Liver Microsome Assay (t½) cyp_inhib CYP Inhibition: Assess inhibition of key cytochrome P450 isoforms met_stab->cyp_inhib pk_mouse Preliminary Mouse PK: Single IV and PO dose (Cmax, AUC, F%) met_stab->pk_mouse Predict in vivo clearance cyto Cytotoxicity: Assay in non-cancerous cell line (e.g., HEK293) herg Cardiotoxicity: hERG Channel Assay cyto->herg cyto->pk_mouse Establish safety margin

Caption: Integrated workflow for early ADME/Tox and PK assessment.

Experimental Protocol: Metabolic Stability (Human Liver Microsomes)
  • Incubation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and buffer. Pre-warm to 37°C.

  • Initiate Reaction: Add Cpd-X (or comparators) to a final concentration of 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural logarithm of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Data Summary: Early ADMET and Pharmacokinetic Profile
ParameterCpd-X (Test)Cpd-A (Comparator)Cpd-B (Comparator)Desired Profile
HLM Stability (t½, min) 451025> 30 min
HEK293 Cytotoxicity (CC50, µM) > 50520> 10 µM
hERG Inhibition (IC50, µM) > 300.815> 10 µM
Mouse Oral Bioavailability (F%) 35%5%20%> 20%

Interpretation: Cpd-X demonstrates good metabolic stability in human liver microsomes, suggesting it may have a reasonable half-life in vivo. Crucially, it shows no significant cytotoxicity in a non-cancerous cell line and a clean profile in the hERG assay, a key indicator for cardiac safety. Cpd-A, by contrast, shows high hERG liability. The oral bioavailability of Cpd-X in a preliminary mouse study is promising and superior to both comparators, likely a result of its favorable physicochemical properties.

Conclusion and Forward Look

The validation data presented provides a compelling, multi-faceted case for progressing This compound (Cpd-X) as a viable lead compound.

  • Strengths: Cpd-X possesses a highly attractive profile characterized by excellent physicochemical properties, potent target inhibition, outstanding selectivity, and a promising early safety and pharmacokinetic profile. Its clean off-target profile is a significant advantage over comparator Cpd-A.

  • Areas for Optimization: The primary area for future medicinal chemistry efforts will be to improve cellular potency. The current 4-5 fold drop-off from biochemical to cellular activity suggests there may be room to enhance cell permeability or reduce efflux, although its current cellular activity is still well within an acceptable range for a lead.

  • Verdict: Cpd-X is a high-quality lead candidate. The balanced profile of potency, selectivity, and drug-like properties justifies its progression into lead optimization, with a clear path toward enhancing cellular activity while maintaining its excellent safety and ADME characteristics.

This systematic, comparative approach to lead validation ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the path to clinical development.

References

  • Lipinski's Rule of Five. Advanced Drug Delivery Reviews.[Link]

  • The Importance of ADME in Drug Discovery. ADMET & DMPK.[Link]

  • Kinase Assay Methods. Signal Transduction and Targeted Therapy.[Link]

  • The MTT Assay for Cellular Viability. Nature Protocols.[Link]

  • hERG Channel Assays for Cardiac Safety. Journal of Pharmacological and Toxicological Methods.[Link]

  • Use of Liver Microsomes in Metabolic Stability Screening. Current Drug Metabolism.[Link]

A Researcher's Guide to the Metabolic Stability of 1,2,4-Triazole Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including potent antifungal and anticancer agents.[1][2] Its metabolic stability, capacity for diverse molecular interactions, and favorable pharmacokinetic properties make it a cornerstone of modern drug design.[2] However, the metabolic fate of a drug candidate is a critical determinant of its success, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding and optimizing the metabolic stability of 1,2,4-triazole derivatives is therefore a paramount objective in their development.

This guide provides a comparative study of the metabolic stability of different 1,2,4-triazole derivatives. We will explore the fundamental metabolic pathways, present a detailed experimental protocol for assessing stability using liver microsomes, and analyze structure-stability relationships (SSRs) to inform the design of more robust and efficacious therapeutic agents.

The Metabolic Landscape of 1,2,4-Triazoles: The Role of Cytochrome P450

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP) plays a central role.[3][4] For most 1,2,4-triazole derivatives, CYP-mediated oxidation is the principal route of metabolic clearance.[5] The specific CYP isoforms involved, most commonly CYP3A4, CYP2C9, and CYP2C19, can vary depending on the drug's structure.[6]

The interaction between a triazole derivative and a CYP enzyme is complex. The nitrogen atoms of the triazole ring can coordinate with the heme iron atom at the enzyme's active site, which is the basis for the antifungal activity of azoles that inhibit the fungal CYP51 enzyme.[1][7] This same interaction can lead to inhibition of human CYP enzymes, creating a potential for drug-drug interactions.[5][6]

Key metabolic transformations include:

  • Alkyl Hydroxylation: Oxidation of aliphatic side chains.

  • Aromatic Hydroxylation: Oxidation of appended phenyl rings.

  • N-dealkylation: Cleavage of alkyl groups attached to nitrogen atoms.

  • Oxidation of the Triazole Ring: While the 1,2,4-triazole ring itself is generally stable to metabolism, oxidation can occur in some cases, though it is less common than metabolism of its substituents.[8][9]

The following diagram illustrates these primary metabolic pathways.

Metabolic_Pathways cluster_0 Primary Metabolic Pathways of 1,2,4-Triazole Derivatives Parent 1,2,4-Triazole Derivative (Parent Compound) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) Parent->CYP450 Phase I Metabolism Metabolite1 Hydroxylated Metabolite (Alkyl or Aromatic) CYP450->Metabolite1 Hydroxylation Metabolite2 N-dealkylated Metabolite CYP450->Metabolite2 N-dealkylation Metabolite3 Oxidized Metabolite CYP450->Metabolite3 Oxidation

Caption: Key Phase I metabolic pathways for 1,2,4-triazole derivatives mediated by CYP450 enzymes.

Experimental Assessment: The Liver Microsomal Stability Assay

To quantify and compare the metabolic stability of different compounds, the in vitro liver microsomal stability assay is a widely accepted, cost-effective, and high-throughput method.[4][10][11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[12] The assay measures the rate of disappearance of a parent compound over time when incubated with these microsomes.[13]

The causality behind this experimental choice is rooted in its ability to isolate Phase I metabolic activity, primarily driven by CYPs.[14] By providing the necessary cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which donates the reducing equivalents required for CYP catalytic activity, the assay specifically interrogates a compound's susceptibility to oxidative metabolism.[12][13] The data generated—half-life (t½) and intrinsic clearance (CLint)—are crucial for ranking compounds and predicting in vivo hepatic clearance.[15]

The diagram below outlines the standard workflow for this critical experiment.

Workflow_Diagram cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Preparation - Test Compound Stock (1µM) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor Solution B 2. Incubation - Pre-warm microsomes & compound at 37°C - Initiate reaction with NADPH - Incubate at 37°C A->B C 3. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 45 min B->C D 4. Reaction Quenching - Add cold Acetonitrile with Internal Standard to stop reaction C->D E 5. Sample Processing - Centrifuge to pellet protein - Collect supernatant D->E F 6. LC-MS/MS Analysis - Quantify remaining parent compound E->F G 7. Data Analysis - Calculate t½ and CLint F->G

Sources

A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring the compound's selectivity for its intended target. Off-target effects, where a molecule interacts with unintended proteins, can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target profile of a novel compound, using the research chemical 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine as a practical case study.

While specific biological data for this compound is not extensively published, its 1,2,4-triazole core is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1] This makes a thorough off-target assessment crucial before committing significant resources to its development. This guide will not present pre-existing data but will instead provide a strategic and methodological blueprint for generating a robust off-target profile.

The Imperative of Early Off-Target Profiling

Undertaking off-target screening in the early stages of drug discovery is a critical de-risking strategy.[2] It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize the potential for adverse effects. A comprehensive off-target profile is an indispensable component of a candidate drug's safety assessment.[3]

A Multi-pronged Approach to Off-Target Assessment

A robust assessment of off-target effects relies on a combination of in silico, in vitro, and cellular methodologies. Each approach provides a unique layer of insight, and together they create a comprehensive picture of a compound's interaction landscape.

Phase 1: In Silico Prediction – Charting the Probable Interaction Space

Before embarking on extensive and resource-intensive wet lab experiments, computational methods can provide valuable initial predictions of potential off-target interactions.[4] These approaches leverage the chemical structure of this compound to identify proteins with similar ligand binding sites to the intended target.

Key Computational Techniques:

  • Chemical Similarity Searching: Comparing the structure of this compound against databases of known bioactive molecules can reveal potential off-targets based on the principle that structurally similar molecules often have similar biological activities.

  • Molecular Docking: This method computationally places the compound into the three-dimensional structures of a wide array of proteins to predict binding affinity and identify potential off-target interactions.

  • Machine Learning Models: Algorithms trained on large datasets of compound-protein interactions can predict the likelihood of a new molecule binding to various off-targets.[4]

It is crucial to recognize that in silico predictions are not definitive and require experimental validation.[5] However, they are invaluable for prioritizing experimental resources and designing focused screening panels.

Phase 2: In Vitro Screening – Quantifying Off-Target Interactions

Biochemical and biophysical assays provide quantitative data on the direct interaction between a compound and a purified protein. These assays are essential for confirming the predictions from in silico models and for systematically screening against large panels of potential off-targets.

Recommended In Vitro Assays:

  • Kinase Profiling: Given that a large number of small molecule drugs target kinases, and off-target kinase inhibition is a common source of toxicity, screening this compound against a broad panel of kinases is a critical step.[6][7][8] This is typically done through radiometric or fluorescence-based assays that measure the inhibition of kinase activity.

  • Receptor Binding Assays: If the intended target is a receptor, a panel of assays for other receptors (e.g., GPCRs, ion channels) should be employed to assess binding specificity.

  • Enzyme Inhibition Assays: Beyond kinases, a broad panel of other enzymes should be tested based on in silico predictions or known liabilities of the chemical scaffold.

Table 1: Hypothetical Kinase Profiling Data for this compound

Kinase Target% Inhibition at 1 µMIC50 (nM)
Intended Target Kinase X 95% 50
Off-Target Kinase A75%500
Off-Target Kinase B40%>10,000
Off-Target Kinase C88%250
... (Panel of >400 kinases)

This table illustrates the type of data generated from a kinase profiling screen. Strong inhibition of unintended kinases (e.g., Kinase A and C) would warrant further investigation.

Phase 3: Cellular and Proteomic Approaches – Validating Interactions in a Biological Context

While in vitro assays are powerful, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore essential to confirm that an observed in vitro interaction translates to a meaningful biological effect in a more physiological setting.

Cutting-Edge Cellular and Proteomic Methods:

  • Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful technique for verifying target engagement in a cellular context.[9][10][11][12][13] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation. By comparing the melting curves of proteins in the presence and absence of this compound, one can identify both the intended target and potential off-targets. A proteome-wide CETSA, often coupled with mass spectrometry (CETSA-MS), can provide an unbiased view of the compound's cellular interactome.[12][14]

  • Chemical Proteomics: This approach uses chemical probes, often derived from the compound of interest, to enrich and identify binding partners from cell lysates.[15][16] Techniques like activity-based protein profiling (ABPP) are particularly useful for identifying off-targets within specific enzyme classes.[15]

  • Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects of a compound. If a phenotype is observed that cannot be explained by the on-target activity, it may be indicative of an off-target interaction.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) Workflow
  • Cell Culture and Treatment: Culture the chosen cell line to 80-90% confluency. Treat the cells with this compound at various concentrations, alongside a vehicle control.

  • Heating Profile: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification: Lyse the cells to release the soluble proteins. Quantify the total protein concentration in each sample.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting for the intended target and suspected off-targets, or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: Kinase Profiling (Radiometric Assay)
  • Assay Preparation: Prepare a reaction mixture containing the kinase, a substrate peptide, and ATP (spiked with ³³P-ATP).

  • Compound Incubation: Add this compound at a range of concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction and allow it to proceed for a specific time at a controlled temperature.

  • Reaction Quenching and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically using a filter-based method.

  • Signal Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Visualizing the Assessment Strategy

Off_Target_Assessment_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Decision Point InSilico In Silico Profiling (Chemical Similarity, Docking, ML) KinaseProfiling Kinase Panel Screening (>400 Kinases) InSilico->KinaseProfiling Guide Panel Selection ReceptorBinding Receptor Binding Assays InSilico->ReceptorBinding Guide Panel Selection EnzymeAssays Other Enzyme Assays InSilico->EnzymeAssays Guide Panel Selection Decision Analyze Data & Prioritize Off-Targets KinaseProfiling->Decision ReceptorBinding->Decision EnzymeAssays->Decision CETSA Cellular Thermal Shift Assay (CETSA) (Targeted or Proteome-wide) ChemProteomics Chemical Proteomics (ABPP, Pull-downs) Phenotypic Phenotypic Screening Decision->CETSA Validate Hits in Cellular Context Decision->ChemProteomics Validate Hits in Cellular Context Decision->Phenotypic Validate Hits in Cellular Context

Figure 1: A tiered workflow for assessing the off-target effects of a novel compound.

Comparative Analysis with an Alternative Compound

To put the off-target profile of this compound into perspective, it is essential to compare it with a reference compound. This could be a known inhibitor of the intended target or another compound from the same chemical series.

Table 2: Hypothetical Off-Target Comparison

FeatureThis compoundComparator Compound Y
On-Target Potency (IC50) 50 nM75 nM
Number of Off-Target Kinases (>50% inhibition at 1 µM) 315
Most Potent Off-Target (IC50) Kinase C (250 nM)Kinase Z (100 nM)
Cellular Target Engagement (CETSA ΔTm) +5.2 °C+4.8 °C
Observed Cellular Toxicity (CC50) >50 µM10 µM

This comparative table provides a clear overview of the selectivity profile, allowing for a data-driven decision on which compound to advance.

Conclusion and Future Directions

The assessment of off-target effects is a cornerstone of modern, safety-conscious drug discovery. For a novel compound like this compound, a systematic and multi-faceted approach is paramount. By integrating in silico predictions, in vitro profiling, and cellular validation, researchers can build a comprehensive understanding of a compound's interactome. This knowledge is not only crucial for mitigating safety risks but also for uncovering new therapeutic opportunities through polypharmacology. The methodologies outlined in this guide provide a robust framework for de-risking novel chemical matter and increasing the probability of success in the challenging journey of drug development.

References

  • Martinez Molina, D. et al. (2013). The Cellular Thermal Shift Assay for in situ Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 425-444.
  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Al-Amin, R. A. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009.
  • Bocci, G. et al. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Frontiers in Chemistry, 8, 599.
  • Huber, K. V. M. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 559-581.
  • BenchChem. (2025). Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091. BenchChem.
  • Zhang, C. et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(12), 1459-1470.
  • Lounkine, E. et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
  • MtoZ Biolabs. (n.d.). Off-Target Profiling. MtoZ Biolabs.
  • Tang, J. et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Li, Y. et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Chemical Biology, 17(2), 397–405.
  • Llaveria, J. et al. (2022). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 4, 1061499.
  • Green, J. et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods, 123, 107468.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • BenchChem. (2025). Investigating Off-Target Effects of Small Molecules. BenchChem.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Takara Bio. (n.d.). Reduced off-target effects with CRISPR/Cas9 gesicles. Takara Bio.
  • Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society.
  • Sigma-Aldrich. (n.d.). 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine. Sigma-Aldrich.
  • PubChem. (n.d.). This compound. PubChem.
  • Fisher Scientific. (2025). Safety Data Sheet: 1,2,3-1H-Triazole. Fisher Scientific.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. Chemos GmbH & Co. KG.
  • ChemBK. (n.d.). This compound. ChemBK.
  • Nguyen, T. M. et al. (2023). Proteolysis-targeting chimeras with reduced off-targets.
  • Gotor, V. et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 26(11), 3324.
  • Sun, Q. A. et al. (2012). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). Free Radical Biology and Medicine, 52(9), 1897–1905.
  • CymitQuimica. (n.d.). CAS 915923-88-5: 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine. CymitQuimica.
  • Nguyen, T. M. et al. (2024). Proteolysis-targeting chimeras with reduced off-targets.
  • Nguyen, T. M. et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv.
  • Al-Ghanimi, H. K. A. et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71, 395-403.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS No. 105445-19-0), ensuring the safety of personnel and the protection of our environment. While specific hazard data for this compound is limited, a conservative approach, grounded in the known properties of related triazole structures and overarching regulatory standards, is essential.

I. Hazard Assessment and Waste Profile: A Precautionary Approach

Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, its hazard profile must be inferred from analogous compounds and regulatory frameworks. The parent compound, 1,2,4-triazole, is classified with several hazard statements, including acute toxicity, skin irritation, and potential reproductive toxicity.[1] Therefore, as a derivative, this compound must be treated as hazardous waste.

This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates that all laboratory-produced chemical substances with unknown hazards be assumed to be hazardous.[2][3] The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the disposal of such materials, which must be managed from their point of generation to their final disposal.[4][5]

Key Hazard Considerations for Triazole Derivatives:

Hazard CategoryGHS Classification (Typical for Triazoles)Precautionary Action
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Do not ingest. Wash hands thoroughly after handling.[6]
Skin IrritationCategory 2 (Causes skin irritation)Wear appropriate chemical-resistant gloves and lab coat.[7][8]
Eye IrritationCategory 2/2A (Causes serious eye irritation)Wear safety glasses or chemical goggles.[7][8][9]
Reproductive ToxicityCategory 1B (May damage fertility or the unborn child)Handle with extreme care, using engineering controls like a fume hood.[1]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[1][10]

II. Personnel Protection: Your First Line of Defense

Before handling the compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) as stipulated by OSHA guidelines.[2][11]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (nitrile or neoprene are generally suitable, but glove compatibility should be verified with your institution's safety office) are required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work must be conducted in a certified chemical fume hood.[12] If a fume hood is not available, a NIOSH-approved respirator may be necessary, in accordance with a documented respiratory protection program.[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that complies with EPA and local regulations. This workflow ensures that waste is safely accumulated, stored, and prepared for pickup by a licensed hazardous waste vendor.

Proper segregation is critical to prevent dangerous chemical reactions.[4]

  • Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and paper towels in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, screw-top lid.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[13]

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinseate is considered hazardous and must be collected in the appropriate liquid waste container. Subsequent rinses may also need to be collected, depending on local regulations.

Accurate labeling is a strict EPA requirement.[14] Every waste container must be labeled at the moment the first drop of waste is added.

Required Label Information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents in the container, with estimated percentages.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The Accumulation Start Date (the date the first waste was added).

  • The name and contact information of the Principal Investigator or laboratory manager.

Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][15]

  • The SAA must be under the control of laboratory personnel.

  • Containers must be kept closed at all times, except when adding waste.[10]

  • No more than 55 gallons of hazardous waste may be accumulated in an SAA.[15]

  • Store incompatible waste streams in separate secondary containment bins to prevent mixing in case of a leak.

The following diagram illustrates the decision-making process for handling this chemical waste in the laboratory.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Generate Waste: This compound assess Hazard Assessment: Treat as Hazardous Waste (Precautionary Principle) start->assess waste_type Determine Waste Type assess->waste_type solid Solid Waste (e.g., contaminated PPE, solid compound) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinseate) waste_type->liquid Liquid container_solid Select & Label Compatible Solid Waste Container solid->container_solid container_liquid Select & Label Compatible Liquid Waste Container liquid->container_liquid store Store in designated Satellite Accumulation Area (SAA) container_solid->store container_liquid->store pickup Request Pickup by EHS or Licensed Vendor store->pickup end Final Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

Once the waste container is full or has been in the SAA for the maximum allowable time (typically one year for partially filled containers, though institutional policies may be stricter), a pickup must be scheduled with your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.[10][15] The most common and recommended disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[16]

IV. Emergency Procedures: Spill and Exposure

All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • In Case of Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • In Case of a Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material from a chemical spill kit (do not use combustible materials like paper towels on an oxidizer spill). Wear your full PPE. Collect the absorbed material and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the lab, close the doors, and contact your institution's EHS emergency line immediately.

By adhering to these rigorous, safety-first procedures, researchers can confidently manage the disposal of this compound, upholding their commitment to a safe and compliant laboratory environment.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • BenchChem. (n.d.). Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet: 1,2,3-1H-Triazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(1H-1,2,4-Triazol-1-yl)aniline.
  • Chemos GmbH & Co. KG. (2019, January 30). Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: N3-Propyl-1H-1,2,4-triazole-3,5-diamine.
  • National Institutes of Health. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
  • Enamine. (n.d.). Safety Data Sheet: 1-(methoxymethyl)-1H-1,2,3-triazol-4-amine.
  • BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]....
  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole.
  • BLDpharm. (n.d.). 1H-1,2,4-Triazol-5-amine. Retrieved from bldpharm.com.,2,4-Triazol-5-amine*.

Sources

Mastering Safety: A Researcher's Guide to Handling 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is paramount. This integrity begins not at the bench, but with the foundational principles of safety. Handling novel compounds like 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS No. 105445-19-0) demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring your safety and the validity of your work. We will explore the causality behind each safety measure, empowering you to make informed decisions in the laboratory.

The Foundation: Hazard Identification and Risk Assessment

Before a single container is opened, a thorough risk assessment is critical. This compound is a solid, heterocyclic amine. While specific toxicity data for this exact molecule is limited, the broader family of aminotriazoles requires careful handling due to potential hazards. The analogous compound, 3-Amino-1,2,4-triazole, is classified with potential reproductive toxicity and may cause organ damage through prolonged exposure.[1] Therefore, we must operate under the precautionary principle.

The primary risks associated with a solid compound of this nature are:

  • Inhalation: Fine powders can become airborne during weighing or transfer, posing a respiratory hazard.[2][3]

  • Dermal Contact: Direct skin contact can lead to irritation or sensitization and allows for potential systemic absorption.[2][4]

  • Eye Contact: Particulate matter can cause serious eye irritation.[5][6]

  • Ingestion: Accidental ingestion via contaminated hands is a significant risk.[4][7]

The following diagram illustrates the essential risk assessment workflow that should precede any handling of this compound.

RiskAssessment cluster_0 Phase 1: Pre-Operational Analysis cluster_1 Phase 2: Exposure & Control A Review Safety Data Sheet (SDS) & Analogous Compound Data B Identify Chemical Hazards - Solid Particulate - Potential Eye/Skin Irritant - Inhalation Risk A->B C Analyze Experimental Task (e.g., Weighing, Dissolving, Reaction) B->C D Determine Potential Exposure Routes (Inhalation, Dermal, Ocular) C->D E Select Control Measures (Fume Hood, Glove Box) D->E F Define PPE Requirements (Based on Task & Controls) E->F G Proceed with Experiment F->G

Caption: Risk assessment workflow for handling this compound.

The Core Protocol: Personal Protective Equipment (PPE) Selection

The level of PPE required is dictated by the specific task and the potential for exposure. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound. These levels are derived from a synthesis of general chemical safety standards.[8][9][10]

TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body & Foot ProtectionRespiratory Protection
Container Transfer & Inspection ANSI Z87.1 compliant safety glasses with side shields.[11]Nitrile or Neoprene gloves (single pair).[2]Flame-resistant lab coat, long pants, closed-toe shoes.[11]Not generally required if no dust is generated.
Weighing & Preparing Solids Chemical splash goggles.Double-gloving recommended (e.g., nitrile inner, neoprene outer).Flame-resistant lab coat, long pants, closed-toe shoes.Required. Use a NIOSH-approved N95 respirator or work within a chemical fume hood.[2][3]
Preparing Solutions (Dissolving) Chemical splash goggles. For volumes >1L, a face shield over goggles is required.[11]Chemical-resistant gloves (Neoprene recommended). Check manufacturer's compatibility chart.Chemical-resistant apron over a flame-resistant lab coat, long pants, closed-toe shoes.Recommended to perform in a chemical fume hood to avoid vapor/aerosol inhalation.
Running Reactions & Transfers Chemical splash goggles. A face shield is required if the system is under pressure or heated.[11]Chemical-resistant gloves. When prolonged contact may occur, a glove with a higher protection class is recommended.[2]Flame-resistant lab coat, long pants, closed-toe shoes.Perform in a chemical fume hood.

Causality of Choices:

  • Eye Protection: We escalate from safety glasses to goggles and face shields based on the increasing risk of splashes and aerosols when the compound is in a liquid form or being actively manipulated.[11]

  • Hand Protection: Double-gloving during powder handling minimizes the risk of contamination during de-gloving. Neoprene is often recommended for aminotriazoles.[2] For chemicals with unknown toxicity, using a highly resistant laminate glove under a standard outer glove is a prudent practice.[11]

  • Respiratory Protection: The primary inhalation risk comes from fine particulates.[2] Therefore, respiratory protection is most critical during the handling of the solid form. Once in solution, the risk shifts to vapors or aerosols, making a chemical fume hood the primary engineering control.[7]

Operational and Disposal Plans

Safe handling extends beyond simply wearing PPE. It involves integrating safety into every step of the workflow, from initial handling to final disposal.

Handling and Operational Protocol
  • Designated Area: All work with this compound, especially in solid form, should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust.[7]

  • Avoid Dust Formation: When handling the solid, use techniques that minimize dust generation. Do not crush or grind the material in an open environment. Use dry clean-up procedures for any minor spills on the bench.[2][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the shift.[5] Contaminated work clothing should be laundered separately.[3]

  • Decontamination: All equipment and surfaces should be thoroughly decontaminated after use.

Spill and Emergency Response

In the event of a spill, immediate and correct action is crucial.

SpillResponse A Spill Occurs B Alert personnel and secure the area A->B C Don appropriate PPE (respirator, goggles, gloves, lab coat) B->C D Contain the Spill (use absorbent pads for liquids, cover solids to prevent dust) C->D E Clean Up Procedure D->E F For Solids: Sweep up carefully (avoid dust). Use a HEPA-filtered vacuum if available. E->F G For Liquids: Absorb with inert material (vermiculite, sand) E->G H Place waste in a sealed, labeled container F->H G->H I Decontaminate the area H->I J Dispose of waste and contaminated PPE as hazardous chemical waste I->J K Report the incident per institutional policy J->K

Caption: Step-by-step emergency workflow for a chemical spill.

First Aid:

  • Eyes: Immediately flush with fresh running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][6]

  • Skin: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available.[2]

  • Inhalation: Remove from the contaminated area to fresh air. If irritation or discomfort persists, seek medical attention.[2]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect waste in designated, sealed, and clearly labeled containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Environmental Hazard: Triazole derivatives can be harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its waste are not released into the environment through drains or general trash.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

By integrating these principles of hazard assessment, correct PPE selection, and meticulous operational planning, you build a self-validating system of safety. This ensures not only your personal well-being but also the uncompromised integrity of your research.

References

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]

  • Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine - Chemos. [Link]

  • 3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure. [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - PubMed Central. [Link]

  • Safety data sheet - BASF Agro España. [Link]

  • Synthesis of Aminotriazoles | Download Table - ResearchGate. [Link]

  • Amitrole (HSG 85, 1994) - Inchem.org. [Link]

  • Residues Assessments for Triazole Derivative Metabolites - HSE. [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - Frontiers. [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - ResearchGate. [Link]

  • Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents - NIH. [Link]

  • Material Safety Data Sheet - N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine - Cole-Parmer. [Link]

  • Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS) - eurl-pesticides.eu. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.